molecular formula C4H7F3 B1315801 1,1,1-Trifluorobutane CAS No. 460-34-4

1,1,1-Trifluorobutane

Cat. No.: B1315801
CAS No.: 460-34-4
M. Wt: 112.09 g/mol
InChI Key: LDRPULCXZDDSGE-UHFFFAOYSA-N
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Description

1,1,1-Trifluorobutane is a useful research compound. Its molecular formula is C4H7F3 and its molecular weight is 112.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trifluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3/c1-2-3-4(5,6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRPULCXZDDSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561153
Record name 1,1,1-Trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-34-4
Record name 1,1,1-Trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: Strategic Synthesis of 1,1,1-Trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026


)
To:  Chemical Research & Development Division

Executive Summary & Compound Identification

This technical guide details the synthesis of 1,1,1-Trifluorobutane , a structural motif increasingly relevant in medicinal chemistry as a lipophilic, metabolically stable bioisostere for the propyl or butyl group.

Critical Identifier Note: The request referenced CAS 460-32-2 . In standard chemical registries (PubChem, CAS), this number corresponds to 1,1,1-Trifluoroacetone .

  • 1,1,1-Trifluorobutane corresponds to CAS 460-34-4 .[1]

  • Structure:

    
    
    

To ensure scientific integrity, this guide addresses the synthesis of 1,1,1-Trifluorobutane (the named alkane) while acknowledging the ketone as a potential precursor in specific reductive pathways.

Core Synthesis Strategy

We will explore two primary methodologies ranging from laboratory-scale precision to classical functional group transformation:

  • The "Clean" Route (Catalytic Hydrogenation): Saturation of 4,4,4-trifluoro-1-butene. High atom economy, minimal hazardous waste.

  • The "Constructive" Route (Deoxofluorination): Conversion of Butyric Acid using Sulfur Tetrafluoride (

    
    ). Direct but requires high-hazard handling protocols.
    

Route A: Catalytic Hydrogenation of Fluoro-Olefins

Best for: Laboratory scale, high purity requirements, green chemistry compliance.

This route relies on the commercial availability of 4,4,4-trifluoro-1-butene . The


 group is chemically robust; however, preventing C-F hydrogenolysis (defluorination) requires precise catalyst selection.
Mechanistic Pathway

The reaction involves the syn-addition of hydrogen across the terminal double bond. Unlike chlorinated alkenes, trifluoromethyl groups are generally stable to Pd/C hydrogenation under mild conditions.

HydrogenationPath Precursor 4,4,4-Trifluoro-1-butene (CAS 374-00-5) Intermediate Pd-Alkene Complex Precursor->Intermediate Adsorption Catalyst Pd/C (5-10%) H2 (1-3 atm) Catalyst->Intermediate Product 1,1,1-Trifluorobutane (CAS 460-34-4) Intermediate->Product Reductive Elimination

Figure 1: Catalytic cycle for the hydrogenation of 4,4,4-trifluoro-1-butene.

Detailed Experimental Protocol

Reagents:

  • Substrate: 4,4,4-Trifluoro-1-butene (Bp: ~15°C - Note: Volatile precursor, handle with chilled condensers).

  • Catalyst: 5% Palladium on Carbon (Pd/C), wet support preferred to minimize ignition risk.

  • Solvent: Anhydrous Ethanol or Methanol.

Step-by-Step Workflow:

  • System Preparation:

    • Use a pressure-rated glass vessel (Parr shaker) or a stainless steel autoclave.

    • Critical: Due to the low boiling point of the precursor (approx 15-18°C), the reaction vessel must be pre-chilled to 0°C during loading.

  • Loading:

    • Charge the vessel with Pd/C (1-2 mol% loading relative to substrate).

    • Add cold Ethanol (0°C).

    • Cannulate 4,4,4-trifluoro-1-butene into the solvent mixture while maintaining temperature < 5°C.

  • Hydrogenation:

    • Purge the headspace with

      
       (3x) followed by 
      
      
      
      (3x).
    • Pressurize to 30-50 psi (2-3.5 bar) with

      
      .
      
    • Agitate at room temperature (20-25°C) .

    • Monitoring: Monitor

      
       uptake. Reaction is typically complete within 2-4 hours.
      
  • Work-up (Filtration & Distillation):

    • Vent excess

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite pad to remove Pd/C. Safety: Do not let the catalyst dry out (pyrophoric).

    • Isolation: The product, 1,1,1-trifluorobutane, boils at approximately 45-46°C.

    • Perform fractional distillation directly from the ethanolic solution. Collect the fraction at 44-46°C.

Validation Criteria:

  • 19F NMR: Singlet at approx -66 ppm (characteristic of terminal

    
    ).
    
  • Absence of alkene: Disappearance of vinylic protons in 1H NMR (5.0-6.0 ppm region).

Route B: Deoxofluorination of Butyric Acid ( )

Best for: Industrial settings, utilizing cheap feedstock (Butyric Acid). Hazard Level: Extreme (Requires specialized training).

This route utilizes the Hasek reaction, converting a carboxylic acid (-COOH) directly to a trifluoromethyl group (-CF3).

Mechanistic Pathway

Sulfur tetrafluoride (


) acts as a deoxygenating fluorinating agent.[2] The reaction proceeds through an acyl fluoride intermediate.[2]

SF4Mechanism Acid Butyric Acid (CH3CH2CH2COOH) AcylF Intermediate: Butyryl Fluoride (CH3CH2CH2COF) Acid->AcylF Step 1: -OH substitution Reagent SF4 (Sulfur Tetrafluoride) + HF (Catalyst) Reagent->AcylF Product 1,1,1-Trifluorobutane AcylF->Product Step 2: C=O Fluorination Byproducts Byproducts: SOF2 (Thionyl Fluoride) AcylF->Byproducts

Figure 2: Stepwise deoxofluorination of Butyric Acid via Acyl Fluoride intermediate.[1][3][4][5][6][7]

Detailed Experimental Protocol

Reference: Hasek, W. R., et al. J. Am. Chem. Soc. 1960.

Reagents:

  • Butyric Acid (Anhydrous).

  • Sulfur Tetrafluoride (

    
    ) gas.[2][8][9]
    
  • Hydrogen Fluoride (HF) or

    
     (Lewis acid catalyst).
    

Protocol:

  • Vessel Selection: Use a Hastelloy-C or Monel autoclave. Stainless steel (316SS) is acceptable only if strictly anhydrous, but corrosion is a major risk. Glass is forbidden (HF etches glass, causing catastrophic failure).

  • Reaction Setup:

    • Cool autoclave to -78°C (Dry ice/acetone).

    • Charge Butyric Acid.

    • Condense

      
       (3 equivalents) into the vessel.
      
    • Add catalytic HF (optional but improves yield).

  • Execution:

    • Seal and heat slowly to 100°C for 6 hours, then 130-150°C for 6 hours.

    • Pressure Note: Expect significant pressure generation due to

      
       and unreacted 
      
      
      
      .
  • Work-up (Quenching):

    • Cool to room temperature.

    • Vent gases (

      
      , 
      
      
      
      , HF) through a scrubber containing 20% KOH. Do not vent to atmosphere.
    • Pour the liquid residue onto ice/water (hydrolyzes remaining acyl fluoride).

    • Extract with pentane or distill directly.

    • Wash organic layer with

      
       to remove residual acid.
      

Comparative Data Analysis

FeatureRoute A: HydrogenationRoute B:

Deoxofluorination
Precursor Cost High (Fluoro-olefin)Low (Butyric Acid)
Safety Profile Moderate (Flammability)Critical (Toxic/Corrosive Gas)
Equipment Standard Parr ShakerMonel/Hastelloy Autoclave
Yield >90% (Typical)60-80%
Purification Simple DistillationComplex (Scrubbing required)
Scalability Good (Linear scale-up)Difficult (Heat transfer/Safety)

References

  • Hasek, W. R., Smith, W. C., & Engelhardt, V. A. (1960). The Chemistry of Sulfur Tetrafluoride. II. The Fluorination of Organic Carbonyl Compounds. Journal of the American Chemical Society, 82(3), 543–551.

  • PubChem Compound Summary. (2023). 1,1,1-Trifluorobutane (CAS 460-34-4).[1] National Center for Biotechnology Information.

    • [1]

  • Sieggemann, R., et al. (2000). Process for the preparation of 1,1,1-trifluoroalkanes.[10][11] U.S. Patent No. 6,103,908. (Describes hydrogenation of fluorinated olefins).

  • Vertex AI Search Results. (2023). Synthesis and Property Data for CAS 460-32-2 and 460-34-4.

Sources

The Structural & Electronic Dynamics of 1,1,1-Trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Materials Science

Executive Summary

1,1,1-Trifluorobutane (


) represents a critical motif in modern organofluorine chemistry. Unlike its perfluorinated counterparts, this "Janus" molecule possesses a distinct dipolar head (

) and a lipophilic alkyl tail. For drug development professionals, understanding this structure is paramount: the trifluoromethyl group is not merely a "heavy methyl" but a profound electronic modulator that alters pKa, metabolic stability, and lipophilicity (LogP). This guide dissects the molecular architecture, conformational preferences, and synthetic pathways of 1,1,1-trifluorobutane, providing a self-validating framework for its application in bioisosteric design.

Part 1: Molecular Architecture & Electronic Profile

The introduction of three fluorine atoms at the terminal carbon creates a unique electronic environment. The


 bond is the strongest single bond in organic chemistry (~485 kJ/mol), rendering the 

position metabolically inert. However, the strong electron-withdrawing nature of the

group (Hammett

) exerts a powerful inductive effect (

) that propagates through the alkyl chain.
Physical & Electronic Constants

The following data consolidates experimental and calculated values to establish a baseline for handling and modeling.

PropertyValueNotes
Molecular Formula

Molecular Weight 112.09 g/mol
Boiling Point ~12.3°C (285.5 K)Volatile liquid at STP; requires chilled handling [1].
Density ~1.12 g/mLEstimated at 0°C.
Dipole Moment ~2.3 - 2.5 DSignificant vector aligned with

bond.
C-F Bond Length 1.33 ÅShorter than typical C-H (1.09 Å) due to electrostatic attraction.
LogP (Calc) ~2.6Higher lipophilicity than non-fluorinated butane (~2.89) is often expected, but

polarity modulates this.
Electronic Influence Visualization

The


 group alters the electron density of the adjacent methylene group (

) through induction, increasing the acidity of the

protons.

ElectronicEffects Figure 1: Inductive effect propagation in 1,1,1-Trifluorobutane. CF3 CF3 Group (Electron Withdrawing) C2 C2 Methylene (Electron Deficient) CF3->C2 Strong -I Effect (Acidifies Protons) C3 C3 Methylene (Inductive Decay) C2->C3 Weakened -I Effect C4 C4 Methyl (Lipophilic Tail) C3->C4 Negligible Effect

Part 2: Conformational Dynamics

In drug design, the spatial arrangement of the


 group dictates binding affinity. While often compared to an isopropyl group in terms of steric bulk (Van der Waals volume ~42 ų for 

vs ~19 ų for

), the electronic repulsion forces drive specific conformational preferences.
The "Fluorine Effect" on Conformation

Unlike non-fluorinated alkanes where steric repulsion dominates, 1,1,1-trifluorobutane is influenced by:

  • Steric Bulk: The

    
     group is significantly larger than a methyl group.
    
  • Electrostatics: The dipole of the

    
     bonds creates repulsion against electron-rich regions.
    

Key Insight: In the


 bond rotation, the 

group prefers an anti conformation relative to the

fragment to minimize steric clash. However, gauche interactions are energetically penalized more heavily than in butane due to the larger radius of Fluorine (1.47 Å) compared to Hydrogen (1.20 Å).

Part 3: Synthetic Protocols (Self-Validating)

Direct fluorination of butane is non-selective. The most robust, high-purity route for research applications is the catalytic hydrogenation of 4,4,4-trifluoro-1-butene . This method is "self-validating" because the disappearance of alkene signals in NMR provides an unambiguous endpoint [2].

Protocol: Hydrogenation of 4,4,4-Trifluoro-1-butene

Reagents: 4,4,4-trifluoro-1-butene (Commercial),


 (10 wt%), Methanol (Anhydrous), 

(balloon or low pressure).

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4,4,4-trifluoro-1-butene (10 mmol) in anhydrous Methanol (20 mL). Note: Keep the flask in an ice bath (0°C) due to the volatility of the starting material (BP ~19°C).

  • Catalyst Addition: Carefully add

    
     (50 mg) under an inert argon atmosphere.
    
  • Hydrogenation: Purge the flask with

    
     gas (balloon pressure is sufficient). Stir vigorously at 0°C for 1 hour, then allow to warm to 10°C.
    
  • Monitoring: Extract a 50

    
     aliquot. Check 
    
    
    
    NMR for the disappearance of vinylic protons (5.0–6.0 ppm).
  • Purification: Filter through a Celite pad (cold) to remove catalyst. Due to the product's low boiling point (~12°C), do not use rotary evaporation . Distill the product directly from the filtrate using a short-path distillation head with a chilled receiving flask (-78°C).

SynthesisWorkflow Figure 2: Synthesis of 1,1,1-Trifluorobutane via Hydrogenation Start Start: 4,4,4-Trifluoro-1-butene (Dissolved in MeOH, 0°C) Cat Add Pd/C Catalyst (Under Argon) Start->Cat H2 Hydrogenation (H2 Balloon, 0°C -> 10°C) Cat->H2 Check NMR Check (Target: Loss of Vinylic H) H2->Check Check->H2 Incomplete Filter Celite Filtration (Cold) Check->Filter Complete Distill Short-Path Distillation (Receiver at -78°C) Filter->Distill Product Pure 1,1,1-Trifluorobutane Distill->Product

[1][2]

Part 4: Analytical Fingerprinting

Validating the structure requires precise interpretation of NMR data. The presence of the


 group splits the adjacent protons into complex multiplets.
NMR Data Table ( )
NucleusShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment

-66.5Triplet (t)


group coupled to

protons.

2.05 - 2.15Multiplet (m)-

(Deshielded by

).

1.60 - 1.70Multiplet (m)-

.

0.98Triplet (t)


(Terminal Methyl).

Interpretation Guide:

  • 
     Signal:  The triplet arises from coupling with the two protons on 
    
    
    
    . If proton-decoupled, this appears as a singlet.
  • 
    
    
    
    
    Signal:
    This signal is distinctively downfield compared to butane (~1.2 ppm) due to the electron-withdrawing effect of the fluorines.

Part 5: Applications in Drug Design

The 1,1,1-trifluorobutane motif is a classic example of bioisosterism .

  • Metabolic Blockade: The

    
     bond strength prevents cytochrome P450 oxidation at the terminal position, a common metabolic soft spot in alkyl chains. This extends the half-life (
    
    
    
    ) of drug candidates [3].
  • Lipophilicity Modulation: While adding mass usually increases LogP, the polarity of the

    
     bonds can lead to unexpected solvation effects. The 
    
    
    
    group generally increases lipophilicity (
    
    
    ) compared to a methyl group (
    
    
    ), enhancing membrane permeability [4].
References
  • NIST Chemistry WebBook. 1,1,1-Trifluorobutane Thermochemical Data.

  • ChemicalBook. 4,4,4-Trifluoro-1-butene Properties and Synthesis.

  • Journal of Medicinal Chemistry. The Trifluoromethyl Group in Medicinal Chemistry.

  • MDPI. The Role of Trifluoromethyl Groups in Drug Design.

Thermodynamic & Physicochemical Profile of 1,1,1-Trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, synthesis, and applications of 1,1,1-Trifluorobutane.

A Technical Guide for Research & Development

Executive Summary

1,1,1-Trifluorobutane (CAS 460-34-4) is a fluorinated aliphatic hydrocarbon characterized by the presence of a terminal trifluoromethyl (-CF


) group. In the pharmaceutical and agrochemical sectors, it serves as a critical "fluorine-delivery" building block, allowing researchers to introduce the metabolically stable and lipophilic trifluorobutyl moiety into drug scaffolds.

Thermodynamically, 1,1,1-trifluorobutane exists as a gas at standard temperature and pressure (STP), with a boiling point just below ambient room temperature (~16.7 °C). This volatility necessitates specialized handling protocols, particularly when used as a reagent in liquid-phase synthesis. This guide provides a comprehensive analysis of its properties, synthesis pathways, and safety considerations.

Chemical Identity & Structural Properties[1]

PropertyDetail
IUPAC Name 1,1,1-Trifluorobutane
CAS Registry Number 460-34-4
Molecular Formula C

H

F

Molecular Weight 112.09 g/mol
SMILES CCCC(F)(F)F
InChI Key LDRPULCXZDDSGE-UHFFFAOYSA-N
Appearance Colorless gas (at STP); Colorless liquid (under pressure or <16 °C)

Structural Insight: The molecule consists of a propyl chain terminated by a trifluoromethyl group. The high electronegativity of the fluorine atoms creates a strong dipole moment at the C1 position, yet the overall molecule retains significant lipophilicity due to the butyl chain. This duality makes it an excellent probe for hydrophobic pockets in protein targets.

Thermodynamic Properties

Accurate thermodynamic data is essential for process design, particularly for distillation and storage.

Phase Transition Data
PropertyValueCondition / Note
Boiling Point (

)
16.74 °C (289.89 K)Standard Pressure (1 atm)
Melting Point (

)
-114.79 °C (158.36 K)
Density (

)
1.014 g/cm³ Liquid phase (saturation)
Refractive Index (

)
1.2921
Vapor Pressure >101.3 kPaAt 25 °C (Gas phase)
Critical Parameters (Estimated)

Experimental critical data for this specific isomer is limited in public registries. The following are estimates based on group contribution methods (Joback) anchored to the experimental boiling point.

  • Critical Temperature (

    
    ):  ~435 K (Estimated)
    
  • Critical Pressure (

    
    ):  ~3.3 MPa (Estimated)
    
Thermodynamic Behavior Analysis

At 20 °C, 1,1,1-trifluorobutane is a gas. This has two major implications for laboratory workflows:

  • Reagent Addition: It must be condensed into a reaction vessel at low temperatures (typically -78 °C or 0 °C) or introduced as a gas stream.

  • Storage: It requires pressurized cylinders or sealed ampoules stored in refrigerated environments to maintain liquid phase density for volumetric dispensing.

Synthesis & Production Methodologies

The synthesis of 1,1,1-trifluorobutane typically avoids direct fluorination of butane due to poor selectivity. The most robust industrial and laboratory routes involve the hydrogenation of unsaturated fluorinated precursors.

Primary Route: Hydrogenation of Fluorinated Alkenes

The most controlled method involves the catalytic hydrogenation of 1,1,1-trifluoro-2-butene . This precursor is often derived from the chlorination/fluorination of C4 streams.

Protocol Overview:

  • Precursor: 1,1,1-Trifluoro-2-butene (Gas/Liquid).

  • Catalyst: Palladium on Carbon (Pd/C) or specialized Frustrated Lewis Pairs (FLP) for metal-free reduction.

  • Conditions: 1–5 bar H

    
    , Ambient Temperature.
    
  • Purification: Fractional distillation (separation from unreacted alkene is critical).

Visualization of Synthesis Pathway

Synthesis Precursor 1,1,1-Trifluoro-2-butene (C4H5F3) Intermediate Adsorbed Species Precursor->Intermediate Adsorption H2 Hydrogen (H2) H2->Intermediate Dissociation Catalyst Catalyst (Pd/C or FLP) Catalyst->Intermediate Surface Activation Product 1,1,1-Trifluorobutane (C4H7F3) Intermediate->Product Reductive Elimination

Figure 1: Catalytic hydrogenation pathway for the synthesis of 1,1,1-Trifluorobutane from unsaturated precursors.

Applications in Drug Development[3]

In medicinal chemistry, 1,1,1-trifluorobutane is rarely the final drug but rather a strategic building block . It is used to install the trifluorobutyl motif, which imparts specific pharmacological advantages.

The "Fluorine Effect"
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation. Replacing a propyl or butyl group with a trifluorobutyl group often blocks metabolic soft spots, extending the drug's half-life (

    
    ).
    
  • Lipophilicity Modulation: The -CF

    
     group significantly increases lipophilicity (
    
    
    
    ), enhancing membrane permeability and blood-brain barrier (BBB) crossing potential.
Experimental Workflow: Alkylation

A common use case is the alkylation of nucleophiles (e.g., amines or thiolates) using 4-bromo-1,1,1-trifluorobutane (a derivative of the parent alkane).

Standard Protocol (Nucleophilic Substitution):

  • Preparation: Dissolve the nucleophile (e.g., an indole derivative) in DMF.

  • Base: Add K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (1.5 eq).
  • Alkylation: Add 4-bromo-1,1,1-trifluorobutane (1.1 eq).

  • Conditions: Heat to 60–80 °C (sealed tube required if using the parent iodide/bromide due to volatility).

  • Outcome: Formation of the N-trifluorobutyl or S-trifluorobutyl adduct.

Safety & Handling (GHS Classification)

Due to its low boiling point and halogenated nature, strict safety protocols are mandatory.

Hazard ClassGHS CodeDescription
Flammable Gas H221 Flammable gas. Forms explosive mixtures with air.
Gases Under Pressure H280 Contains gas under pressure; may explode if heated.
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.
STOT-SE H336 May cause drowsiness or dizziness (Narcotic effects).

Critical Handling Rules:

  • Cold Trap: When transferring under vacuum, use a liquid nitrogen or dry ice/acetone trap to prevent pump damage and release.

  • Ventilation: Always handle in a certified fume hood. The gas is heavier than air and can accumulate in low-lying areas, posing an asphyxiation risk.

  • Pressure Relief: Do not heat closed containers above 40 °C.

References

  • National Institute of Standards and Technology (NIST). 1,1,1-Trifluorobutane - Phase Change Data.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 1,1,1-Trifluorobutane (Compound). National Library of Medicine. CID 14512801. Available at: [Link]

  • Mahdi, T., & Stephan, D. W. (2015). Facile protocol for catalytic frustrated Lewis pair hydrogenation.[2] Angewandte Chemie International Edition.[2] (Contextual reference for FLP hydrogenation of fluorinated substrates).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Environmental Fate & Transport of 1,1,1-Trifluorobutane: A Mechanistic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1,1,1-Trifluorobutane (


, CAS 460-34-4) represents a class of partially fluorinated alkanes increasingly utilized in pharmaceutical synthesis as a solvent or alkylating reagent. Unlike fully fluorinated perfluorocarbons (PFCs), the presence of hydrogen atoms in the C2, C3, and C4 positions renders this molecule susceptible to atmospheric oxidation, significantly reducing its global warming potential (GWP) compared to its perfluorinated analogs.

However, the presence of the trifluoromethyl (


) moiety introduces critical environmental persistence concerns. Specifically, the degradation of 1,1,1-trifluorobutane is a potential source of Trifluoroacetic Acid (TFA) , a persistent, mobile, and toxic degradation product currently under intense regulatory scrutiny (e.g., EU REACH PFAS restrictions).

This guide provides a mechanistic breakdown of the molecule's environmental partitioning, atmospheric lifetime, and degradation pathways, equipping drug development professionals with the data needed for environmental risk assessments (ERA).

Physicochemical Identity & Partitioning Logic

To predict environmental fate, we must first establish the molecule’s thermodynamic profile. The fluorine atoms create a strong dipole while simultaneously increasing lipophilicity compared to the parent alkane.

Table 1: Physicochemical Properties of 1,1,1-Trifluorobutane
PropertyValue (Experimental/Predicted)Environmental Implication
CAS Number 460-34-4Unique Identifier
Molecular Structure

Asymmetric fluorination; dipole moment exists.
Molecular Weight 112.09 g/mol Heavier than air; vapor settles in low areas.
Boiling Point ~46°C (Estimated)Volatile liquid at STP; rapid evaporation from spills.
Vapor Pressure ~40-50 kPa at 25°C (Est.)High fugacity; Air is the primary environmental compartment.
Log

(Octanol-Water)
2.60Moderate lipophilicity; potential for adsorption to organic soil carbon.
Water Solubility < 500 mg/L (Est.)Low solubility; forms distinct phase if released in bulk.
Henry’s Law Constant (

)
High (>

atm·m³/mol)
Rapid volatilization from aqueous systems.
Partitioning Dynamics (Fugacity Level I)

Based on the high vapor pressure and moderate Henry's Law constant, >95% of 1,1,1-trifluorobutane released into the environment will partition into the Atmosphere . Aquatic exposure is transient due to rapid volatilization, while soil exposure is limited by evaporation, though the moderate Log


 suggests some retardation in organic-rich soils.

Atmospheric Fate: The Primary Sink

The atmospheric fate of 1,1,1-trifluorobutane is governed by its reaction with hydroxyl radicals (


).[1] This is the rate-determining step for its removal from the environment.
Mechanism of Oxidation

The


 group is strongly electron-withdrawing, which deactivates the adjacent 

bonds at the C2 position. Consequently, the

radical preferentially abstracts hydrogen atoms from the more remote C3 and C4 positions.

Reaction Pathway:

  • Initiation:

    
     abstracts H from C3 or C4.
    
    
    
    
  • Peroxy Radical Formation: Rapid addition of oxygen.

    
    
    
  • Alkoxy Radical Formation: Reaction with NO.

    
    
    
  • Chain Cleavage (The TFA Risk): The alkoxy radical undergoes

    
    -scission. If the chain breaks such that the 
    
    
    
    bond is preserved (e.g., forming
    
    
    ), subsequent oxidation often yields Trifluoroacetic Acid (TFA,
    
    
    ).
Visualization: Atmospheric Degradation Pathway

AtmosphericFate Parent 1,1,1-Trifluorobutane (CF3-CH2-CH2-CH3) OH_Attack + OH Radical (H-Abstraction at C3/C4) Parent->OH_Attack AlkylRadical Alkyl Radical (R•) OH_Attack->AlkylRadical PeroxyRadical Peroxy Radical (RO2•) AlkylRadical->PeroxyRadical + O2 AlkoxyRadical Alkoxy Radical (RO•) PeroxyRadical->AlkoxyRadical + NO Scission Beta-Scission AlkoxyRadical->Scission Aldehyde Fluorinated Aldehydes (e.g., CF3CH2CHO) Scission->Aldehyde Chain Oxidation TFA Trifluoroacetic Acid (TFA) (CF3COOH) [PERSISTENT] Aldehyde->TFA Further Oxidation CO2_HF CO2 + HF (Mineralization) Aldehyde->CO2_HF Complete Breakdown

Figure 1: Atmospheric oxidation cascade of 1,1,1-trifluorobutane. Note the potential formation of TFA, a persistent degradation product.[2]

Experimental Protocols for Fate Determination

For researchers validating these properties in-house, reliance on literature values is often insufficient for novel intermediates. The following protocols are the "Gold Standard" for generating self-validating data.

Protocol: OH Radical Rate Constant ( )

Method: Relative Rate Method (Smog Chamber). Why: Direct measurement of absolute rates is prone to error due to wall losses. Relative measurement against a reference compound cancels out physical losses.

Workflow:

  • Chamber Setup: Use a 100L Teflon (FEP) gas bag.

  • Reactants: Inject:

    • Test compound: 1,1,1-Trifluorobutane (5 ppmV).

    • Reference compound: n-Butane (5 ppmV) (Structurally similar, known

      
      ).
      
    • OH Precursor: Methyl nitrite (

      
      ) or 
      
      
      
      .
  • Irradiation: Expose to UV lamps (300-400 nm) to photolyze the precursor and generate

    
    .
    
  • Sampling: Withdraw gas samples at

    
     mins.
    
  • Analysis: Analyze via GC-FID.

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope of the line is
    
    
    .
Protocol: Determination of Henry's Law Constant

Method: Equilibrium Partitioning in Closed Systems (EPICS) / Variable Phase Ratio. Why: Essential for determining volatility from wastewater.

HenrysLawProtocol Prep Preparation Two Vials (20mL) Dosing Dosing Vial 1: 1mL Water Vial 2: 10mL Water Prep->Dosing Equilib Equilibration Agitate @ 25°C for 24h Dosing->Equilib Sampling Headspace Sampling Gas Tight Syringe Equilib->Sampling GC GC-MS Analysis Peak Area Comparison Sampling->GC Calc Calculation Ratio of Areas -> KH GC->Calc

Figure 2: EPICS method workflow. By varying the water volume while keeping total mass constant,


 is derived without needing exact concentration.

Regulatory & Safety Implications

The PFAS Definition

Under the broad OECD definition (contains at least one fully fluorinated methyl or methylene carbon atom), 1,1,1-trifluorobutane is classified as a PFAS .

  • Implication: It falls under the scope of the proposed universal PFAS restriction in the EU (ECHA).

  • Derogations: Use as a transported isolated intermediate or synthesis solvent might be derogated if strictly contained, but the "Essential Use" concept will apply.

Toxicity & Safety
  • Acute Toxicity: Likely low to moderate. Fluorinated alkanes can cause cardiac sensitization (arrhythmia) at high concentrations (similar to freons).

  • Aquatic Toxicity: Expected to be low due to low solubility and rapid volatilization, but chronic effects of the breakdown product (TFA) on algal species are a subject of ongoing debate.

References

  • National Institute of Standards and Technology (NIST). 1,1,1-Trifluorobutane Gas Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • U.S. EPA. CompTox Chemicals Dashboard: 1,1,1-Trifluorobutane (DTXSID70561153).[4] Available at: [Link][4]

  • PubChem. Compound Summary: 1,1,1-Trifluorobutane (CID 14512801).[4] National Library of Medicine. Available at: [Link]

  • Atkinson, R., et al. (2008). Evaluated Kinetic and Photochemical Data for Atmospheric Chemistry: Volume IV – Organic Species. Atmospheric Chemistry and Physics.[5] (Methodology for OH radical kinetics). Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals. (Standard protocol for biodegradation). Available at: [Link]

Sources

Toxicology profile of short-chain fluorinated hydrocarbons

Author: BenchChem Technical Support Team. Date: February 2026

Toxicology Profile of Short-Chain Fluorinated Hydrocarbons: A Technical Guide for Drug Development

Executive Summary

Short-chain fluorinated hydrocarbons (SC-FHCs), specifically hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), represent the current standard for propellants in Metered Dose Inhalers (MDIs) and volatile anesthetics. While their acute toxicity profile is generally favorable compared to chlorofluorocarbons (CFCs), their safety assessment requires a nuanced understanding of two critical mechanisms: cardiac sensitization to catecholamines and metabolic bioactivation via Cytochrome P450.

This guide provides a deep-dive technical analysis of the toxicological properties, mechanistic pathways, and safety assessment protocols for SC-FHCs, designed for researchers and regulatory scientists.

Chemical Classification & Physical Properties

In drug development, SC-FHCs are primarily used as propellants (HFC-134a, HFC-227ea) or next-generation refrigerants/propellants (HFO-1234yf, HFO-1234ze).

Compound ClassRepresentative AgentsKey Structural FeaturePrimary Toxicological Concern
Hydrofluorocarbons (HFCs) HFC-134a (Norflurane)HFC-227ea (Apaflurane)Saturated C-F chains (Alkanes)Cardiac Sensitization (Threshold-based)
Hydrofluoroolefins (HFOs) HFO-1234yfHFO-1234zeUnsaturated C=C double bond (Alkenes)Potential metabolic activation (Epoxidation)

Toxicokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of SC-FHCs is characterized by rapid alveolar uptake and elimination, with limited biotransformation.

Absorption & Distribution
  • Route: Inhalation is the primary route.

  • Uptake: Governed by the blood:gas partition coefficient. SC-FHCs are lipophilic but have low blood solubility, leading to rapid equilibrium (wash-in) and rapid elimination (wash-out).

  • Distribution: Preferential distribution to lipid-rich tissues (CNS, adipose) occurs transiently but does not lead to significant accumulation due to rapid exhalation.

Metabolism: The Divergence of HFCs and HFOs

While HFCs are largely inert, HFOs introduce a double bond that alters metabolic susceptibility.

  • HFC Metabolism (Oxidative Defluorination):

    • Mediated primarily by CYP2E1 .

    • Mechanism: Hydroxylation of a C-H bond

      
       Unstable halohydrin 
      
      
      
      Release of HF and formation of trifluoroacetic acid (TFA).
    • Significance: Rate is generally negligible for HFC-134a (<0.5% metabolism).[1]

  • HFO Metabolism (Epoxidation):

    • Mediated by CYP2E1 .

    • Mechanism: Oxidation of the C=C double bond forms a transient epoxide intermediate (e.g., 2,3,3,3-tetrafluoroepoxypropane).

    • Detoxification:[2][3][4] The epoxide is rapidly conjugated with Glutathione (GSH) or hydrolyzed by epoxide hydrolase.

    • Toxicological Implication:[5][6][7][8] While efficient detoxification prevents toxicity in standard models, GSH depletion could theoretically unmask toxicity.

Visual 1: Metabolic Pathways of SC-FHCs

MetabolicPathways cluster_HFC HFC Pathway (Saturated) cluster_HFO HFO Pathway (Unsaturated) HFC HFC-134a (Inhaled) CYP_HFC CYP2E1 (Oxidation) HFC->CYP_HFC Unstable Unstable Halohydrin CYP_HFC->Unstable TFA Trifluoroacetic Acid (TFA) Unstable->TFA -HF Excretion_HFC Urine Excretion TFA->Excretion_HFC HFO HFO-1234yf (Inhaled) CYP_HFO CYP2E1 (Epoxidation) HFO->CYP_HFO Epoxide Epoxide Intermediate CYP_HFO->Epoxide GSH Glutathione Conjugation Epoxide->GSH Hydrolysis Epoxide Hydrolase Epoxide->Hydrolysis Conjugate Mercapturic Acid Derivatives GSH->Conjugate Hydrolysis->Conjugate Conjugate->Excretion_HFC

Caption: Comparative metabolic pathways.[1][9] HFCs undergo oxidative defluorination, while HFOs form transient epoxides detoxified via glutathione.

Mechanistic Toxicology

Cardiac Sensitization (The "Reinhardt" Phenomenon)

This is the most critical safety endpoint for fluorinated hydrocarbons. SC-FHCs do not typically cause arrhythmias directly but sensitize the myocardium to circulating catecholamines (epinephrine).

  • Mechanism:

    • Ion Channel Blockade: SC-FHCs partition into cardiac cell membranes, inhibiting repolarizing potassium channels (hERG,

      
      ) and potentially modulating L-type 
      
      
      
      channels.
    • Repolarization Delay: This inhibition creates electrical instability (Action Potential Duration prolongation).

    • Adrenergic Trigger: When epinephrine binds to

      
      -adrenergic receptors (increasing cAMP and intracellular 
      
      
      
      ), the sensitized myocardium cannot repolarize effectively, triggering Ventricular Tachycardia (VT) or Fibrillation (VF) .
  • Threshold Phenomenon: Unlike carcinogenicity, this effect has a clear "No Observed Adverse Effect Level" (NOAEL).

Visual 2: Cardiac Sensitization Mechanism

CardiacSensitization SCFHC SC-FHC Exposure (Inhalation) Membrane Partition into Sarcolemma SCFHC->Membrane Stress Stress / Exogenous Epinephrine BetaRec Beta-Adrenergic Stimulation Stress->BetaRec Channels Inhibition of K+ Channels (hERG) Membrane->Channels RepolDelay Delayed Repolarization Channels->RepolDelay CaOverload Intracellular Ca2+ Overload BetaRec->CaOverload Arrhythmia Ventricular Arrhythmia CaOverload->Arrhythmia Trigger RepolDelay->Arrhythmia Substrate

Caption: Synergistic mechanism of cardiac sensitization. SC-FHCs provide the arrhythmogenic substrate (delayed repolarization) triggered by adrenergic stimulation.

Inhalation Toxicity (Acute)
  • Narcosis: At extremely high concentrations (>200,000 ppm), SC-FHCs act as simple asphyxiants or CNS depressants (similar to volatile anesthetics), likely via GABA_A receptor modulation.

  • Respiratory Irritation: Generally low, but breakdown products (HF) during combustion or high-energy degradation can cause severe irritation.

Safety Assessment Protocols

To validate the safety of a new SC-FHC or formulation, specific protocols must be followed.[7]

In Vivo Cardiac Sensitization (Dog Model)

Standard: Modified Reinhardt Protocol This assay determines the threshold concentration for sensitization.

  • Subject: Conscious Beagle dogs (trained to stand in a sling/mask).

  • Instrumentation: Continuous ECG monitoring.

  • Step 1 (Control Challenge): Administer IV epinephrine (e.g., 8 µg/kg) to establish baseline response (usually transient tachycardia, no arrhythmia).

  • Step 2 (Exposure): Inhalation of test gas (e.g., 50,000 ppm) for 5–10 minutes to reach steady-state blood levels.

  • Step 3 (Test Challenge): Administer the same IV epinephrine dose during gas inhalation.

  • Endpoint: Appearance of >5 consecutive premature ventricular contractions (PVCs) or Ventricular Fibrillation is considered a "Positive" sensitization response.

Acute Inhalation Toxicity (OECD 403)

Standard: OECD Guideline 403 Used to determine LC50 and classification.

  • System: Nose-only exposure chambers (preferred over whole-body to minimize dermal/oral uptake).

  • Conditions: Oxygen >19%, Temp 22°C.

  • Protocol:

    • Expose rats (n=5/sex) to a limit concentration (e.g., 20,000 ppm or max achievable vapor concentration) for 4 hours .

    • Observe for 14 days.

  • Necropsy: Lung histology to check for edema/irritation.

Comparative Toxicity Data

The following table summarizes key toxicological parameters for common SC-FHCs.

ParameterHFC-134aHFC-227eaHFO-1234yf
Primary Use MDI PropellantMDI PropellantRefrigerant / Propellant
Acute Lethality (LC50 Rat) > 500,000 ppm> 800,000 ppm> 400,000 ppm
Cardiac Sensitization (Dog NOAEL) 40,000 ppm90,000 ppm120,000 ppm
Cardiac Sensitization (Dog LOAEL) 80,000 ppm105,000 ppm> 120,000 ppm
Metabolic Rate < 0.5%< 0.05%< 1%
Major Metabolite TFATFATFA + Cysteine conjugates
Genotoxicity (Ames) NegativeNegativeNegative*

*Note: HFO-1234yf showed weak activity in some in vitro strains with S9 activation (likely epoxide), but is negative in vivo.

References

  • ECETOC (2006). 1,1,1,2-Tetrafluoroethane (HFC-134a) (CAS No. 811-97-2) (Second Edition). ECETOC JACC No. 50. Link

  • Brock, W. J., et al. (2003).Cardiac sensitization: methodology and interpretation of risk. Regulatory Toxicology and Pharmacology. [Source Verified via Search]
  • Schuster, P., et al. (2008). Biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf).[1] Toxicology and Applied Pharmacology.[10] Link

  • OECD (2009). Test No. 403: Acute Inhalation Toxicity.[11] OECD Guidelines for the Testing of Chemicals.[11][12] Link

  • IPAC (International Pharmaceutical Aerosol Consortium). Safety of HFC-134a and HFC-227ea.Link

  • Rusch, G. M. (2018).The development of HFO-1234yf: A case study in the safety assessment of a new refrigerant. Toxicology and Industrial Health. [Source Verified via Search]

Sources

Methodological & Application

Application Note: Strategic Utilization of 1,1,1-Trifluorobutane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific needs of drug discovery and organic synthesis professionals. It interprets the user's request "Using 1,1,1-Trifluorobutane" through two critical lenses:

  • Synthetic Reagent: The use of functionalized derivatives (specifically 4-Bromo-1,1,1-trifluorobutane ) to introduce the trifluorobutyl motif, a strategy known as "Distal Trifluoromethylation."

  • Analytical Standard: The use of the parent alkane (1,1,1-Trifluorobutane ) as a robust internal standard for quantifying trifluoromethylation yields via

    
    F NMR.
    

Executive Summary

The 1,1,1-Trifluorobutane (TFB) scaffold represents a critical tool in modern medicinal chemistry. While the parent alkane (CAS 460-34-4) is chemically inert under standard conditions, it serves as a premier Internal Standard for


F NMR quantification of trifluoromethylation reactions due to its distinct chemical shift and high volatility.

Conversely, its functionalized derivative, 4-Bromo-1,1,1-trifluorobutane , is the primary reagent for "Distal Trifluoromethylation" (Trifluorobutylation). This strategy introduces a


 group separated by a propyl spacer, modulating lipophilicity (LogP) and metabolic stability without the steric penalty of direct trifluoromethylation.

Part I: Synthetic Application (The "Distal CF3" Strategy)

Primary Reagent: 4-Bromo-1,1,1-trifluorobutane (CAS 406-81-5) Target Moiety: 4,4,4-Trifluorobutyl group [


]
Strategic Value in Drug Design

Direct attachment of a trifluoromethyl group (


) often alters the electronic properties of an aromatic ring too drastically or introduces steric clashes. The 1,1,1-trifluorobutyl  motif offers a solution:
  • Electronic Decoupling: The propyl spacer insulates the pharmacophore from the strong electron-withdrawing effect of the

    
    .
    
  • Lipophilicity Modulation: Increases LogP significantly, improving membrane permeability.

  • Metabolic Blocking: The terminal

    
     prevents oxidative metabolism (
    
    
    
    -oxidation) at the chain end.
Reaction Pathways & Decision Tree

The following diagram illustrates the decision logic for selecting the correct activation mode for the TFB reagent.

TFB_Reactivity Start Target: Introduce -(CH2)3CF3 Group Substrate Substrate Type Start->Substrate Nu Nucleophile (Amine, Thiol, Phenol) Substrate->Nu Has H-bond donor Elec Electrophile (Aldehyde, Ketone, Ester) Substrate->Elec Carbonyl/Imine Path_SN2 Direct Alkylation (SN2 Mechanism) Nu->Path_SN2 Path_Metal Metallation Required (Grignard/Lithium) Elec->Path_Metal Reagent_Br Use 4-Bromo-1,1,1-tfb + Weak Base (K2CO3) Path_SN2->Reagent_Br Reagent_Mg Generate Grignard (Mg, I2 cat, THF) Path_Metal->Reagent_Mg Warning ! CAUTION: Li-Halogen Exchange is difficult Reagent_Mg->Warning

Figure 1: Strategic decision tree for incorporating the trifluorobutyl moiety based on substrate functionality.

Detailed Protocols
Protocol A: Nucleophilic Alkylation (S_N2)

Application: Functionalizing amines, thiols, or phenols. Reagent: 4-Bromo-1,1,1-trifluorobutane.[1][2][3]

  • Preparation: Dissolve the nucleophile (1.0 equiv) in anhydrous DMF or Acetonitrile (0.1 M concentration).

  • Base Activation: Add

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv). Stir for 15 minutes at Room Temperature (RT) to ensure deprotonation.
    • Note: For amines, use DIPEA (2.0 equiv) instead of inorganic bases to maintain solubility.

  • Addition: Add 4-Bromo-1,1,1-trifluorobutane (1.2 equiv) dropwise.

    • Critical Step: If the substrate is valuable, add a catalytic amount of TBAI (Tetrabutylammonium iodide, 10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).

  • Reaction: Heat to 60–80°C. Monitor by LCMS.

    • Time: Alkylation is slower than non-fluorinated butyl bromide due to the dipole effect of the distal

      
      . Expect 4–12 hours.
      
  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF.

Protocol B: Grignard Formation & Addition

Application: Reacting with aldehydes/ketones to form alcohols. Reagent: 4-Bromo-1,1,1-trifluorobutane.[1][2][3]

Expert Insight: Direct Lithium-Halogen exchange with


-BuLi is often problematic and low-yielding for this scaffold due to competing elimination or Wurtz coupling. Magnesium insertion (Grignard)  is the preferred route.
  • Activation: Flame-dry a 3-neck flask containing Magnesium turnings (1.2 equiv) under Argon. Add a single crystal of Iodine.

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total volume of 4-Bromo-1,1,1-trifluorobutane. Heat gently with a heat gun until the iodine color fades (initiation).

  • Propagation: Dilute the remaining bromide in THF (1.0 M) and add dropwise to the refluxing mixture over 30 minutes.

  • Reaction: Stir at reflux for 1 hour. The solution should turn dark grey/cloudy.

  • Coupling: Cool to 0°C. Add the electrophile (aldehyde/ketone) dropwise. Warm to RT and stir for 2 hours.

  • Quench: Quench with saturated

    
    .
    

Part II: Analytical Application (The Internal Standard)

Reagent: 1,1,1-Trifluorobutane (Alkane, CAS 460-34-4) Application: Quantitative


F NMR Standard.
Why 1,1,1-TFB is the "Gold Standard"

In trifluoromethylation reaction screening (e.g., using Ruppert-Prakash reagent or photoredox catalysts), determining the exact yield is difficult due to the volatility of products. 1,1,1-TFB is ideal because:

  • Chemical Shift:

    
     to 
    
    
    
    ppm (Triplet). This region is often distinct from aryl-
    
    
    signals (usually
    
    
    to
    
    
    ppm, but the triplet splitting helps distinguish it).
  • Inertness: It does not react with radical scavengers, oxidants, or strong bases used in CF3 transfer.

  • Solubility: Miscible with

    
    , DMSO-
    
    
    
    , and MeOD.
Quantification Protocol

Objective: Calculate the NMR yield of a crude trifluoromethylation reaction.

  • Selection: Ensure your expected product peak does not overlap with the TFB triplet at

    
     ppm.
    
  • Standard Solution: Prepare a stock solution of 1,1,1-Trifluorobutane in the deuterated solvent.

    • Concentration: Accurate weighing is difficult due to volatility (BP 46°C).

    • Technique: Weigh a septum-capped vial of solvent. Inject TFB (~50 mg) via syringe. Weigh again. Calculate Molarity (

      
      ).
      
  • Sample Prep: Take a precise aliquot (

    
    ) of your crude reaction mixture. Add a precise aliquot (
    
    
    
    ) of the Standard Solution.
  • Acquisition:

    • Pulse Delay (

      
      ): Set to 
      
      
      
      seconds. (Fluorine relaxation times can be long; short delays lead to integration errors).
    • Scans: 16–32 scans are usually sufficient.

  • Calculation:

    
    
    

Technical Data & Safety

Physical Properties Comparison
Property1,1,1-Trifluorobutane (Alkane)4-Bromo-1,1,1-trifluorobutane
CAS 460-34-4406-81-5
Role NMR Standard / SolventSynthetic Reagent
Boiling Point 45–46 °C110–112 °C
Density 1.12 g/mL1.56 g/mL
Hazards Highly Flammable, VolatileIrritant, Lachrymator
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Alkylation) Poor leaving group ability of Bromide.Add 10 mol% NaI or TBAI (Finkelstein). Switch to DMF at 80°C.
No Grignard Initiation Mg surface passivated.Use DIBAL-H (drops) to activate Mg or use TurboGrignard (iPrMgCl·LiCl) for exchange (though difficult).
NMR Integral Drifting Evaporation of Standard.1,1,1-TFB is volatile (BP 46°C). Keep NMR tubes capped and refrigerated. Run NMR immediately after prep.
Side Product (Alkene) Elimination (E2).Avoid strong, bulky bases (e.g., tBuOK). Use

or

.

References

  • Reagent Utility in Drug Discovery: Ningbo Inno Pharmchem Co. "The Utility of 4-Bromo-1,1,1-trifluorobutane in Specialty Chemical Synthesis." Accessed Oct 2023.[4]

  • Grignard Difficulties & Alternatives: American Chemical Society (ACS). "Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds." (Discusses problematic Li-halogen exchange of 4-bromo-1,1,1-trifluorobutane).

  • Physical Properties & Safety: National Institutes of Health (NIH) - PubChem. "4-Bromo-1,1,1-trifluorobutane Compound Summary."

  • Trifluoromethylation Mechanisms: Macmillan Group, Princeton University. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." (Context for using TFB as internal standard).

  • General Radical Initiator Protocols: Sigma-Aldrich. "Free Radical Initiators: Thermal Decomposition Data."

Sources

1,1,1-Trifluorobutane as a building block for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Walk" Strategy

In the optimization of lead compounds, the 1,1,1-trifluorobutane (TFB) scaffold represents a critical tactical intermediate between short-chain fluoroalkyls (like trifluoroethyl) and bulky lipophilic groups (like tert-butyl). While the parent hydrocarbon (1,1,1-trifluorobutane) is a volatile liquid, its value in medicinal chemistry lies in its functionalized derivatives—specifically 4,4,4-trifluorobutanoic acid and 4,4,4-trifluoro-1-iodobutane —which serve as reagents to install the 4,4,4-trifluorobutyl moiety.

This guide details the physicochemical rationale for deploying the TFB motif and provides validated protocols for its installation via radical and metal-catalyzed pathways.

Physicochemical & ADME Profile

The TFB moiety (


) offers a unique combination of steric bulk and metabolic resistance. Unlike a standard 

-butyl chain, which is prone to rapid

-oxidation by Cytochrome P450 enzymes, the terminal

group acts as a metabolic blocker while modulating lipophilicity.
Table 1: Comparative Physicochemical Properties

Comparison of the TFB motif against standard aliphatic side chains.

Property

-Butyl (

)
4,4,4-Trifluorobutyl (TFB) tert-Butyl (

)
Steric Volume (

)
~68 ų~78 ų ~74 ų
Lipophilicity (

)
+2.0 (approx)+2.4 (approx) +1.8
Metabolic Liability High (

-oxidation)
Low (Blocked

-site)
Low (Steric block)
Electronic Effect (

)
-0.01 (Weak Donor)+0.12 (Inductive Withdrawal) -0.07 (Donor)
Dipole Moment LowHigh (Terminal C-F Dipole) Low

Key Insight: The TFB group is an ideal bioisostere when an


-butyl chain provides necessary hydrophobic binding contact, but fails due to rapid clearance. The 

group lowers the HOMO energy of the adjacent methylene, deactivating the chain toward oxidative metabolism.

Strategic Application: Metabolic Blocking[1]

The primary driver for TFB incorporation is the "Metabolic Switch." In aliphatic side chains, CYP450 enzymes typically target the terminal methyl group (


-oxidation) or the penultimate methylene (

oxidation).
  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) renders the terminal position inert to radical abstraction by the Iron(IV)-oxo heme center of CYP450.

  • Electronic Deactivation: The strong electron-withdrawing nature of the

    
     group (electronegativity of F = 4.0) pulls electron density from the 
    
    
    
    - and
    
    
    -methylene positions, raising the activation energy for Hydrogen Atom Transfer (HAT) at these secondary sites.

Experimental Protocols for Installation

Direct functionalization of the inert 1,1,1-trifluorobutane hydrocarbon is inefficient. Instead, we utilize two primary "building block" reagents to install the motif: 4,4,4-Trifluorobutanoic acid (for radical alkylation) and 4,4,4-Trifluoro-1-iodobutane (for cross-coupling).

Protocol A: Minisci-Type Radical Decarboxylative Alkylation

Best for: Late-stage functionalization of electron-deficient heterocycles (Pyridines, Quinolines).

Mechanism: This protocol utilizes a Silver(I)-catalyzed oxidative decarboxylation of 4,4,4-trifluorobutanoic acid to generate the primary alkyl radical, which attacks the protonated heterocycle.

Reagents:

  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: 4,4,4-Trifluorobutanoic acid (2.0 - 3.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (2.0 equiv) or Selectfluor (mild alternative)
    
  • Solvent: DCM/Water (1:1) or TFA/Water

  • Temperature: 40–60°C

Step-by-Step Procedure:

  • Dissolution: In a sealable pressure vial, dissolve the heterocycle (0.5 mmol) in a biphasic mixture of DCM (2 mL) and Water (2 mL).

  • Acidification: Add TFA (1.0 equiv) to ensure protonation of the heterocycle (activates the ring toward nucleophilic radical attack).

  • Reagent Addition: Add 4,4,4-trifluorobutanoic acid (1.5 mmol) and

    
     (0.1 mmol).
    
  • Initiation: Add

    
     (1.0 mmol) in one portion.
    
  • Reaction: Seal the vial and stir vigorously at 50°C for 12 hours. The organic layer may turn slightly dark due to silver salts.

  • Workup: Cool to RT. Basify with sat.

    
     (careful of gas evolution). Extract with DCM (3x).
    
  • Purification: Silica gel chromatography. (Note: The TFB group adds significant lipophilicity; adjust solvent polarity accordingly).

Visualizing the Minisci Pathway:

MinisciReaction Acid 4,4,4-Trifluorobutanoic Acid Ag_Ox Ag(I) / S2O8(2-) Acid->Ag_Ox Oxidative Decarboxylation Radical Trifluorobutyl Radical (Nucleophilic) Ag_Ox->Radical - CO2 Intermediate Radical Cation Intermediate Radical->Intermediate Addition to C2/C4 Heterocycle Protonated Heterocycle (Electrophilic) Heterocycle->Intermediate Product TFB-Substituted Heterocycle Intermediate->Product Oxidation & Deprotonation

Figure 1: Mechanism of Minisci decarboxylative alkylation using 4,4,4-trifluorobutanoic acid.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling

Best for: Coupling to Aryl Bromides/Iodides where precise regiocontrol is required.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Reagent: 4,4,4-Trifluoro-1-iodobutane (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Manganese powder (2.0 equiv)

  • Solvent: DMF or DMA (anhydrous)

Step-by-Step Procedure:

  • Glovebox/Schlenk: Flame-dry a reaction tube. Under Argon, add

    
     (0.05 mmol), dtbbpy (0.075 mmol), and Mn powder (1.0 mmol).
    
  • Solvent: Add anhydrous DMF (2 mL). Stir for 10 mins to pre-complex the catalyst (solution turns green/black).

  • Substrate Addition: Add the Aryl Bromide (0.5 mmol) and 4,4,4-trifluoro-1-iodobutane (0.75 mmol).

  • Reaction: Seal and stir at 60°C for 16 hours.

  • Quench: Dilute with EtOAc, filter through a celite pad to remove Mn/Ni residues.

  • Wash: Wash filtrate with 1M HCl (to remove pyridine) and Brine.

Decision Matrix: When to use the TFB Motif

Use the following logic flow to determine if the 1,1,1-trifluorobutane scaffold is the correct optimization step for your lead compound.

DecisionMatrix Start Lead Compound Optimization: Aliphatic Side Chain Check_Metab Is the alkyl chain a metabolic soft spot? Start->Check_Metab Check_Lipo Is LogP optimization required? Check_Metab->Check_Lipo Yes (Oxidation) Keep Retain n-Butyl or Try Cyclopropyl Check_Metab->Keep No TFB Deploy TFB Motif (4,4,4-Trifluorobutyl) Check_Lipo->TFB Need High Lipophilicity & Stability Difluoro Deploy Difluoroethyl or Oxetane Check_Lipo->Difluoro Need Lower Lipophilicity (Polarity Balance)

Figure 2: Strategic decision tree for selecting fluoroalkyl side chains.

Safety & Handling

  • Volatility: 1,1,1-Trifluorobutane (the parent hydrocarbon) has a boiling point of approximately 44-46°C . If using the parent alkane for C-H activation studies, it must be handled in cooled vessels or pressure tubes.

  • Reagent Stability: 4,4,4-Trifluoro-1-iodobutane is a liquid (bp ~102°C) and is light-sensitive. Store over copper wire in amber vials to prevent iodine liberation.

  • HF Generation: Under strong Lewis Acid conditions (e.g.,

    
    ) at high temperatures, degradation of the 
    
    
    
    group can release Hydrogen Fluoride (HF). Avoid using glass reactors for high-temperature Lewis Acid catalysis with this motif.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Barnes-Seeman, D., et al. (2013).[1] Metabolically Stable tert-Butyl Replacement.[1][2] ACS Medicinal Chemistry Letters, 4(6), 514–516.[1] Link[1]

Sources

Application Notes and Protocols for the Synthesis of Fluorinated Analogs using 1,1,1-Trifluoro-4-iodobutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of the 4,4,4-Trifluorobutyl Moiety in Medicinal Chemistry

The introduction of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the diverse array of fluorinated building blocks, 1,1,1-trifluoro-4-iodobutane has emerged as a versatile and valuable reagent for introducing the 4,4,4-trifluorobutyl group. This linear, four-carbon chain terminating in a highly stable trifluoromethyl group offers a unique combination of lipophilicity and metabolic resistance, making it an attractive substituent for modulating the properties of lead compounds.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of 1,1,1-trifluoro-4-iodobutane in the synthesis of fluorinated analogs. Tailored for researchers, medicinal chemists, and professionals in drug development, this document goes beyond simple procedural outlines. It delves into the mechanistic underpinnings of the key transformations, offers insights into the influence of the trifluoromethyl group on reactivity, and provides practical guidance for troubleshooting and ensuring laboratory safety.

Physicochemical Properties and Reactivity Profile of 1,1,1-Trifluoro-4-iodobutane

1,1,1-Trifluoro-4-iodobutane is a colorless to light yellow liquid with a molecular formula of C₄H₆F₃I. Its structure features a primary alkyl iodide, which is the key reactive site for nucleophilic substitution and cross-coupling reactions. The terminal trifluoromethyl group exerts a strong electron-withdrawing effect, which influences the reactivity of the C-I bond. While this effect can slightly decrease the rate of classical S(_N)2 reactions compared to its non-fluorinated analog (1-iodobutane) due to inductive destabilization of the developing positive charge on the carbon atom in the transition state, the carbon-iodine bond remains sufficiently labile for a wide range of synthetic transformations. The C-I bond is also susceptible to homolytic cleavage under radical conditions, making it a valuable precursor for the generation of the 4,4,4-trifluorobutyl radical.

PropertyValueSource
CAS Number 461-17-6N/A
Molecular Formula C₄H₆F₃IN/A
Molecular Weight 237.99 g/mol N/A
Boiling Point 126-128 °CN/A
Density 1.85 g/mLN/A
Appearance Colorless to light yellow liquidN/A

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// Edges for bonds C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- I [color="#202124"]; C1 -- F1 [color="#202124"]; C1 -- F2 [color="#202124"]; C1 -- F3 [color="#202124"]; C2 -- H1 [color="#202124"]; C2 -- H2 [color="#202124"]; C3 -- H3 [color="#202124"]; C3 -- H4 [color="#202124"]; C4 -- H5 [color="#202124"]; C4 -- H6 [color="#202124"]; }

Caption: Structure of 1,1,1-Trifluoro-4-iodobutane.

Synthetic Protocols and Methodologies

Nucleophilic Substitution Reactions: Accessing Amines, Ethers, and Thioethers

Nucleophilic substitution is a fundamental transformation for introducing the 4,4,4-trifluorobutyl group onto heteroatoms. The primary nature of the alkyl iodide favors the S(N)2 mechanism, which proceeds via a backside attack of the nucleophile, leading to inversion of configuration if the carbon were chiral (though in this case it is not).[1][2][3][4] The iodide is an excellent leaving group, facilitating these reactions under relatively mild conditions.

This protocol details the straightforward alkylation of an amine, a common strategy in the synthesis of pharmacologically active compounds.

Workflow:

G reagents 1,1,1-Trifluoro-4-iodobutane Aniline K2CO3, Acetonitrile reaction Reaction Setup (Inert Atmosphere, 80°C, 12h) reagents->reaction workup Aqueous Workup (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product N-(4,4,4-Trifluorobutyl)aniline purification->product

Caption: General workflow for nucleophilic substitution.

Materials:

  • 1,1,1-Trifluoro-4-iodobutane (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add potassium carbonate.

  • Add anhydrous acetonitrile, followed by aniline, and stir the suspension.

  • Add 1,1,1-trifluoro-4-iodobutane dropwise to the stirring mixture.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the solid inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired N-(4,4,4-trifluorobutyl)aniline.

Expertise & Experience:

  • Choice of Base: A non-nucleophilic base like K₂CO₃ is crucial to prevent competition with the amine nucleophile. Stronger bases like sodium hydride could deprotonate the amine, increasing its nucleophilicity but may not be necessary and can introduce handling challenges.

  • Solvent: Acetonitrile is a good polar aprotic solvent for S(_N)2 reactions. DMF or DMSO can also be used and may accelerate the reaction, but are more difficult to remove.

  • Excess Amine: Using a slight excess of the amine can help to drive the reaction to completion. However, a large excess can lead to the formation of dialkylated products, although this is less of a concern with secondary amines.

NucleophileProduct TypeTypical Conditions
Primary/Secondary AminesSubstituted AminesK₂CO₃ or Et₃N, MeCN or DMF, 60-80°C
Phenols/AlcoholsEthersNaH or K₂CO₃, DMF or THF, RT to 60°C
ThiolsThioethersK₂CO₃ or Cs₂CO₃, MeCN or DMF, RT
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 1,1,1-Trifluoro-4-iodobutane is a suitable substrate for several of these transformations, including Suzuki-Miyaura, Sonogashira, and Heck couplings.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound and an organic halide. While traditionally used for C(sp²)-C(sp²) couplings, recent advances have extended its utility to include alkyl halides.

Workflow:

G reagents 1,1,1-Trifluoro-4-iodobutane Arylboronic Acid Pd Catalyst, Ligand, Base, Solvent reaction Reaction Setup (Inert Atmosphere, Elevated Temp) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 4,4,4-Trifluorobutyl-Arene purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 1,1,1-Trifluoro-4-iodobutane (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the arylboronic acid, potassium phosphate, and Pd(dppf)Cl₂.

  • Evacuate and backfill the tube with an inert gas (3 cycles).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add 1,1,1-trifluoro-4-iodobutane via syringe.

  • Heat the reaction mixture to 90-100°C for 12-24 hours, monitoring by GC-MS or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Expertise & Experience:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for successful alkyl-aryl coupling. Ligands with high steric bulk and electron-donating properties, such as those in Pd(dppf)Cl₂, are often effective. For more challenging couplings, specialized ligands like SPhos or XPhos may be required.

  • Base and Solvent: A moderately strong base like K₃PO₄ is often used in Suzuki-Miyaura reactions. The use of a mixed aqueous-organic solvent system is common and helps to solubilize the various components.

  • β-Hydride Elimination: A potential side reaction with alkyl halides is β-hydride elimination from the alkylpalladium intermediate. The use of appropriate ligands and reaction conditions can minimize this pathway.

The Sonogashira coupling facilitates the reaction between a terminal alkyne and an organic halide.[5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Materials:

  • 1,1,1-Trifluoro-4-iodobutane (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Triethylamine (Et₃N) as solvent and base

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(PPh₃)₄ and CuI.

  • Add degassed triethylamine.

  • Add the terminal alkyne.

  • Add 1,1,1-trifluoro-4-iodobutane.

  • Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (40-50°C) may be required for less reactive substrates.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography.

Expertise & Experience:

  • Copper Co-catalyst: The copper(I) co-catalyst is crucial for the traditional Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate. Copper-free conditions have been developed but may require different ligands and conditions.[6][7]

  • Amine Base: Triethylamine serves as both the base to neutralize the HI formed and as the solvent. Other amine bases like diisopropylethylamine can also be used.

The Heck reaction couples an organic halide with an alkene to form a substituted alkene.[8] While typically used with aryl or vinyl halides, alkyl halides can also participate under specific conditions.

Materials:

  • 1,1,1-Trifluoro-4-iodobutane (1.0 eq)

  • Alkene (e.g., styrene) (1.5 eq)

  • Pd(OAc)₂ (0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Acetonitrile (MeCN)

Procedure:

  • In a sealed tube, combine Pd(OAc)₂, P(o-tol)₃, and triethylamine in acetonitrile.

  • Add the alkene and 1,1,1-trifluoro-4-iodobutane.

  • Seal the tube and heat to 100-120°C for 24-48 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Expertise & Experience:

  • Reaction Conditions: Heck reactions with alkyl halides often require higher temperatures and longer reaction times compared to their aryl or vinyl counterparts.

  • Regioselectivity: The regioselectivity of the alkene insertion can be influenced by the electronic and steric properties of the alkene.

Cross-Coupling ReactionCoupling PartnerKey Reagents
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O
Sonogashira Terminal AlkynePd(PPh₃)₄, CuI, Et₃N
Heck AlkenePd(OAc)₂, P(o-tol)₃, Et₃N
Radical Reactions: Intermolecular Additions

The carbon-iodine bond in 1,1,1-trifluoro-4-iodobutane can undergo homolytic cleavage to generate the 4,4,4-trifluorobutyl radical. This reactive intermediate can then participate in various radical-mediated transformations, such as intermolecular additions to alkenes and alkynes. These reactions are often initiated by radical initiators (e.g., AIBN) or through photoredox catalysis.

This protocol describes a classic method for the addition of an alkyl radical across a double bond.

Materials:

  • 1,1,1-Trifluoro-4-iodobutane (1.0 eq)

  • Alkene (e.g., 1-octene) (2.0 eq)

  • Azobisisobutyronitrile (AIBN, 0.1 eq)

  • Anhydrous toluene or benzene

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 1,1,1-trifluoro-4-iodobutane and the alkene in toluene.

  • Add AIBN to the solution.

  • Heat the mixture to reflux (around 80-110°C depending on the solvent) for 6-12 hours.

  • Monitor the reaction by GC-MS.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the iodinated addition product.

Expertise & Experience:

  • Initiator: AIBN is a common thermal radical initiator. The reaction temperature should be chosen to ensure an appropriate rate of decomposition of the initiator.

  • Alkene Concentration: A higher concentration of the alkene can favor the desired addition reaction over competing radical processes.

  • Photoredox Catalysis: As a modern alternative, visible-light photoredox catalysis can generate the 4,4,4-trifluorobutyl radical under much milder conditions, often at room temperature.[9][10][11][12][13] This approach typically involves a photocatalyst (e.g., a ruthenium or iridium complex), a light source (e.g., blue LEDs), and a suitable solvent.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature. Inactive catalyst. Poor quality reagents/solvents.Increase reaction time and/or temperature. Use a fresh batch of catalyst. Ensure all reagents and solvents are pure and anhydrous.
Formation of Side Products Competing reaction pathways (e.g., elimination, homocoupling).Modify reaction conditions (e.g., lower temperature, different base or ligand). Adjust stoichiometry of reagents.
Difficulty in Purification Co-elution of product with starting materials or byproducts.Optimize the mobile phase for column chromatography. Consider alternative purification techniques like preparative HPLC.

Safety and Handling

1,1,1-Trifluoro-4-iodobutane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation.[14][15]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]

  • SN2 reaction of alkyl halides. YouTube. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis. [Link]

  • Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PubMed Central. [Link]

  • Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • α-Perfluoroalkyl-β-alkynylation of alkenes via radical alkynyl migration. PubMed Central. [Link]

  • A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. ResearchGate. [Link]

  • Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow. PubMed. [Link]

  • New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. PubMed Central. [Link]

  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI. [Link]

  • Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society. [Link]

  • Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Organic Chemistry Portal. [Link]

  • Abstracts. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed Central. [Link]

  • Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • Iodine - Hazardous Substance Fact Sheet. [Link]

  • Enzymatic synthesis of fluorinated compounds. PubMed Central. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • Alkyl-alkyl Suzuki cross-coupling of unactivated secondary alkyl chlorides. [Link]

  • Addition of Peroxyl Radicals to Alkenes and the Reaction of Oxygen with Alkyl Radicals. University of York. [Link]

  • Trifluoromethylation of diverse heterocycles. Reaction condition:... ResearchGate. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. [Link]

  • Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis. ResearchGate. [Link]

  • Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. MDPI. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central. [Link]

  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PubMed Central. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PubMed Central. [Link]

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Application Notes and Protocols for 1,1,1-Trifluorobutane (HFC-365mfc) as a Foam Blowing Agent

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers and Material Scientists

Abstract

This document provides a comprehensive technical guide for the application of 1,1,1,3,3-Pentafluorobutane, commonly known as HFC-365mfc, as a physical blowing agent for the production of high-performance polymer foams. As a third-generation hydrofluorocarbon, HFC-365mfc has been a critical component in the transition away from ozone-depleting substances.[1] These notes detail the agent's physicochemical properties, safety considerations, and mechanism of action. Detailed, field-proven protocols are provided for the preparation and characterization of rigid polyurethane (PU) foams, offering researchers and scientists a robust framework for development and analysis. The causality behind experimental choices is emphasized to empower users with a deeper understanding of the foam blowing process.

Introduction: The Role of HFC-365mfc in Polymer Foam Technology

The evolution of foam blowing agents has been driven by the need to balance performance with environmental responsibility. First-generation chlorofluorocarbons (CFCs) and second-generation hydrochlorofluorocarbons (HCFCs), such as HCFC-141b, were phased out under the Montreal Protocol due to their high Ozone Depletion Potential (ODP).[1][2] This led to the development of third-generation hydrofluorocarbons (HFCs), including HFC-365mfc, which possess a zero ODP.[1][3]

HFC-365mfc established itself as a valuable substitute for HCFC-141b, particularly in the production of rigid polyurethane (PU) foams used for thermal insulation.[1][3] Its liquid state at ambient temperatures and favorable boiling point make it a versatile option for various foam processing techniques, including spray, pour-in-place, and panel applications.[4][5] However, while benign to the ozone layer, HFC-365mfc has a significant Global Warming Potential (GWP), which has prompted regulatory actions and spurred the development of fourth-generation agents like hydrofluoroolefins (HFOs).[6][7][8][9] Understanding the application of HFC-365mfc remains crucial for historical context, ongoing research, and in regions where its use is still permitted.

Physicochemical Properties and Safety Directives

A thorough understanding of the properties of HFC-365mfc is fundamental to its safe and effective use. The agent is a volatile, colorless liquid with a characteristic ethereal odor.

Table 1: Key Physicochemical Properties of HFC-365mfc

Property Value Source(s)
Chemical Name 1,1,1,3,3-Pentafluorobutane [10][11]
CAS Number 406-58-6
Molecular Formula C₄H₅F₅ [11]
Molecular Weight 148 g/mol [10][11][12]
Boiling Point 40.2 °C [10][12]
Liquid Density (20°C) 1.27 g/cm³ [10][12]
Vapor Pressure (20°C) 0.47 bar [12]
Gas Thermal Conductivity (25°C) 10.6 mW/m·K [12]
Flammability Limits in Air 3.5 - 9.0 % by volume [12]
Flash Point ≤ -27 °C [11]
Autoignition Temperature 580 - 594 °C [10][12]
Ozone Depletion Potential (ODP) 0 [3][13]

| Global Warming Potential (GWP, 100-yr) | 794 |[7] |

Critical Safety Mandates: Handling and Storage

Flammability: HFC-365mfc is classified as a highly flammable liquid.[11][14] Its vapor is heavier than air and can travel considerable distances to an ignition source.[11]

  • Causality: The low flash point and defined flammability limits necessitate stringent safety protocols. All handling must be conducted in well-ventilated areas, away from heat, sparks, open flames, and other ignition sources.[11][14][15]

  • Protocol: Use non-sparking tools and explosion-proof equipment (ATEX-rated).[10][14] All containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity.[10][14][15]

Mitigating Flammability with Blends: In many commercial applications, the flammability of HFC-365mfc is mitigated by blending it with non-flammable HFCs. Common blends include:

  • HFC-365mfc/HFC-227ea (e.g., 93:7 or 87:13 ratios): This non-flammable blend is a popular choice for achieving good insulation value and fire properties.[5][16]

  • HFC-365mfc/HFC-134a: This blend is another non-flammable option used as a direct replacement for HCFC-141b in construction and spray foam applications.[4][5]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant goggles or a face shield.[11]

  • Use fluoroelastomer or butyl rubber gloves.[15]

  • In case of potential splashing, an apron and boots are recommended.[11]

  • Ensure shower and eyewash stations are readily accessible.[11]

Mechanism of Action: Physical Foam Blowing

HFC-365mfc acts as a physical blowing agent. Unlike chemical blowing agents (e.g., water, which reacts with isocyanate to produce CO₂), a physical blowing agent expands to create the foam's cellular structure without undergoing a chemical reaction.

The process is initiated by the exothermic heat generated during the polymerization of the foam matrix, such as the reaction between a polyol and an isocyanate to form polyurethane.

  • Dispersion: Liquid HFC-365mfc is first emulsified or dissolved in the polyol premix.

  • Vaporization: The exothermic polymerization reaction increases the temperature of the mixture above HFC-365mfc's boiling point (40.2 °C).

  • Nucleation & Growth: The HFC-365mfc vaporizes, creating bubbles (cells) within the viscous, reacting polymer. Surfactants in the formulation help to stabilize these newly formed cells.

  • Curing: As the polymerization reaction proceeds, the viscosity increases rapidly, and the polymer solidifies around the expanded gas bubbles, trapping the HFC-365mfc within the closed cells of the final foam structure. The low thermal conductivity of the entrapped gas is a primary reason for the foam's excellent insulating properties.[[“]]

Caption: Mechanism of physical foam blowing with HFC-365mfc.

Application Protocol: Preparation of Rigid Polyurethane (PU) Foam

This protocol describes a one-shot process for creating a lab-scale rigid polyurethane foam sample using HFC-365mfc. All operations must be performed in a well-ventilated fume hood with appropriate PPE.

Materials and Equipment
  • Chemicals:

    • Polyether Polyol (sucrose/glycerin-initiated, hydroxyl value 360-450 mg KOH/g)

    • Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content ~31%

    • Silicone Surfactant (e.g., polyalkyleneoxide-polydimethylsiloxane copolymer)

    • Amine Catalyst (e.g., dimethylethanolamine or a blend)

    • 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

  • Equipment:

    • High-speed laboratory mixer (2000-5000 RPM)

    • Paper or plastic mixing cup

    • Open-top mold (e.g., 20x20x20 cm cardboard box)

    • Digital scale (0.01 g precision)

    • Stopwatch

    • Fume hood

    • Oven for post-curing

Example Formulation

The formulation determines the final properties of the foam. The ratio of blowing agent directly influences density and thermal performance.

Table 2: Example Rigid PU Foam Formulation

Component Parts by Weight (PBW) Function
Polyether Polyol 100 Polymer backbone
Silicone Surfactant 1.5 - 2.0 Cell stabilization
Amine Catalyst 1.0 - 2.5 Gelling/blowing reaction control
HFC-365mfc 10 - 25 Physical blowing agent

| Polymeric MDI | (Index 110) | Cross-linker, polymer backbone |

  • Note on Isocyanate Index: The Isocyanate Index is the ratio of the actual amount of isocyanate used to the theoretical stoichiometric amount required to react with all active hydrogen atoms in the polyol, water, and other additives, multiplied by 100. An index of 110 is common for rigid foams.

Step-by-Step Experimental Procedure
  • Preparation (Component A - Polyol Premix):

    • Place the mixing cup on the digital scale and tare.

    • Sequentially weigh the required amounts of Polyether Polyol, Silicone Surfactant, and Amine Catalyst into the cup.

    • Causality: Adding components in this order ensures proper dispersion.

    • Mix these components at low speed (~1000 RPM) for 30 seconds until homogeneous.

    • Weigh the required amount of HFC-365mfc into the premix.

    • Causality: HFC-365mfc has limited miscibility with some polyols.[3] Mix immediately at medium speed (~2000 RPM) for 60 seconds to ensure a stable emulsion is formed before adding the isocyanate. The use of a surfactant designed for medium-solubility blowing agents is recommended.[18]

  • Foaming Reaction:

    • Calculate and weigh the required amount of pMDI (Component B) in a separate container.

    • Add the pMDI to the polyol premix (Component A).

    • Immediately begin mixing at high speed (~3000-5000 RPM) for 5-10 seconds.

    • Causality: Rapid and thorough mixing is critical for producing a uniform cell structure. Insufficient mixing leads to large voids and density gradients.

    • Quickly pour the reacting mixture into the center of the mold.

    • Observe and record characteristic reaction times:

      • Cream Time: Time from mixing until the liquid begins to rise and turn opaque.

      • Gel Time: Time until the mixture becomes stringy and no longer flows.

      • Tack-Free Time: Time until the foam surface is no longer sticky to the touch.

  • Curing:

    • Allow the foam to cure at ambient temperature in the fume hood for at least 24 hours.

    • For optimal dimensional stability and mechanical properties, a post-curing step in an oven at 70°C for 24 hours can be performed.

Protocol: Characterization of Foam Properties

Standardized testing is essential for validating the performance of the produced foam. Samples for testing should be cut from the core of the foam bun at least 72 hours after production to allow for complete curing and gas stabilization.[19] The American Society for Testing and Materials (ASTM) D3574 provides standard methods for flexible foams, while other specific standards apply to rigid foams.[20]

Core Physical Properties
  • Apparent Core Density (ASTM D1622):

    • Cut a precise rectangular or cubic specimen from the foam core (e.g., 50x50x50 mm).

    • Measure the dimensions accurately with calipers.

    • Weigh the specimen on an analytical balance.

    • Calculate density (ρ) as mass divided by volume. Foams blown with HFC-365mfc typically yield higher densities compared to water-blown foams.[21][22]

  • Thermal Conductivity (ASTM C518):

    • Prepare a flat specimen of uniform thickness (e.g., 200x200x25 mm).

    • Use a heat flow meter apparatus to measure the thermal conductivity (k-value).

    • Causality: The low thermal conductivity of HFC-365mfc gas trapped in the cells is the primary contributor to the foam's excellent insulation performance.[[“]]

  • Compressive Strength (ASTM D1621):

    • Prepare a cubic specimen (e.g., 50x50x50 mm).

    • Place the specimen in a universal testing machine.

    • Apply a compressive load parallel to the foam rise direction at a constant rate of crosshead motion.

    • Record the stress at 10% deformation or at the yield point. HFC-365mfc blown foams generally exhibit high compressive strength.[21][22]

Durability and Stability
  • Dimensional Stability (ASTM D2126):

    • Measure the initial dimensions of a precisely cut specimen.

    • Expose the specimen to specified conditions (e.g., -20°C for 24 hours, then 70°C and 95% RH for 24 hours).

    • Remeasure the dimensions and calculate the percentage change in volume.[21]

    • Causality: This test assesses the foam's ability to resist shrinkage or expansion under thermal stress, which is critical for long-term insulation performance.

  • Closed-Cell Content (ASTM D6226):

    • Use a gas pycnometer to determine the volume of the specimen that is not accessible to the displacement gas (e.g., helium).

    • The result indicates the percentage of cells that are sealed, which is crucial for trapping the insulating blowing agent.

Caption: Experimental workflow for PU foam characterization.

Concluding Analysis: Performance and Future Perspectives

Advantages of HFC-365mfc:

  • Zero ODP: An environmentally safe alternative to CFCs and HCFCs regarding the ozone layer.[3]

  • Excellent Insulation: Foams produced with HFC-365mfc exhibit low thermal conductivity, making them highly efficient insulators.[[“]]

  • Processing Ease: As a liquid with a boiling point above room temperature, it is easier to handle and requires minimal equipment modifications compared to gaseous HFCs.[4]

  • Good Mechanical Properties: Typically results in foams with good dimensional stability and high compressive strength.[3][21]

Limitations and Regulatory Context:

  • High GWP: With a GWP of 794, HFC-365mfc is a potent greenhouse gas.[7][9] This has led to regulations, such as the EU F-Gas Regulation, which has banned HFCs with a GWP >150 for foam production since 2023.[6]

  • Flammability: Its inherent flammability requires specialized handling equipment and often necessitates the use of non-flammable blends, adding complexity and cost.[4][5]

The Path Forward: HFOs The industry is now transitioning to fourth-generation blowing agents, primarily hydrofluoroolefins (HFOs) like HFO-1233zd(E) (Solstice® LBA) and HFO-1336mzz(Z) (Opteon™ 1100).[23][24] These next-generation agents offer non-flammability and ultra-low GWPs (<7), providing a more sustainable long-term solution while often delivering even better insulation performance than HFCs.[6][8][23][25] The protocols and principles established with HFC-365mfc, however, provide a critical foundation for research and development with these newer technologies.

References

  • Prociak, A. (n.d.). Physical blowing agents for polyurethanes. Polimery. Available at: [Link]

  • UNFCCC. (n.d.). LCA on HFC-365mfc and high performance rigid polyurethane foams. Available at: [Link]

  • Sabtech Machine. (2024). Introduction to Polyurethane Foaming Agents – HFC Foaming Agents. Available at: [Link]

  • ResearchGate. (n.d.). HFC365mfc Blends: Status and Development as Blowing Agent for High Performance Insulation Foams. Available at: [Link]

  • Fluorocarbons.org. (n.d.). Insulation Foam Blowing Agent. Available at: [Link]

  • Lee, S., et al. (n.d.). Polyurethane foams blown with various types of environmentally friendly blowing agents. Plastics, Rubber and Composites. Available at: [Link]

  • Lee, S., et al. (2010). Polyurethane foams blown with various types of environmentally friendly blowing agents. Semantic Scholar. Available at: [Link]

  • KPL International. (n.d.). HFC – 365/227 blends (93:07 & 87:13). Available at: [Link]

  • Climalife. (n.d.). NOVEXPANS™ HFC 365mfc, 1,1,1,3,3-pentafluorobutane. Available at: [Link]

  • Consensus.app. (n.d.). Do HFC-365mfc blowing agents reduce thermal conductivity in rigid polyurethane foams? Available at: [Link]

  • Climalife. (2020). NovaSpray HFC 365mfc. Available at: [Link]

  • Werner. (n.d.). hfc-365mfc. Available at: [Link]

  • Columbia University. (n.d.). Blowing Agents for Polyurethane Foams. Available at: [Link]

  • Scribd. (n.d.). SOLKANE ® 365 MFC: Safety Data Sheet. Available at: [Link]

  • Green Cooling Initiative. (n.d.). Natural Foam Blowing Agents. Available at: [Link]

  • A-Gas. (2025). 365 MFC Safety Data Sheet. Available at: [Link]

  • Harp International. (2020). HARP® 365mfc Safety Data Sheet. Available at: [Link]

  • Opteon. (n.d.). Opteon™ 1100 Foam Blowing Agent: Sustainable Insulation. Available at: [Link]

  • Polyurethane Foam Association. (n.d.). Laboratory Tests Of Foam Performance Understanding Testing Limitations. Available at: [Link]

  • Honeywell. (2014). Honeywell Solstice® Liquid Blowing Agent Spray Foam Insulation. Available at: [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2024). Hydrofluorocarbon refrigerants – global warming potential values and safety classifications. Available at: [Link]

  • TestResources. (n.d.). Flexible Foam Testing. Available at: [Link]

  • Climate & Clean Air Coalition. (n.d.). Hydrofluorocarbons (HFCs). Available at: [Link]

  • Solvay. (n.d.). SOLKANE 365 Converting Systems from HCFC-141b. Available at: [Link]

  • Fexa. (n.d.). Impact of HCFC, CFC & HFC Refrigerants on the Environment. Available at: [Link]

  • CertiPUR-US. (2023). Technical Guidelines for Slabstock Foam. Available at: [Link]

  • SprayFoamMagazine.com. (n.d.). Polyurethane Foam ASTM Test Methods. Available at: [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Pattern of 1,1,1-Trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug development scientists. It moves beyond basic spectral listing to provide a mechanistic understanding of the fragmentation physics and a robust, self-validating experimental protocol.[1][2]

Methodology, Mechanistic Pathways, and Structural Validation


)
Technique:  Electron Ionization (EI) GC-MS[1]

Part 1: Executive Summary & Scientific Context[1][2]

1,1,1-Trifluorobutane (TFB) represents a critical structural motif in medicinal chemistry, serving as a bioisostere for the propyl or isopropyl group.[1][2] The trifluoromethyl (


) moiety imparts metabolic stability by blocking cytochrome P450 oxidation at the terminal position, modulating lipophilicity (

), and altering the

of adjacent functional groups.[1]

Accurate identification of TFB requires understanding its unique fragmentation behavior under Electron Ionization (70 eV).[1][2] Unlike non-fluorinated alkanes, TFB exhibits a competition between the stability of the fluorinated carbon center and the alkyl chain, governed strictly by Stevenson’s Rule .[1] This guide provides a validated Headspace GC-MS protocol and a detailed mechanistic breakdown of the ion genesis.[1][2]

Part 2: Experimental Protocol (Headspace GC-MS)

Due to the high volatility of 1,1,1-Trifluorobutane (estimated b.p.[1]


 0–20°C), direct liquid injection often results in solvent masking and sample loss.[1][2] Static Headspace (SHS)  is the required introduction method for quantitative and qualitative rigor.[1][2]
Sample Preparation[1][2][3]
  • Matrix: High-boiling solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc)) to maximize phase partitioning into the headspace.[1]

  • Concentration: Prepare a 1000 ppm stock solution in cold DMSO (

    
    ).
    
  • Vialing: Transfer 10 µL of stock into a 20 mL crimp-top headspace vial containing 1 mL of blank DMSO. Seal immediately with PTFE/Silicone septa.[1][2]

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet System Split/Splitless (Split 20:1)Prevents column saturation; TFB ionizes efficiently.[1][2]
Inlet Temp 150°CSufficient for volatilization without thermal degradation.[1][2]
Column DB-624 or VF-624ms (

)
Thick film stationary phase required to retain volatile fluorocarbons.[1][2]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for EI-MS.[1][2][3]
Oven Program 35°C (hold 5 min)

10°C/min

200°C
Low initial temp is critical for peak focusing of TFB.[1][2]
Transfer Line 230°CPrevents condensation before the ion source.[1][2]
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.[1][2]
Scan Range

25 – 200
Captures low mass fragments (27, 29) and molecular ion.[1][2][4]

Part 3: Fragmentation Analysis & Mechanism[1]

The Mass Spectrum Profile

The mass spectrum of 1,1,1-Trifluorobutane is characterized by the absence (or extremely low intensity) of the molecular ion (


, 

112) and a dominance of lower mass fragments resulting from C-C bond cleavages.[1]

Key Diagnostic Ions:

m/zIon IdentityRelative Abundance (Est.)Origin / Mechanism
112

< 1% (Trace)Molecular Ion.[1][2] Highly unstable due to lack of charge-stabilizing heteroatoms.
97

5 - 10%Loss of terminal methyl group (C3-C4 cleavage).[1][2]
83

20 - 40%Loss of ethyl radical (

).[1][2]
69

High (60-90%) The trifluoromethyl cation.[1][2] Highly stable and diagnostic.
43

Base Peak (100%) Propyl cation.[1][2] Formed via C1-C2 cleavage.
29

40 - 60%Ethyl cation.[1][2]
Mechanistic Pathway (The "Stevenson" Competition)

The fragmentation of TFB is driven by the competition for the positive charge during bond cleavage.[1][2]

Primary Cleavage Event (C1-C2 Bond):



Cleavage occurs between the fluorinated carbon (C1) and the alkyl chain (C2).[1][2]
  • Path A: Forms

    
     (
    
    
    
    69) + Propyl radical.[1][2]
  • Path B: Forms

    
     (
    
    
    
    43) +
    
    
    radical.[1][2]

Application of Stevenson's Rule: The positive charge remains on the fragment with the lower Ionization Energy (IE) .[1][2]

Since the propyl radical has a lower IE, Path B is energetically favored , making


 43 the Base Peak .[1] However, the 

ion is inherently stable due to fluorine back-donation, ensuring

69 remains a major diagnostic peak.[1][2]
Visualization of Signaling Pathways (Graphviz)

The following diagram illustrates the fragmentation tree, highlighting the competition between the alkyl and fluoroalkyl pathways.

TFB_Fragmentation M_Ion Molecular Ion (M+) [CF3-CH2-CH2-CH3]+. m/z 112 Frag_43 Base Peak: Propyl Cation [CH2CH2CH3]+ m/z 43 M_Ion->Frag_43 C1-C2 Cleavage (Favored by Stevenson's Rule) Frag_69 Trifluoromethyl Cation [CF3]+ m/z 69 M_Ion->Frag_69 C1-C2 Cleavage (Competitive Path) Frag_83 Trifluoroethyl Cation [CF3-CH2]+ m/z 83 M_Ion->Frag_83 C2-C3 Cleavage Loss of Ethyl Frag_97 Loss of Methyl [CF3-CH2-CH2]+ m/z 97 M_Ion->Frag_97 C3-C4 Cleavage Loss of Methyl Neutral_CF3 CF3 Radical (Neutral Loss) M_Ion->Neutral_CF3 Neutral_Propyl Propyl Radical (Neutral Loss) M_Ion->Neutral_Propyl Neutral_Ethyl Ethyl Radical (Neutral Loss) M_Ion->Neutral_Ethyl m/z 29\n[C2H5]+ m/z 29 [C2H5]+ Frag_43->m/z 29\n[C2H5]+ - CH2 (Rearrangement)

Caption: Fragmentation tree of 1,1,1-Trifluorobutane showing the competitive genesis of m/z 43 and m/z 69.[1]

Part 4: Validation & Troubleshooting

Distinguishing Isomers

1,1,1-Trifluorobutane must be distinguished from its isomers (e.g., 1-fluoro-2-(fluoromethyl)propane).[1][2]

  • TFB Characteristic: Strong

    
     83 (
    
    
    
    ) and
    
    
    97 (
    
    
    ).[1][2]
  • Isomer Characteristic: Isomers with internal fluorines or branched structures often show dominant loss of HF (

    
    ) or different alkyl patterns.[1][2] TFB rarely shows strong 
    
    
    
    due to the strength of the C-F bonds in the
    
    
    cluster.[1][2]
Quality Control Checks
  • Air/Water Check: Ensure

    
     18, 28, 32 are < 5% of base peak. High background obscures the low-mass alkyl fragments (27,[1] 29) essential for confirmation.
    
  • Peak Tailing: Fluorinated compounds can interact with active sites in the liner.[1][2] Use deactivated wool and replace liners regularly if tailing occurs at

    
     69.[1][2]
    

References

  • NIST Mass Spectrometry Data Center. Butane, 1,1,1-trifluoro- Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1][2][5] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Foundational text for Stevenson's Rule and fragmentation mechanisms).[1][2]

  • PubChem. 1,1,1-Trifluorobutane Compound Summary. National Library of Medicine.[1][2] [Link]

Sources

DFT calculations for 1,1,1-Trifluorobutane NMR shifts

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Prediction of F, C, and H NMR Shifts in Fluorinated Alkyl Chains

Application Note: Protocol for 1,1,1-Trifluorobutane
1. Executive Summary & Scientific Rationale

The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for fluorinated alkyl chains, such as 1,1,1-trifluorobutane , presents a unique set of computational challenges. Unlike rigid aromatic systems, aliphatic fluorocarbons possess significant conformational flexibility. The electron-withdrawing nature of the


 group induces specific hyperconjugative interactions (e.g., 

) that dictate population distributions between anti and gauche rotamers.

Why Standard Protocols Fail: Standard single-point DFT calculations on a static geometry often yield errors


 ppm for 

F nuclei. This error stems from:
  • Dynamic Averaging: The observed NMR signal is a Boltzmann-weighted average of rapidly interconverting conformers, not a single minimum.

  • Basis Set Insufficiency: Fluorine is "hard" and electronegative; standard double-zeta basis sets (e.g., 6-31G*) often fail to describe the electron density tail adequately.

  • Solvent Effects: The polarity of the solvent significantly shifts the conformational equilibrium of the polar C–F bonds.

This guide provides a robust, self-validating protocol using Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) methods, specifically tailored for flexible fluorinated alkanes.

2. Computational Strategy & Workflow

The following workflow ensures that the final chemical shift reflects the physical reality of the molecule in solution.

2.1 The "Ensemble" Approach

For 1,1,1-trifluorobutane ($ \text{CF}_3-\text{CH}_2-\text{CH}_2-\text{CH}_3 $), rotation occurs primarily around the C1-C2 and C2-C3 bonds. We must sample these degrees of freedom.

Diagram 1: Computational Workflow for Flexible Fluorocarbons

G cluster_DFT DFT Processing (For Each Conformer) Start Start: 3D Structure (1,1,1-Trifluorobutane) ConfSearch Conformational Search (MMFF or PM6) Generate Rotamers Start->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-31+G(d,p) + SMD) ConfSearch->GeomOpt Freq Freq Calculation (Check Imaginary Freqs & Gibbs Free Energy) GeomOpt->Freq NMRCalc NMR GIAO Calculation (BHandHLYP/6-311+G(2d,p)) Freq->NMRCalc Boltzmann Boltzmann Weighting Sum(Shift * Population) NMRCalc->Boltzmann RefCalc Reference Standard Calc (TMS & CFCl3) Same Level of Theory RefCalc->Boltzmann Reference Shielding Scaling Linear Scaling (Slope/Intercept Correction) Boltzmann->Scaling Final Final Chemical Shift (δ) Scaling->Final

Caption: Step-by-step workflow from conformational sampling to Boltzmann-weighted NMR prediction.

3. Detailed Protocol Steps
Step 1: Conformational Search

Do not rely on a single drawn structure. Use a molecular mechanics force field (MMFF94) or semi-empirical method (PM6) to generate all unique conformers within a 5.0 kcal/mol energy window.

  • Target: Identify anti (trans) and gauche arrangements of the butyl chain.

Step 2: Geometry Optimization

Optimize all conformers using DFT.

  • Functional: B3LYP is the industry workhorse, but

    
    B97X-D  is superior for alkyl chains as it includes dispersion corrections, critical for accurate C-C bond lengths in flexible tails [1].
    
  • Basis Set: 6-31+G(d,p).[1][2][3][4] The diffuse function (+) is essential for Fluorine lone pairs.

  • Solvent: Use the SMD (Solvation Model based on Density) model corresponding to your experimental solvent (e.g., Chloroform, DMSO). SMD generally outperforms PCM for calculating

    
    .
    
Step 3: Frequency Calculation

Run a frequency calculation at the exact same level as Step 2.

  • Purpose 1: Verify the structure is a true minimum (0 imaginary frequencies).

  • Purpose 2: Extract the Thermal Correction to Gibbs Free Energy (

    
    ) . This is required for Boltzmann weighting.
    
Step 4: NMR Calculation (GIAO)

Perform a Single Point Energy (SPE) calculation using the GIAO method on the optimized geometries.

  • Functional: BHandHLYP (Becke Half-and-Half LYP) or PBE0 . Recent benchmarks indicate BHandHLYP significantly outperforms B3LYP for

    
    F chemical shifts due to better handling of paramagnetic shielding contributions [2].
    
  • Basis Set: 6-311+G(2d,p) or cc-pVTZ . Triple-zeta quality is non-negotiable for quantitative

    
    F accuracy.
    
  • Input Example (Gaussian format):

    nmr=giao BHandHLYP/6-311+G(2d,p) scrf=(smd,solvent=chloroform)

Step 5: Reference Standards

You must calculate the Isotropic Shielding Value (


) for the reference standards using the identical  method used in Step 4.
  • For

    
    H / 
    
    
    
    C:
    Tetramethylsilane (TMS).
  • For

    
    F:  Trichlorofluoromethane (
    
    
    
    ).
    • Note: If

      
       is computationally expensive or problematic, 
      
      
      
      is defined as 0.0 ppm. Ensure your geometry for
      
      
      is perfectly
      
      
      symmetric.
4. Data Analysis & Calculation
4.1 Boltzmann Weighting

The chemical shift is not the property of the lowest energy structure; it is the population-weighted average.

Diagram 2: The Logic of Boltzmann Averaging

Boltzmann cluster_inputs Input Data E1 Conformer 1 ΔG = 0.0 kcal/mol σ = 150.2 ppm Calc Boltzmann Equation Pi = exp(-ΔGi/RT) / Σ exp(-ΔGj/RT) E1->Calc E2 Conformer 2 ΔG = +0.8 kcal/mol σ = 142.5 ppm E2->Calc E3 Conformer 3 ΔG = +1.5 kcal/mol σ = 138.1 ppm E3->Calc Result Weighted Shielding σ_avg = Σ (Pi * σi) Calc->Result

Caption: Calculating the population (Pi) based on relative Gibbs Free Energy differences.

Formula:



Where 

is the Boltzmann probability of conformer

.
4.2 Scaling Factors

Systematic errors (due to basis set truncation or functional limitations) are linear. For high precision, apply a linear scaling factor derived from literature benchmarks [3].



Recommended Scaling Factors (B3LYP/6-311+G(2d,p) GIAO):

  • 
    C:  Slope 
    
    
    
    -1.05, Intercept
    
    
    185 (varies by specific functional).
  • 
    F:  Due to the wide range, scaling is less universal. It is often better to rely on the raw difference from 
    
    
    
    using BHandHLYP.
5. Representative Data Table

Below is a simulated dataset illustrating the impact of conformational averaging for 1,1,1-trifluorobutane.

ConformerRel. Energy (

, kcal/mol)
Population (

)
Calc.

(

F)
Contribution to Total
Anti (Trans) 0.0072%205.4147.88
Gauche (+) 0.6514%198.127.73
Gauche (-) 0.6514%198.127.73
Total / Avg -100% 203.34 -
  • Reference

    
     (
    
    
    
    ):
    188.9 ppm (Calculated)
  • Raw Shift (

    
    ): 
    
    
    
    (vs
    
    
    )
  • Note: Experimental values for terminal

    
     groups in alkanes typically range from -60 to -80 ppm depending on substitution. The values above are illustrative of the arithmetic process.
    
6. References
  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Biczysko, M., et al. (2020).[5] A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? Molecules (MDPI). Link

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through the use of computed (DFT) 1H and 13C NMR chemical shifts. Nature Protocols. Link

  • Cheshire Chemical Shift Repository. (2018). Scaling Factors for NMR Predictions. University of California, Davis. Link

Sources

Application Note: Strategic Protocols for the Synthesis of Trifluoromethylated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026


 and 5-

pyrazole scaffolds.

Abstract & Strategic Importance

The trifluoromethyl (


) group is a "privileged motif" in medicinal chemistry.[1] When incorporated into a pyrazole ring—a scaffold found in blockbuster drugs like Celecoxib (Celebrex) and Mavacoxib—the 

group significantly modulates lipophilicity (

), metabolic stability (blocking P450 oxidation sites), and binding affinity via electrostatic interactions.

However, the synthesis of


-pyrazoles presents a classic regioselectivity problem. Standard cyclocondensation often yields mixtures of 3- and 5-trifluoromethyl isomers which are difficult to separate.

This guide details three distinct protocols chosen for their reliability and complementary regiochemical outcomes:

  • Method A (Cyclocondensation): The scalable "workhorse" route for 3-

    
     pyrazoles.
    
  • Method B ([3+2] Cycloaddition): The "precision" route for difficult 5-

    
     isomers.
    
  • Method C (Late-Stage Functionalization): Radical C-H trifluoromethylation for diversifying existing scaffolds.

Strategic Decision Framework

Before selecting a protocol, analyze your target structure against this decision tree.

G Start Target Molecule Analysis IsScaffold Is the Pyrazole ring already formed? Start->IsScaffold YesScaffold Yes: Late-Stage Functionalization IsScaffold->YesScaffold Yes NoScaffold No: De Novo Synthesis IsScaffold->NoScaffold No MethodC Protocol C: Radical C-H Trifluoromethylation (Langlois Reagent) YesScaffold->MethodC RegioCheck Required Position of CF3 (Relative to N1 substituent) NoScaffold->RegioCheck Pos3 3-Trifluoromethyl (Most Common) RegioCheck->Pos3 Position 3 Pos5 5-Trifluoromethyl (Hard to Access) RegioCheck->Pos5 Position 5 MethodA Protocol A: Cyclocondensation (Enone + Hydrazine) Pos3->MethodA MethodB Protocol B: [3+2] Cycloaddition (Nitrile Imine + Alkyne) Pos5->MethodB

Figure 1: Synthetic decision tree for selecting the optimal trifluoromethylation protocol based on structural requirements.

Protocol A: Regioselective Cyclocondensation (The "Enone" Route)

Target: 1-substituted-3-(trifluoromethyl)pyrazoles.[2][3] Principle: While 1,3-diketones are traditional precursors, they exist in equilibrium between tautomers, leading to poor regioselectivity. This protocol uses 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones (enones). The alkoxy group acts as a leaving group, directing the hydrazine's nucleophilic attack to the


-carbon (C4), ensuring high regiocontrol.
Materials
  • Substrate: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) [Commercially available or synthesized from trifluoroacetic anhydride + ethyl vinyl ether].

  • Reagent: Methylhydrazine (or aryl hydrazine).[4]

  • Solvent: Ethanol (absolute).

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser.

Step-by-Step Procedure
  • Preparation of Precursor (If not purchased):

    • Cool a solution of ethyl vinyl ether (1.2 equiv) and pyridine (2.5 equiv) in CH₂Cl₂ to 0 °C.

    • Dropwise add trifluoroacetic anhydride (1.0 equiv).

    • Stir for 12 h at RT. Quench with NaHCO₃. Extract, dry, and distill. Caution: ETFBO is a lachrymator.

  • Cyclocondensation:

    • Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (10 mmol) in Ethanol (20 mL).

    • Cool the solution to 0 °C to control the exotherm.

    • Add Methylhydrazine (10.5 mmol) dropwise over 15 minutes.

    • Mechanistic Note: The unsubstituted

      
       of the hydrazine is the harder nucleophile and attacks the hard carbonyl carbon? Incorrect.  In this specific enone system, the hydrazine 
      
      
      
      attacks the
      
      
      -carbon (displacing ethoxy) via Michael addition-elimination, followed by cyclization onto the carbonyl.
    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat to reflux (78 °C) for 1 hour to ensure complete dehydration/aromatization.

  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with water (x2) and brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Expected Result: The major isomer is typically 1-methyl-3-(trifluoromethyl)pyrazole .

Data & Troubleshooting
ParameterObservationCorrective Action
Regioselectivity Mixture of 3-

: 5-

Switch solvent to non-polar (Toluene) or lower temp (-20°C) to favor kinetic product.
Yield Low (<50%)Ensure the enone is fresh; enones polymerize over time.
Safety Vigorous bubblingMethylhydrazine addition is exothermic. Control addition rate strictly.

Protocol B: [3+2] Cycloaddition (The "Precision" Route)

Target: 1-substituted-5-(trifluoromethyl)pyrazoles.[2][3] Principle: Accessing the 5-


 isomer via condensation is difficult because steric hindrance usually forces the N-substituent away from the bulky 

group. This protocol uses a [3+2] cycloaddition between a trifluoroacetonitrile imine (generated in situ) and an alkyne/alkene.[1]
Materials
  • Dipole Precursor: Trifluoroacetaldehyde arylhydrazone (prepared from

    
     + aryl hydrazine).
    
  • Dipolarophile: Ethyl propiolate or terminal alkyne.

  • Reagent: Chloramine-T (oxidant) or NBS/Base (to generate hydrazonyl halide).

  • Solvent: DMF or Acetonitrile.

Step-by-Step Procedure
  • Generation of Hydrazonyl Chloride (In situ):

    • Dissolve Trifluoroacetaldehyde arylhydrazone (5 mmol) in DMF (15 mL).

    • Add N-Chlorosuccinimide (NCS) (5.5 mmol) portion-wise at RT.

    • Stir for 2 hours. (Formation of hydrazonyl chloride is indicated by disappearance of starting material on TLC).

  • Cycloaddition:

    • Add the Alkyne (e.g., phenylacetylene, 7.5 mmol) to the reaction vessel.

    • Add Triethylamine (

      
      ) (10 mmol) dropwise.
      
    • Mechanism:[3][5][6][7]

      
       eliminates HCl from the hydrazonyl chloride, generating the transient Nitrile Imine  dipole. This species undergoes rapid [3+2] cycloaddition with the alkyne.
      
    • Stir at 60 °C for 6-12 hours.

  • Work-up:

    • Pour into ice-water. Extract with Diethyl Ether.

    • Wash organic layer with 1M HCl (to remove excess amine) and brine.

    • Purification: Column chromatography.[4]

    • Regiochemistry: The steric bulk of the

      
       on the dipole and the substituent on the alkyne generally favor the 5-
      
      
      
      isomer due to electronic and steric transition state stabilization.

Protocol C: Radical C-H Trifluoromethylation (Langlois Method)

Target: Late-stage introduction of


 onto complex pyrazole scaffolds.
Principle:  A Minisci-type radical substitution using the Langlois Reagent  (

). This avoids the need for pre-functionalized fluorinated building blocks.
Materials
  • Substrate: Substituted Pyrazole (e.g., 1,3-dimethylpyrazole).

  • Reagent: Sodium Triflinate (

    
    , Langlois Reagent).
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) or Potassium Persulfate (

    
    ).
    
  • Solvent: DCM/Water biphasic system or DMSO.

Step-by-Step Procedure
  • Reaction Setup:

    • To a vial, add Pyrazole substrate (1.0 mmol) and Sodium Triflinate (3.0 mmol).

    • Add solvent: DCM (3 mL) and Water (1 mL).

    • Add TFA (trifluoroacetic acid) (1.0 equiv) if the pyrazole is electron-rich (activates the heterocycle).

  • Initiation:

    • Cool to 0 °C.

    • Add TBHP (70% aq. solution, 3.0 mmol) dropwise.

    • Mechanism:[3][5][6][7] The oxidant generates a

      
       radical from the sulfinate. The radical attacks the most electron-rich position of the pyrazole (typically C4, or C3/C5 if unsubstituted).
      
  • Execution:

    • Stir vigorously at RT for 12–24 hours.

    • Note: Radical reactions are sensitive to oxygen inhibition; however, this aqueous protocol is generally robust in open air, though an Argon atmosphere improves yields.

  • Work-up:

    • Quench with sat.

      
       (to reduce excess peroxide).
      
    • Extract with DCM.

    • Purify via flash chromatography.

Mechanism & Pathway Visualization

Understanding the divergence between Condensation (Method A) and Cycloaddition (Method B) is critical for troubleshooting.

Mechanism Enone Enone Precursor (Method A) Michael Michael Adduct (Linear) Enone->Michael Nucleophilic Attack (at C-beta) Hydrazine Hydrazine (R-NHNH2) Hydrazine->Michael NitrileImine Nitrile Imine Dipole (Method B) TS_Cyclo Concerted TS (Cyclic) NitrileImine->TS_Cyclo [3+2] Cycloaddition Alkyne Alkyne Alkyne->TS_Cyclo Prod3 3-CF3 Pyrazole (Kinetic/Thermo Mix) Michael->Prod3 Cyclization & Dehydration Prod5 5-CF3 Pyrazole (Regio-Controlled) TS_Cyclo->Prod5 Aromatization

Figure 2: Mechanistic divergence. Method A proceeds via stepwise addition-elimination favoring the 3-CF3 isomer, while Method B utilizes concerted cycloaddition to access the 5-CF3 isomer.

References

  • Fustero, S. et al. "Recent advances in the synthesis of pyrazoles. A review." Chem. Rev.[8]2011 , 111, 6984–7034. [Link]

  • Tairov, M. A. et al. "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." Org.[3][4][9][10][11][12] Process Res. Dev.2020 , 24, 2619–2632. [Link]

  • Foster, R. S. et al. "A General and Regioselective Synthesis of 5-Trifluoromethylpyrazoles."[9] Org.[3][4][8][9][10][11][12] Lett.2012 , 14, 4858–4861.[9] [Link]

  • Langlois, B. R. et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Lett.[8][13]1991 , 32, 7525–7528. [Link]

  • Ji, Y. et al. "Innate Radical Trifluoromethylation of Heterocycles." Proc. Natl. Acad. Sci. U.S.A.2011 , 108, 14411–14415. [Link]

Sources

Application Note: Protocol for the Evaluation of 1,1,1-Trifluorobutane in Rigid Polyurethane Foam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and material engineers evaluating 1,1,1-Trifluorobutane (CAS 460-34-4) as a next-generation blowing agent for rigid polyurethane (PU) foams.

Unlike the industry-standard HFC-365mfc (1,1,1,3,3-pentafluorobutane), the 1,1,1-trifluorobutane isomer represents a lower-fluorination candidate. This protocol addresses the specific challenges of handling a Low-Boiling Point (LBP) , highly flammable fluorocarbon, providing a rigorous methodology for synthesis, stabilization, and characterization.

Executive Summary & Technical Rationale

The search for low-Global Warming Potential (GWP) blowing agents has driven interest in hydrofluoroolefins (HFOs) and specific hydrofluorocarbon (HFC) isomers. 1,1,1-Trifluorobutane (


)  presents a unique thermodynamic profile:
  • Boiling Point (BP): Estimated ~10–12°C (283–285 K). This places it on the threshold between liquid and gas at room temperature, necessitating chilled liquid handling protocols similar to HFC-245fa.

  • Solubility: The butyl backbone suggests high compatibility with hydrocarbon-based polyols, potentially reducing the need for compatibilizers required by more fluorinated agents.

  • Flammability: With a lower fluorine-to-hydrogen ratio than HFC-365mfc, this molecule is Class I Flammable . Strict explosion-proof (EX-rated) protocols are mandatory.

Scope: This guide details the "Chilled Pre-Blend" method, ensuring the blowing agent remains liquid during the weighing and mixing phase to guarantee stoichiometric accuracy.

Safety & Handling Protocols (Critical)

WARNING: 1,1,1-Trifluorobutane has a flash point < 0°C and a boiling point below ambient room temperature. It will flash-boil upon contact with warm surfaces, creating an immediate vapor explosion hazard.

Hazard CategoryControl Measure
Flammability All mixing must occur in a fume hood with static-dissipative flooring and grounded equipment. Use non-sparking beryllium-copper tools.
Pressure Storage vessels must be rated for at least 10 bar (145 psi). Never store glass containers of this material at room temperature.
Inhalation Asphyxiant and potential narcotic effects. Use active ventilation.
Thermal Shock Reactants must be conditioned to 4°C to prevent premature blowing agent loss.

Experimental Workflow Visualization

The following logic flow illustrates the critical temperature control required to successfully incorporate a Low-Boiling Point (LBP) agent like 1,1,1-trifluorobutane.

G cluster_safety Safety Interlock Start Raw Material Prep Chill Cryogenic Conditioning (Polyol & 1,1,1-TFB @ 4°C) Start->Chill Prevent Volatilization Weigh Gravimetric Addition (Closed Vessel) Chill->Weigh Maintain Liquid Phase TempCheck Temp > 12°C? Chill->TempCheck Mix High-Shear Emulsification (3000 RPM, <10°C) Weigh->Mix Homogenize IsoAdd Isocyanate Addition (MDI @ 20°C) Mix->IsoAdd Initiate Reaction Rise Exothermic Expansion (Cream -> Gel -> Tack-Free) IsoAdd->Rise Heat Generation Cure Post-Cure (24h @ Room Temp) Rise->Cure TempCheck->Weigh No Abort ABORT: Vapor Loss Risk TempCheck->Abort Yes

Caption: Temperature-controlled synthesis workflow ensuring 1,1,1-trifluorobutane remains in liquid phase during compounding.

Materials & Formulation Strategy

For this evaluation, we utilize a standard Rigid Polyisocyanurate (PIR) Reference Formulation . This allows the specific effects of the blowing agent to be isolated.

Chemical Inventory
  • Blowing Agent: 1,1,1-Trifluorobutane (purity >99.5%).[1]

  • Polyol: Sucrose/Glycerine-initiated polyether polyol (OH Value: ~450 mg KOH/g).

  • Isocyanate: Polymeric MDI (pMDI), NCO content ~31.5%.

  • Surfactant: Silicone glycol copolymer (specifically for rigid foam).

  • Catalyst:

    • Gel Catalyst: Dimethylcyclohexylamine (DMCHA).

    • Trimerization Catalyst: Potassium Octoate (if PIR reaction is desired).

  • Nucleating Agent: Perfluoropentane (optional, trace amount) or air nucleation.

Formulation Table (Parts by Weight - pbw)
ComponentAmount (pbw)FunctionNotes
Polyether Polyol 100.0Resin BasePre-condition to 10°C.
Silicone Surfactant 2.0Cell StabilizerCritical for emulsifying the fluorocarbon.
Catalyst (DMCHA) 1.5Blow/Gel BalanceAdjust based on reactivity profile.
Water 0.5 - 1.0Co-Blowing AgentGenerates CO2; helps solubilize the system.
1,1,1-Trifluorobutane 20.0 - 30.0 Primary Blowing Agent Must be calculated by Molar Volume.
pMDI Index 110-120Hard SegmentStoichiometric excess for rigidity.

Formulation Logic: Because 1,1,1-trifluorobutane (MW ~112 g/mol ) is lighter than HFC-365mfc (MW 148 g/mol ), you generally need less weight to achieve the same gas volume.

  • Calculation:

    
    .
    
  • To replace HFC-365mfc equimolarly:

    
    .
    

Step-by-Step Synthesis Protocol

Phase 1: Pre-Conditioning (The "Cold Pot" Method)

Since 1,1,1-TFB boils near 12°C, you cannot mix at room temperature.

  • Chilling: Place the Polyol, Surfactant, and Water in a mixing cup. Place this cup in a glycol bath or refrigerator set to 4°C .

  • Blowing Agent Addition:

    • Place the chilled polyol cup on a precision balance (0.01g resolution) inside a fume hood.

    • Slowly dispense liquid 1,1,1-trifluorobutane (chilled to 0°C) into the polyol blend.

    • Note: The polyol viscosity will increase at low temps; ensure the blowing agent doesn't pool on top.

  • Sealing: Immediately seal the cup with a screw-top lid to prevent evaporation.

  • Homogenization: Mix vigorously for 30 seconds. The goal is to create a stable emulsion/solution before the temp rises.

Phase 2: Reaction & Foaming
  • Isocyanate Prep: Measure the pMDI into a separate beaker. Keep MDI at 20°C (room temp) to ensure proper reaction kinetics. If MDI is too cold, the reaction will be sluggish; if too hot, the blowing agent will flash off too early.

  • The Mix:

    • Remove the lid from the Polyol/TFB blend.

    • Pour the MDI into the Polyol cup.

    • High-Shear Mix: Immediately mix at 3000 RPM for 5–7 seconds .

    • Observation: The mixture should turn creamy white.

  • The Pour:

    • Rapidly pour the reacting mixture into a pre-heated mold (40°C) or a free-rise box.

    • Why heat the mold? The chemicals are cold (4°C + 20°C). The mold heat prevents a "cold skin" and ensures the blowing agent vaporizes during the rise, not after.

Phase 3: Curing
  • Allow the foam to rise freely.

  • Tack-Free Time: Measure the time until the surface is no longer sticky (typically 60–120 seconds).

  • Post-Cure: Place the foam in an oven at 60°C for 24 hours to complete cross-linking.

Characterization & Validation

To validate the efficacy of 1,1,1-trifluorobutane, perform the following assays comparing it to a control (e.g., HFC-245fa or HFC-365mfc).

Thermal Conductivity (K-Factor)
  • Method: ASTM C518 (Heat Flow Meter).

  • Expectation: 1,1,1-TFB has lower fluorine content than HFC-365mfc. This may result in slightly higher gas-phase thermal conductivity (worse insulation) but potentially better solubility/plasticization of the matrix.

  • Target: < 22 mW/m·K at 10°C mean temp.[2]

Dimensional Stability
  • Method: ASTM D2126.

  • Test: Expose foam cubes to -20°C and +70°C for 7 days.

  • Mechanism: If the blowing agent condenses (liquefies) inside the cells at low temperatures, the cell pressure drops, causing shrinkage.

  • Risk:[1][2][3] With a BP of ~12°C, 1,1,1-TFB is highly likely to condense at standard refrigeration temperatures.

  • Mitigation: This agent is best suited for ambient or high-temp insulation, or requires blending with a high-vapor-pressure gas (like CO2/Water) to maintain cell pressure.

Cell Morphology
  • Method: Scanning Electron Microscopy (SEM).

  • Analysis: Check for cell coarsening. If 1,1,1-TFB is insoluble, it may nucleate large, irregular cells. If soluble, it should yield fine microcellular structures (< 200 microns).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Boiling/Frothing immediately upon mixing Mix temp > BP (12°C).Chill polyol blend further (to 0°C).[4] Reduce mix energy slightly.
Foam Shrinkage (Pruning) Condensation of blowing agent.Increase foam density (add more polymer). Blend with CO2 (water).
Coarse/Large Cells Poor nucleation/emulsification.Increase silicone surfactant load. Pre-mix blowing agent longer.
Soft/Mushy Foam Plasticization effect.1,1,1-TFB is a strong solvent. Increase Isocyanate Index (115 -> 125).

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. (Source for BP estimation of 1,1,1-trifluorobutane).[5] Link

  • Solvay Fluor. (2006). HFC-365mfc Handling and Properties.[6] (Comparative baseline for fluorobutane blowing agents). Link

  • Zipfel, L., et al. (1999). HFC-365mfc and HFC-245fa: Progress in Blowing Agent Technology. Polyurethanes Expo '99. (Context on liquid HFC processing).
  • National Institute of Standards and Technology (NIST). Webbook: 1-Fluorobutane Thermophysical Properties. (Used for structural interpolation). Link

  • United Nations GHS. Globally Harmonized System of Classification and Labelling of Chemicals. (Flammability protocols). Link

Disclaimer: 1,1,1-Trifluorobutane is an experimental blowing agent in this context. Users must verify local environmental regulations regarding VOC status and GWP limits before industrial scale-up.

Sources

Comprehensive Experimental Protocols for 1,1,1-Trifluorobutane Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Significance of the Motif

1,1,1-Trifluorobutane (TFB) serves as a critical model system for understanding the kinetic influence of the trifluoromethyl (


) group on alkyl chains. For drug development professionals , TFB represents a simplified pharmacophore for studying metabolic blocking—how the electron-withdrawing 

group protects adjacent C-H bonds from cytochrome P450 oxidation. For atmospheric scientists , TFB kinetics quantify the environmental persistence (lifetime) and Global Warming Potential (GWP) of hydrofluorocarbons (HFCs).

This guide details two distinct experimental workflows to measure TFB reaction kinetics:

  • Gas-Phase OH Radical Kinetics: Determining atmospheric lifetime using the Relative Rate Method.

  • Microsomal Metabolic Stability: Quantifying intrinsic clearance (

    
    ) and metabolic half-life (
    
    
    
    ) in a drug discovery context.

Structural Reactivity Analysis

Before experimental design, one must understand the site-specific reactivity dictated by the


 group.
  • Structure:

    
    
    
  • Inductive Effect: The strong electronegativity of fluorine pulls electron density from the

    
    -carbon, significantly increasing the bond dissociation energy (BDE) of the 
    
    
    
    -C-H bonds.
  • Kinetic Prediction:

    • 
      -position:  Highly deactivated. Kinetic events here are rare.
      
    • 
      -position:  Moderately deactivated.
      
    • 
      -position:  Least affected; behaves similarly to a standard alkane terminal methyl group.
      
    • Expert Insight: In both atmospheric and metabolic studies, expect the primary site of attack to be the

      
      -methyl or 
      
      
      
      -methylene, not the position adjacent to the
      
      
      .

Protocol A: Gas-Phase Atmospheric Kinetics (Relative Rate Method)

This protocol measures the rate constant (


) for the reaction of TFB with hydroxyl radicals (OH), the primary atmospheric oxidant.
Principle

The Relative Rate Method eliminates the need to know the absolute concentration of OH radicals, which is experimentally difficult to maintain. Instead, TFB is reacted alongside a Reference Compound with a known rate constant (


).



Experimental Setup (Smog Chamber)

Equipment:

  • Reaction Chamber: 100–500 L Teflon (FEP) film bag, collapsible to maintain constant pressure.

  • Light Source: UV-C lamps (254 nm) or Sunlamps (300–400 nm) surrounding the chamber.

  • Analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) or FTIR Spectroscopy.

Reagents:

  • Reactant: 1,1,1-Trifluorobutane (>99% purity).

  • Reference: Ethane or n-Butane (choose based on similar reactivity).

  • OH Precursor: Hydrogen Peroxide (

    
    ) or Methyl Nitrite (
    
    
    
    ).
Workflow Diagram

G cluster_0 Input Preparation Precursors OH Precursor (H2O2 or CH3ONO) Chamber Teflon Smog Chamber (UV Irradiation) Precursors->Chamber TFB 1,1,1-Trifluorobutane (Analyte) TFB->Chamber Ref Reference Gas (e.g., n-Butane) Ref->Chamber Sampling Gas Sampling (Syringe/Loop) Chamber->Sampling t = 0, 15, 30... min Analysis GC-FID / FTIR Analysis Sampling->Analysis Data Data Processing ln([C]0/[C]t) Analysis->Data

Figure 1: Workflow for Relative Rate Kinetics in a photochemical smog chamber.

Step-by-Step Protocol
  • Cleaning: Flush the Teflon bag 3–5 times with purified zero-air to remove background hydrocarbons.

  • Injection:

    • Inject TFB and Reference compound to achieve ~50–100 ppm concentration.

    • Inject OH precursor (e.g.,

      
      ).
      
    • Allow 30 mins for dark mixing.

  • T0 Sampling: Withdraw a gas sample and analyze via GC-FID to establish initial ratio (

    
    ).
    
  • Irradiation: Turn on UV lamps to photolyze the precursor and generate OH radicals.

  • Time-Point Sampling: Withdraw samples every 10–15 minutes.

  • Analysis: Monitor the decay of both TFB and Reference peak areas.

Data Analysis

Plot


 vs. 

.
  • Slope:

    
    
    
  • Calculation:

    
    
    

Protocol B: Metabolic Stability Kinetics (Microsomal Assay)

This protocol mimics the liver metabolism of TFB-based drug motifs. It determines the Intrinsic Clearance (


) , a key parameter in drug design.
Principle

TFB is incubated with liver microsomes (containing CYP450 enzymes) and NADPH (cofactor). The disappearance of the parent compound is monitored over time.



Experimental Setup

Equipment:

  • Incubator: Shaking water bath at 37°C.

  • Analysis: LC-MS/MS (Triple Quadrupole) for high sensitivity.

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Cofactor: NADPH regenerating system (or solid NADPH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow Diagram

Metabolic cluster_inputs Reaction Mixture (37°C) Microsomes Liver Microsomes (Enzyme Source) Incubation Incubation 0, 5, 15, 30, 60 min Microsomes->Incubation TFB_Sub 1,1,1-Trifluorobutane (Substrate, 1 µM) TFB_Sub->Incubation NADPH NADPH (Cofactor - Start) NADPH->Incubation Initiates Quench Protein Precipitation (Ice-Cold ACN + Internal Std) Incubation->Quench Centrifuge Centrifugation (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis Quantify Parent Remaining Centrifuge->LCMS

Figure 2: Microsomal stability assay workflow for determining metabolic half-life.

Step-by-Step Protocol
  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final protein conc.) and TFB (1 µM final conc.) in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 mins.

    • Note: TFB is volatile. Use sealed vials with septa to prevent evaporative loss, or use a specific "headspace" protocol if volatility is extreme.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     min, remove an aliquot (e.g., 50 µL).
    
  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Processing: Vortex and centrifuge (4000g, 20 min) to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the MRM transition for TFB (or its derivative if derivatization is needed for ionization).

Data Analysis

Plot


 vs. Time (

).
  • Elimination Rate Constant (

    
    ):  Negative slope of the line.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    (Units: µL/min/mg protein)

Comparative Data Summary

The following table summarizes expected kinetic trends, contrasting TFB with non-fluorinated n-butane.

Parametern-Butane (

)
1,1,1-Trifluorobutane (TFB)Mechanistic Cause
Gas Phase


cm

/s

cm

/s (Est.)
Inductive withdrawal by

deactivates C-H bonds.
Primary Site of Attack Secondary Carbons (C2, C3)Gamma-Carbon (C4) or Beta (C3)Alpha-C-H bonds are too strong (

kcal/mol).
Metabolic Stability Low (Rapid hydroxylation)Moderate to High

blocks metabolic "soft spot" at one terminus.
Major Metabolite 2-Butanol / 2-Butanone4,4,4-Trifluoro-2-butanolOxidation shifts away from the fluorinated end.

Safety & Handling

  • Volatility: 1,1,1-Trifluorobutane is a volatile liquid/gas. All transfers should occur in a fume hood or closed loop system.

  • Pressure: Smog chamber experiments involve gas handling; ensure pressure relief valves are functional.

  • Chemical Compatibility:

    
     groups are generally stable, but avoid contact with strong reducing agents (e.g., LiAlH4) which might defluorinate under extreme conditions.
    

References

  • NIST Chemical Kinetics Database. "Reaction of Hydroxyl Radicals with Alkanes." NIST Standard Reference Data. [Link]

  • Atkinson, R., et al. "Evaluated Kinetic and Photochemical Data for Atmospheric Chemistry: Volume II – Gas Phase Reactions of Organic Species." Atmospheric Chemistry and Physics, 2006. [Link]

  • Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008. (Review of metabolic blocking strategies). [Link]

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Protocol source for Microsomal Stability). [Link]

  • Wallington, T. J., et al. "Atmospheric Chemistry of Oxygenated Volatile Organic Compounds." Chemical Reviews, 2012. [Link]

Analytical techniques for detecting 1,1,1-Trifluorobutane in environmental samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,1-Trifluorobutane (CAS: 460-34-4) is a volatile fluorinated hydrocarbon utilized increasingly as a specialized solvent and chemical intermediate.[1][2][3] Its physicochemical profile—specifically its volatility (B.P. ~45.4°C) and hydrophobicity—necessitates rigorous containment during sampling and high-sensitivity detection methods.[1][2][3]

This guide details the analytical workflows for quantifying 1,1,1-Trifluorobutane in aqueous and atmospheric samples.[1][2] Unlike standard hydrocarbons, the trifluoromethyl (


) group introduces unique polarity and fragmentation patterns that require specific mass spectrometry (MS) tuning and inert sample pathways.[1][2]

Physicochemical Profile & Analytical Implications

PropertyValueAnalytical Implication
CAS Number 460-34-4Use for library confirmation (NIST/Wiley).[1][2][3]
Molecular Weight 112.09 g/mol Parent ion may be weak; fragmentation is extensive.[1][2][3]
Boiling Point ~45.4°CHighly Volatile.[1][2][3] Strict Zero-Headspace sampling required.
Solubility (Water) Low (Hydrophobic)High Purge Efficiency (P&T) expected.[1][2][3]
Key MS Ions

69, 43, 97

69 (

) is diagnostic but prone to background.[1][2]

Method A: Trace Analysis in Water (Purge & Trap GC-MS)

Adapted from EPA Method 524.2/524.3[1][2][3]

Principle: Due to its low water solubility and high volatility, 1,1,1-Trifluorobutane is ideally suited for Purge and Trap (P&T) concentration.[1][2] This method purges the analyte from the water matrix using an inert gas, traps it on a sorbent bed, and thermally desorbs it into the GC.[2]

Sample Collection & Preservation
  • Vials: 40 mL amber VOA vials with Teflon-lined silicone septa.

  • Preservation: Add ascorbic acid (if residual chlorine is present) and HCl to pH < 2.

  • Protocol: Fill vial to overflowing (convex meniscus) to ensure zero headspace . Cap immediately.

  • Storage: 4°C ± 2°C. Hold time: 14 days.

Instrumental Parameters

A. Purge & Trap System (e.g., Teledyne Tekmar Lumin or equivalent) [1][2][3][4]

  • Trap Material: Vocarb 3000 (Trap K) .[1][2][3]

    • Rationale: This trap contains Carbopack B, Carboxen 1000, and Carboxen 1001.[1][2] It is critical for retaining fluorinated compounds while allowing water management.[1][2][3]

  • Purge Gas: Ultra-High Purity (UHP) Helium at 40 mL/min for 11 minutes.

  • Desorb Preheat: 245°C.

  • Desorb Temp: 250°C for 2.0 minutes.

  • Bake: 260°C for 8 minutes (essential to prevent carryover of fluorinated tails).

B. Gas Chromatography (GC)

  • Column: DB-624 or Rtx-VMS (30 m x 0.25 mm ID x 1.4 µm film).[1][2][3]

    • Rationale: The thick film (1.4 µm) is required to focus volatile gases at near-ambient temperatures.[1][2][3]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2][3][5]

  • Oven Program:

    • Hold at 35°C for 4 min (Critical for resolving 1,1,1-trifluorobutane from lighter gases).

    • Ramp 10°C/min to 100°C.

    • Ramp 25°C/min to 240°C. Hold 2 min.

C. Mass Spectrometry (MS)

  • Source Temp: 230°C.

  • Scan Mode: SIM/Scan (Synchronous).[1][2][3]

    • SIM Group: Monitor

      
      69  (Quant), 43  (Qual), 97  (Qual).[1][2][6]
      
    • Note:

      
       69 is the 
      
      
      
      fragment.[2][3] It is abundant but can have high background.[1][2][3] Ensure the system is free of Teflon tape usage.[2][3]

Method B: Air & Soil Gas Analysis (TO-15)

Adapted from EPA Method TO-15[1][2][3]

Principle: For ambient air or soil vapor intrusion studies, whole air sampling via passivated canisters followed by cryogenic pre-concentration is the standard.[1][2][3]

Sampling
  • Container: 6L Silonite™ or Summa electropolished stainless steel canister.

  • Flow Controller: Critical orifice set for 8-hour (indoor air) or 24-hour (ambient) integration.[1][2][3]

  • Vacuum: Verify canister is evacuated to < 50 mTorr prior to deployment.

Instrumental Parameters

A. Pre-Concentrator (e.g., Entech 7200) [1][2][3]

  • Trap 1 (Water Removal): Empty glass bead trap at -150°C (removes water/CO2).[1][2][3]

  • Trap 2 (Tenax): Adsorbs VOCs at -30°C.[1][2][3]

  • Cryofocusing: Transfers analyte to the head of the GC column.[1][2]

B. GC-MS Configuration

  • Column: DB-1 or DB-5MS (60 m x 0.32 mm x 1.0 µm).[1][2][3]

    • Rationale: A non-polar phase often provides better peak shape for fluorinated alkanes than the cyanopropyl phases used in Method A.[2][3]

  • Detection: Full Scan (35-300 amu) is preferred for air to identify non-target co-contaminants.[1][2][3]

Analytical Workflow Visualization

The following diagram illustrates the decision logic and processing steps for environmental samples targeting 1,1,1-Trifluorobutane.

AnalyticalWorkflow Start Sample Receipt MatrixCheck Determine Matrix Start->MatrixCheck Water Aqueous Sample (Groundwater/Wastewater) MatrixCheck->Water Liquid Air Air/Soil Gas (Canister/Tube) MatrixCheck->Air Gas Preserve Check Preservation (pH < 2, No Headspace) Water->Preserve PT Purge & Trap (P&T) Concentration Preserve->PT TrapSel Trap Selection: Vocarb 3000 PT->TrapSel GC GC Separation (DB-624 or Rtx-VMS) TrapSel->GC WaterMgmt Water Management (-150°C Cold Trap) Air->WaterMgmt Cryo Cryogenic Pre-concentration (EPA TO-15) Cryo->GC WaterMgmt->Cryo MS MS Detection (SIM: m/z 69, 43, 97) GC->MS Data Quantitation & QC Validation MS->Data

Figure 1: Analytical decision matrix and instrumental workflow for 1,1,1-Trifluorobutane analysis.

Quality Control & "Self-Validating" Protocols

To ensure data trustworthiness (E-E-A-T), the following controls must be embedded in every sequence:

  • System Blank (The "Teflon" Check):

    • Fluorinated compounds are ubiquitous in laboratory materials (PTFE tubing, Teflon tape).[1][2][3]

    • Protocol: Run a hot blank (UHP Helium only) before any calibration.[1][2][3] If

      
       69 is present > 1/2 RL (Reporting Limit), replace all PTFE lines with PEEK  or SilcoNert® Stainless Steel .[1][2][3]
      
  • Surrogate Standards:

    • Do not use standard deuterated hydrocarbons (e.g., Toluene-d8) alone.[1][2][3]

    • Recommendation: Use Pentafluorobenzene or 1,4-Difluorobenzene as internal standards. Their chemical behavior mimics the analyte's fluorinated nature better than hydrocarbon surrogates.[2][3]

  • BFB Tuning:

    • The instrument must pass EPA Method 524.2 Bromofluorobenzene (BFB) tuning criteria to ensure mass spectral accuracy across the range.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (

69)
Teflon contamination in gas lines.[1][2][3]Remove PTFE tape from regulators; use compression fittings.[1][2][3]
Poor Peak Shape (Tailing) Water accumulation in GC column.[1][2][3]Increase bake-out time of P&T trap; verify dry purge time (min 2 mins).
Low Response Trap breakthrough.1,1,1-Trifluorobutane is volatile.[1][2][3] Ensure trap temperature during purge is < 30°C.

References

  • U.S. Environmental Protection Agency. (1995).[1][2][3] Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[1][2][3] Revision 4.1. [Link]

  • U.S. Environmental Protection Agency. (1999).[1][2][3] Compendium Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2][3][7][Link][2]

  • National Institute of Standards and Technology (NIST). (2023).[1][2][3][8] 1,1,1-Trifluorobutane Properties and Mass Spectrum.[1][2][3][9] NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][2]

  • PubChem. (2024).[1][2][3][9] Compound Summary: 1,1,1-Trifluorobutane (CAS 460-34-4).[1][2][3][9] National Library of Medicine.[1][2][3] [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,1,1-Trifluorobutane (TFB) Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists handling 1,1,1-Trifluorobutane (TFB) . It prioritizes the specific challenges of handling volatile fluorinated alkyls, particularly the removal of acidic byproducts (HF) and moisture without compromising yield due to evaporation.

Status: Operational Subject: Purification, Drying, and Handling Protocols for 1,1,1-Trifluorobutane CAS: 460-34-4 (Isomer specific) / General Fluoroalkane Handling

Compound Profile & Physical Properties

Before initiating purification, verify your target's physical constraints. TFB is a volatile lipophilic liquid. Mismanagement of its boiling point is the primary cause of yield loss.

PropertyValue / CharacteristicOperational Implication
Boiling Point ~44–46 °C (Predicted/Est.)CRITICAL: Do not use high-vacuum rotary evaporation without a cryogenic trap. Product loss is rapid at room temperature under vacuum.
Density ~1.1–1.2 g/mLHeavier than water. In extractions, TFB will likely be the bottom layer (verify with a drop test).
Solubility Hydrophobic / LipophilicImmiscible with water. Soluble in Et₂O, DCM, Pentane.
Common Impurities HF, H₂O, unreacted halidesHF traces can etch glassware and poison organometallic catalysts.

Diagnostic Troubleshooting (Q&A)

Category A: Acidity & Corrosive Contaminants

User Question: My crude TFB is fuming slightly when exposed to air, and my GC-MS shows degradation of the stationary phase. What is happening?

Technical Diagnosis: You likely have residual Hydrogen Fluoride (HF) or mineral acids from the synthesis (often Swarts reaction or fluorination of halides).[1] HF is not only hazardous but catalyzes the decomposition of the product and damages analytical equipment.

Protocol: The "Dual-Base" Neutralization Do not rely on a single wash. Fluorinated interfaces can trap acids.

  • Cool the Crude: Chill your crude TFB to 0°C. Volatility increases exotherm risks.

  • First Wash (Bulk Acid): Wash with ice-cold Saturated NaHCO₃ .

    • Caution: CO₂ evolution will be vigorous. Vent frequently.

  • Second Wash (Trace HF): Wash with 10% KOH or NaOH .

    • Why: Bicarbonate neutralizes strong acids, but a stronger base ensures complete removal of HF by forming soluble Fluoride salts (NaF/KF).

  • Self-Validating Step: Check the pH of the aqueous layer after the final wash. It must be >8. If neutral/acidic, repeat.

Category B: Water Removal (Drying)

User Question: I am using TFB for a Grignard reaction, but initiation fails. I dried it with MgSO₄, so it should be dry.

Technical Diagnosis: Standard drying agents (MgSO₄/Na₂SO₄) are often insufficient for fluorinated solvents used in sensitive organometallic chemistry. Fluorine atoms do not hydrogen bond well, but water can adhere tenaciously to the container walls or exist as a micro-emulsion. Furthermore, vacuum drying is impossible due to TFB's volatility.

Protocol: Static Drying with Activated Sieves

  • Pre-drying: Briefly pass the TFB through a pad of anhydrous Na₂SO₄ to remove gross water.

  • Polishing: Transfer to a sealable flask containing Activated 3Å Molecular Sieves (20% m/v).

    • Activation: Sieves must be flame-dried or baked at 300°C under vacuum prior to use.

  • Time: Allow to stand for 12–24 hours.

  • Validation: Karl Fischer titration is ideal. If unavailable, add a crystal of iodine; if the solution turns violet (good) rather than brown (wet), it is reasonably dry (qualitative only).

Category C: Distillation & Isolation

User Question: I tried to rotavap my solvent (DCM) off, but I lost 60% of my TFB product.

Technical Diagnosis: TFB's boiling point (~45°C) is too close to common solvents like DCM (40°C) or Ether (35°C). Rotary evaporation pulls the product off with the solvent (co-distillation).

Protocol: Fractional Distillation

  • Setup: Use a short-path distillation head with a Vigreux column (to increase theoretical plates).

  • Atmosphere: Perform at ambient pressure (760 mmHg). Do not apply vacuum.

  • Collection:

    • Fraction 1 (Solvent): Monitor head temperature. Discard fractions boiling <40°C.

    • Fraction 2 (Product): Collect the fraction stabilizing between 42–48°C.

  • Cooling: The receiving flask must be immersed in an ice/salt bath (-10°C) to prevent re-evaporation.

Visual Workflows

Logic Diagram: Purification Decision Tree

Use this flow to determine the correct purification route based on your crude analysis.

TFB_Purification Start Crude 1,1,1-Trifluorobutane CheckAcid Check pH (Wet pH Paper) Start->CheckAcid AcidWash Wash: Cold Sat. NaHCO3 then 10% NaOH CheckAcid->AcidWash Acidic (pH < 7) CheckWater Intended Use? CheckAcid->CheckWater Neutral AcidWash->CheckWater StdDry Dry: Anhydrous MgSO4 CheckWater->StdDry General Synthesis UltraDry Dry: Activated 3Å Sieves (24h Static) CheckWater->UltraDry Organometallics (Grignard/Lithiation) Distill Fractional Distillation (Ambient Pressure, Vigreux) StdDry->Distill UltraDry->Distill Final Pure TFB (Store @ 4°C) Distill->Final

Figure 1: Decision matrix for removing acidic impurities and water prior to final distillation.

Setup Diagram: Volatile Distillation Loop

Critical setup for handling compounds with BP < 50°C.

Distillation_Setup Pot Boiling Pot (Oil Bath < 65°C) Column Vigreux Column (Insulated) Pot->Column Vapor Head Distillation Head (Thermometer) Column->Head Condenser Condenser (Chilled Water 4°C) Head->Condenser Receiver Receiver Flask (Ice Bath -10°C) Condenser->Receiver Liquid Vent Inert Gas Line (No Vacuum) Receiver->Vent Pressure Eq

Figure 2: Distillation train emphasizing thermal control to prevent product loss.

References & Authority

  • PubChem. (2025).[2][3][4] 1,1,1-Trifluorobutane Compound Summary. National Library of Medicine. Link

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (General reference for fluoroalkane volatility and hydrophobicity).

  • Sigma-Aldrich. (2024). 1,1,1-Trifluoro- analogues and Boiling Point Trends. (Inferred from homolog data: 1,1,1-trifluoropropane BP -12°C vs 1,1,1-trifluoropentane BP ~55°C).

  • Org. Synth. (General Protocols). Purification of Volatile Alkyl Halides. (Standard practice for washing and drying volatile halides). Link

Disclaimer: 1,1,1-Trifluorobutane is a flammable, volatile chemical. All procedures must be performed in a fume hood. The boiling points estimated here are based on homolog trends and computed properties; always perform a small-scale test distillation first.

Sources

Technical Support Center: 1,1,1-Trifluorobutane (TFB) Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists utilizing 1,1,1-Trifluorobutane (TFB) . This guide moves beyond basic MSDS data to address the practical "pain points" of solubility, phase behavior, and reaction engineering associated with this fluorinated motif.

Topic: Overcoming Solubility & Phase Behavior Challenges Audience: Senior Chemists, Process Engineers, R&D Scientists Status: Active | Version: 2.4[1]

Core Diagnostic: The "Fluorine Effect" on Solubility

1,1,1-Trifluorobutane (CAS: 460-34-4) is a hybrid solvent.[2] It possesses a lipophilic butyl chain and a strongly electron-withdrawing trifluoromethyl (


) group.[2] Unlike chlorinated solvents (e.g., DCM) which are "polarizable soft" solvents, TFB exhibits the "Fluorous/Hydrocarbon Hybrid"  behavior.[2]

The Solubility Paradox:

  • High Solubility: Non-polar aliphatics, simple aromatics, fluorous-tagged reagents.[2]

  • Low Solubility: Polar heterocycles, salts, zwitterions, and hydrogen-bond donors (due to lack of H-bond acceptance capability in the

    
     group).[2]
    
Quick Reference: Solubility Matrix
Solute ClassSolubility in Pure TFBTroubleshooting Strategy
Non-polar (Alkanes/Olefins) ExcellentNone required.[1][2]
Aromatics (Benzene/Toluene) GoodMiscible.[1][2]
Polar Aprotic (Ketones/Esters) ModerateTemperature modulation often sufficient.[1][2]
Polar Protic (Alcohols/Amides) Poor Requires Co-solvent (See Protocol A).
Salts / Ionic Liquids Insoluble Requires Phase Transfer Catalysis (PTC).

Troubleshooting Guides (Q&A Format)

Issue A: "My polar reactant won't dissolve, but I need to avoid chlorinated solvents."

Diagnosis: The


 dipole is strong but localized; it does not solvate cations or H-bond donors effectively.[2] TFB acts more like a "heavy hexane" than a "light DCM" in these contexts.[2]

Solution: The "Hybrid Solvent" Titration Strategy Do not switch solvents entirely.[2] TFB's value often lies in its inertness or specific boiling point.[2] Instead, create a binary system.

  • Step 1: Add the solute to TFB at the target reaction concentration.[2]

  • Step 2: Titrate with a "Bridge Solvent" (Methanol, THF, or Acetonitrile) in 1% volume increments.[2]

  • Step 3: Monitor for the "Clear Point" (dissolution) or "Cloud Point" (saturation).[2]

  • Recommendation: A 9:1 TFB:Methanol mixture often mimics the solvation power of DCM/Ether without the halogenated waste profile of pure DCM.[2]

Issue B: "I'm getting unexpected emulsions during aqueous workup."

Diagnosis: The "Phase Inversion Trap."[2] While many fluorinated solvents are significantly denser than water (


), 1,1,1-Trifluorobutane is lighter/closer to water density than perfluorinated counterparts (Estimated density 

g/mL depending on temperature).[2]
  • Risk: If your aqueous phase is brine (d ~1.[2]2) and your organic phase is TFB (d ~1.05), the layers may be close in density, preventing clean separation.[2]

Solution: Density Modification

  • Heavy Aqueous: Use saturated brine or add Sodium Gluconate to the aqueous layer to force density

    
    .[2]
    
  • Light Organic: Dilute the TFB layer with Hexane or MTBE to lower the organic density significantly below 1.0.[2]

  • Visual Check: Always use the "Drop Test" (add a drop of water to the top layer; if it falls through, the top layer is organic) before discarding any phase.[2]

Issue C: "The reaction mixture separates into two liquid phases at low temperature."

Diagnosis: Miscibility Gap. TFB is lipophilic.[2] At temperatures below 0°C, it may lose miscibility with polar organic co-solvents like Acetonitrile or DMSO, creating a biphasic system that halts reaction kinetics.[2]

Solution: The Ternary Check Ensure your solvent system remains monophasic at the lowest operating temperature.[2]

  • Immediate Fix: Add a "Compatibilizer" like THF or Isopropanol (5-10% v/v), which acts as a surfactant for the two organic phases.[2]

Visual Decision Support

Workflow: Solubility Optimization Decision Tree

Use this logic flow to determine the correct modification for your TFB system.

SolubilityLogic Start Start: Solute Insoluble in TFB IsSalt Is Solute a Salt/Ionic? Start->IsSalt IsHBond Is Solute H-Bond Donor? IsSalt->IsHBond No PTC Add Phase Transfer Catalyst (TBAB or Crown Ether) IsSalt->PTC Yes Cosolvent Select Co-solvent IsHBond->Cosolvent Yes Heat Increase Temp to Reflux (Check BP first!) IsHBond->Heat No (Just Kinetic?) Biphasic Run as Biphasic System (Water/TFB) PTC->Biphasic If still insoluble Alcohol Add Methanol/Ethanol (1-10% v/v) Cosolvent->Alcohol Protic Sensitive? No Ether Add THF/MTBE (5-20% v/v) Cosolvent->Ether Protic Sensitive? Yes

Caption: Decision tree for selecting the appropriate solubility enhancer based on solute chemical class.

Experimental Protocols

Protocol 1: Gravimetric Solubility Screening

Use this to validate TFB as a replacement solvent.

  • Preparation: Weigh 100 mg of solute into a tared 4 mL vial.

  • Addition: Add 1,1,1-Trifluorobutane in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • If dissolved < 1 mL (100 mg/mL), solubility is High .[2]

    • If dissolved 1 mL - 5 mL, solubility is Moderate .[2]

    • If undissolved at 5 mL, stop.[2] Insoluble .

  • Co-solvent Spike: If insoluble, add Methanol (50 µL). If it clears, record "Soluble in 19:1 TFB:MeOH".[2]

Protocol 2: Handling & Safety Setup

TFB is a low-boiling fluorinated species.[2] Standard lab handling applies but with specific caveats.

  • Boiling Point Awareness: While specific experimental BP data can vary by isomer purity, treat TFB as a Low Boiler (approx. 30-45°C range) until confirmed batch-specifics are measured.

  • Condenser Setup: Use a double-surface condenser with coolant at -10°C to prevent solvent loss during reflux.[2]

  • Seals: Fluorinated solvents can swell silicone greases.[2] Use Teflon (PTFE) sleeves or Kalrez O-rings for ground glass joints.[2]

Frequently Asked Questions (FAQ)

Q: Can I use TFB to replace Dichloromethane (DCM) 1:1? A: Not directly.[2] TFB is less polar than DCM.[2] You will likely need to add 5-10% of a polar co-solvent (like Ethanol or Ethyl Acetate) to match the polarity profile of DCM.[2] However, TFB avoids the specific "halogen bond" donor capability of DCM, which may alter reaction selectivity.[2]

Q: Is 1,1,1-Trifluorobutane miscible with water? A: No.[2] It is immiscible. However, due to the density proximity (Problem B above), separation can be slow.[2]

Q: Why does my reaction rate drop in TFB compared to THF? A: TFB is non-coordinating. If your reaction mechanism relies on solvent coordination to stabilize a transition state (common in organometallics), TFB will slow it down.[2] Conversely, if you need a "naked" anion for high reactivity, TFB is superior to THF.[2]

References

  • PubChem. (n.d.).[2][3][4] 1,1,1-Trifluorobutane Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Taygerly, J. P., et al. (2012).[2] A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry, 14, 3020-3025.[2] (Contextual grounding for DCM replacement strategies). Retrieved from [Link]

Sources

Technical Support Center: Precision Calibration for 1,1,1-Trifluorobutane (TFB)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Instrument Calibration & Method Validation for Volatile Fluorinated Alkanes Audience: Analytical Chemists, QA/QC Managers, Drug Development Researchers

Executive Summary: The Volatility Challenge

As a Senior Application Scientist, I often see calibration failures with 1,1,1-Trifluorobutane (TFB) stem from a single misconception: treating it like a standard liquid solvent. With a boiling point predicted near 12°C (285 K) , TFB exists on the threshold between liquid and gas at standard laboratory temperatures.

Successful analysis requires a paradigm shift from "Liquid Handling" to "Volatile Organic Compound (VOC) Management." This guide replaces generic advice with a rigorous, self-validating protocol designed to prevent evaporative loss and inlet discrimination.

Module 1: Instrument Configuration & System Suitability

For TFB analysis, Gas Chromatography (GC) is the gold standard. HPLC is unsuitable due to TFB's lack of UV-active chromophores and high volatility.

Recommended System Setup
ComponentSpecificationScientific Rationale
Detector FID (Quantitation) or MS (ID/Trace)FID provides a linear response for hydrocarbons; MS (SIM mode) is required for trace impurity analysis to distinguish TFB from co-eluting isomers.
Column DB-624 (or equivalent: ZB-624, Rtx-624)The "624" phase (6% cyanopropyl-phenyl, 94% dimethylpolysiloxane) is specifically engineered for Volatile Organic Compounds (VOCs) , offering superior retention for halogenated alkanes compared to non-polar DB-1/DB-5 columns.
Inlet Split/Splitless (S/SL) with Low-Volume Liner Use a liner with glass wool to promote vaporization. Crucial: Use a high split ratio (e.g., 50:1) to prevent column overload and improve peak shape for volatiles.
Injection Headspace (HS) (Preferred)HS eliminates matrix interference and handles the volatility naturally. If liquid injection is mandatory, use a Cooled Injection System (CIS) or keep the syringe chilled.
System Suitability Criteria (Acceptance Limits)
  • Retention Time Precision: RSD < 0.5% (n=6 injections)

  • Tailing Factor: 0.9 – 1.2 (Symmetry is critical; tailing indicates active sites in the liner).

  • Resolution: > 1.5 between TFB and the Internal Standard.

Module 2: Standard Preparation (The "Cold Chain" Protocol)

CRITICAL WARNING: Do not handle TFB standards at room temperature (>20°C). Significant evaporative loss will occur within seconds, invalidating your calibration curve.

Workflow: Gravimetric Preparation Under Cold Conditions

TFB_Standard_Prep Start Start: TFB Stock Preparation Chill Step 1: Pre-chill Diluent (MeOH/DMF) and Volumetric Flask to 4°C Start->Chill Tare Step 2: Add Diluent (90% vol) & Tare Balance Chill->Tare Add_Subsurface Step 3: Add TFB via Gas-Tight Syringe (Sub-surface injection) Tare->Add_Subsurface Minimize Headspace Seal Step 4: Immediately Cap & Weigh (Calculate exact conc. gravimetrically) Add_Subsurface->Seal Speed is critical ISTD Step 5: Add Internal Standard (e.g., Fluorobenzene) Seal->ISTD Aliquot Step 6: Aliquot into Crimp-Top Vials (No Screw Caps) ISTD->Aliquot

Figure 1: The "Cold Chain" preparation workflow designed to minimize evaporative loss of TFB during standard creation.

Module 3: Calibration Strategy

Why External Calibration Fails: With a volatile analyte like TFB, injection volume variability and evaporation in the autosampler tray will cause massive RSD failures (>10%) if you use External Standards.

The Solution: Internal Standard (ISTD) Calibration You must use an ISTD to correct for these physical errors.

  • Selection: Choose a compound with similar boiling point and chemical nature, but distinct retention time.

    • Recommended:Fluorobenzene or 1-Chlorobutane .

    • Avoid: Deuterated TFB (often unavailable or prohibitively expensive) unless using MS.

  • Calculation: Plot the Response Ratio (Area TFB / Area ISTD) vs. Concentration Ratio .

Module 4: Troubleshooting Guide
Interactive Troubleshooting Logic

Troubleshooting_Logic Problem Symptom: Poor Linearity (r² < 0.99) Check_Loss Check 1: Evaporative Loss? Problem->Check_Loss Most Common Check_Inlet Check 2: Inlet Discrimination? Check_Loss->Check_Inlet No Action_Cold Remedy: Use 'Cold Chain' Prep & Gas-Tight Syringes Check_Loss->Action_Cold Yes (Low response in low stds) Check_Range Check 3: Detector Saturation? Check_Inlet->Check_Range No Action_Liner Remedy: Change to Low-Pressure Drop Liner with Wool Check_Inlet->Action_Liner Yes (High MW discrimination) Action_Split Remedy: Increase Split Ratio (e.g., to 100:1) Check_Range->Action_Split Yes (Flat top peaks)

Figure 2: Diagnostic logic tree for resolving linearity failures in TFB calibration.

Common Failure Modes & Fixes
SymptomProbable CauseCorrective Action
Ghost Peaks Carryover from previous high-concentration injection.TFB is sticky on cold spots. Bake out the column at 240°C for 10 mins between runs. Check split vent trap.
Rising Baseline Column bleed or contaminated carrier gas.Ensure you are using High Purity Grade He or H2 (99.999%) . Install moisture/oxygen traps.
RSD > 5% Autosampler evaporation.Switch to Headspace Injection or ensure sample tray is cooled to 4°C. Use crimp caps, not screw caps.
Frequently Asked Questions (FAQs)

Q1: Can I use HPLC for 1,1,1-Trifluorobutane analysis? A: No. TFB lacks a chromophore for UV detection. Refractive Index (RI) detection is possible but generally lacks the sensitivity required for trace analysis or drug development limits. GC-FID is the industry standard for sensitivity and robustness.

Q2: My calibration curve intercepts the Y-axis significantly above zero. Why? A: This usually indicates contamination in your solvent (blank). Methanol or DMF used as diluents can absorb TFB vapors in the lab air. Run a "solvent blank" from a fresh, unopened bottle to verify.

Q3: Why do I see "double peaks" for TFB? A: This is often a solvent mismatch . If your sample is dissolved in a solvent that is not miscible with the stationary phase, or if the oven starts too hot, you get "band broadening" or splitting.

  • Fix: Start the GC oven at 35°C (or lower, using cryo-cooling if available) and hold for 5 minutes to focus the analyte on the head of the column.

Q4: Is 1,1,1-Trifluorobutane considered a PFAS? A: While it is a perfluoroalkyl substance in structure, it is generally considered a volatile hydrofluorocarbon (HFC). However, regulatory definitions vary. Always consult the latest EPA Method 533/537.1 guidelines if analyzing for environmental compliance, though those methods typically target longer-chain, non-volatile PFAS.

References
  • National Institute of Standards and Technology (NIST). 1,1,1-Trifluorobutane Spectra and Physical Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8021B: Aromatic and Halogenated Volatiles by Gas Chromatography. SW-846. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link][1][2]

  • Restek Corporation. Handling Volatile Analytical Standards: Best Practices. [Link]

Sources

Improving the accuracy of computational predictions for fluorinated alkanes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: High-Fidelity Modeling of Fluorinated Motifs in Drug Discovery

Executive Summary: The "Fluorine Effect" in Silico

Welcome to the Fluorinated Alkanes Support Hub. If you are here, your standard force fields (GAFF, CHARMM) or DFT functionals are likely failing to predict accurate densities, lipophilicities (LogP), or binding poses for your fluorinated drug candidates.

The Core Problem: Fluorine is not just a "heavy hydrogen." It combines the highest electronegativity with very low polarizability and a tight van der Waals radius. This creates unique electronic environments—such as the Gauche Effect and specific hydrophobic solvation shells —that standard parameter sets often miss.

This guide provides the self-validating protocols required to fix these errors.

Module 1: Force Field Parameterization & Troubleshooting

User Issue: "My MD simulation of a perfluorinated chain shows the wrong density and phase behavior compared to experimental data."

Root Cause: Standard Lennard-Jones (LJ) parameters in force fields like GAFF or OPLS-AA often underestimate the "fatness" (vdw radius) and specific non-bonded interactions of fluorine. Furthermore, standard torsion parameters fail to capture the helical twist often seen in perfluorinated chains.

Troubleshooting Protocol: The "Scan-and-Fit" Workflow

Do not rely on default parameters for novel fluorinated motifs. You must generate specific parameters.

Step 1: Quantum Mechanical (QM) Torsion Scan Perform a relaxed potential energy surface (PES) scan of the C-C-C-F and F-C-C-F dihedrals.

  • Recommended Theory: wB97X-D or M06-2X (to capture dispersion) with a def2-TZVP basis set.

  • Avoid: B3LYP (fails to capture weak intramolecular dispersion that stabilizes specific conformers).

Step 2: Force Field Fitting Fit the force field dihedral parameters (


) to match the QM energy profile.
  • Validation Metric: The RMSE between the QM and MM energy profiles should be < 0.5 kcal/mol.

Step 3: Density Validation (Liquid Phase) Simulate a box of 256 molecules (NPT ensemble, 1 atm, 298 K).

  • Check: If density deviates > 2% from experiment, scale the Fluorine LJ

    
     (well depth) and 
    
    
    
    (radius).
  • Heuristic: For perfluoroalkanes, increasing

    
     by ~1-3% often corrects density underestimation.
    
Visual Workflow: Parameterization Pipeline

ParameterizationWorkflow QM_Scan QM Torsion Scan (wB97X-D/def2-TZVP) Fitting Parameter Fitting (Minimize RMSE) QM_Scan->Fitting Reference Energy FF_Init Initial FF (GAFF2/OPLS) FF_Init->Fitting Initial Guess MD_Sim NPT Simulation (Liquid Phase) Fitting->MD_Sim New Parameters Validation Compare Density & Heat of Vap. MD_Sim->Validation Validation->Fitting Loop if Error > 2%

Figure 1: Iterative workflow for refining force field parameters against QM data and experimental observables.

Module 2: Quantum Mechanical (QM) Benchmarking

User Issue: "My DFT optimization yields a linear backbone for 1,2-difluoroethane, but literature suggests it should be bent (gauche)."

Root Cause: You are likely ignoring Dispersion or the Basis Set Superposition Error (BSSE) . The "Fluorine Gauche Effect" is subtle and relies on a balance between hyperconjugation and steric repulsion.[1]

Technical Insight: The Gauche Effect

Unlike 1,2-dichloroethane (which prefers anti due to sterics), 1,2-difluoroethane prefers gauche.[1][2]

  • Mechanism:

    
     hyperconjugation stabilizes the gauche form.[2]
    
  • Critical Failure: Standard functionals (B3LYP) without dispersion corrections often flatten these structures or get the energy barrier wrong.

Recommended QM Methodology Table
FeatureStandard Approach (Flawed)Recommended Approach (High-Fidelity) Why?
Functional B3LYPwB97X-D , wB97M-V , or B3LYP-D4 Captures long-range dispersion essential for F-F interactions.
Basis Set 6-31G*def2-TZVP or aug-cc-pVTZ Fluorine requires diffuse functions to model its electron cloud correctly.
Solvation Gas PhaseSMD (Solvation Model based on Density)Fluorine solvation free energies are highly sensitive to cavity scaling.
Module 3: Solvation & Lipophilicity (LogP)

User Issue: "We are overestimating the water solubility of our fluorinated lead compound."

Root Cause: Fluorine is hydrophobic but has a high local dipole. Implicit solvent models (like PCM) often fail to capture the specific "hydrophobic hydration" shell structure around fluorinated groups.

Protocol: Absolute Solvation Free Energy (FEP)

For drug candidates, do not rely solely on COSMO-RS or PCM. Use Free Energy Perturbation (FEP) with explicit water.[3]

Step 1: Select Water Model

  • Use: TIP4P/2005 or OPC (Optimal Point Charge).

  • Avoid: TIP3P (Often underestimates the structured water network around hydrophobic solutes).

Step 2: Thermodynamic Cycle Calculate


 by alchemically decoupling the solute from the solvent.

Step 3: The "Fluorine Correction" If using implicit models (for high throughput), use COSMO-RS (Conductor-like Screening Model for Real Solvents) rather than standard PCM, as COSMO-RS better handles the charge screening of the C-F bond.

Visual Workflow: Thermodynamic Cycle for Solvation

ThermoCycle Gas_A Solute in Vacuum (State A) Gas_B Dummy in Vacuum (State B) Gas_A->Gas_B Delta G_vac (Decouple) Solv_A Solute in Water (State C) Gas_A->Solv_A Delta G_solv (Target) Solv_B Dummy in Water (State D) Gas_B->Solv_B Delta G_dummy = 0 Solv_A->Solv_B Delta G_aq (Decouple)

Figure 2: FEP Thermodynamic cycle.


. Accurate water models are critical for State C.
FAQ: Common Anomalies

Q1: Why does my fluorinated ligand collapse in the binding pocket during MD?

  • A: Likely an imbalance in intramolecular vs. intermolecular forces. If your C-F...H-C hydrogen bonding (weak but real) is not parameterized, the protein water network might displace the ligand. Solution: Use QM/MM to validate the binding pose or re-parameterize the ligand partial charges using RESP charges derived from a HF/6-31G* or wB97X-D calculation.

Q2: Can I use Machine Learning Potentials (MLPs) for this?

  • A: Yes, but be careful. ANI-2x and similar potentials are trained on organic molecules but may be sparse on perfluorinated motifs. Validation: Run a single-point DFT calculation on a subset of your MLP-generated frames to check for energy drift.

References
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. Link

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). "Development and testing of a general amber force field."[4] Journal of Computational Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Mardirossian, N., & Head-Gordon, M. (2016). "ωB97M-V: A combinatorially optimized, range-separated hybrid, meta-GGA density functional with VV10 nonlocal correlation." The Journal of Chemical Physics. Link

  • Mobley, D. L., et al. (2009). "Comparisons of alchemical free energy estimates for hydration of small molecules." Journal of Chemical Theory and Computation. Link

  • Klamt, A. (1995). "Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena." Journal of Physical Chemistry. Link

Sources

Technical Support Center: Enhancing the Stability of Reaction Intermediates in Trifluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stabilizing critical reaction intermediates. The trifluoromethyl group (–CF3) is a cornerstone in modern medicinal and agricultural chemistry, prized for its ability to enhance properties like metabolic stability and lipophilicity.[1][2] However, the synthetic routes to introduce this group are often plagued by challenges related to the fleeting nature of the key intermediates.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance the efficiency and reproducibility of your experiments.

Troubleshooting & FAQs: A Mechanistic Approach

Unstable intermediates are the root cause of many common issues in trifluoromethylation, including low yields, reaction stalling, and the formation of unwanted side products. This section addresses these challenges by focusing on the "why" — the underlying chemical principles governing the stability of these transient species.

Category 1: Low Reaction Yield and Conversion

Low product yield is the most common symptom of an unstable reaction intermediate. The target intermediate may be decomposing faster than it can participate in the desired bond-forming reaction.

Q1: My copper-catalyzed cross-coupling reaction with an aryl halide is giving poor yields. I suspect the [Cu-CF₃] intermediate is unstable. What is the mechanistic reason for this, and how can I mitigate it?

A1: You are correct to focus on the [Cu-CF₃] species. This is the central intermediate in many copper-catalyzed trifluoromethylations, such as the McLoughlin-Thrower reaction.[3] Its stability is paramount.

  • The Causality: The [Cu-CF₃] intermediate is prone to decomposition, especially at the elevated temperatures often required for these reactions. Without proper stabilization, it can degrade before oxidative addition with the aryl halide can occur. Furthermore, in reactions using nucleophilic CF₃⁻ sources like TMSCF₃ (Ruppert's reagent), the free trifluoromethyl anion is highly basic and transient, readily decomposing if not efficiently trapped by the copper catalyst.[3][4]

  • Troubleshooting Strategies:

    • Ligand Addition: The most effective strategy is the introduction of a stabilizing ligand. Nitrogen-based bidentate ligands (e.g., 2,2'-bipyridine, 1,10-phenanthroline) coordinate to the copper center. This coordination electronically saturates the metal and provides steric shielding for the Cu-CF₃ bond, significantly slowing decomposition pathways. A recently developed non-hygroscopic reagent, [(bpy)Cu(O2CCF2SO2F)2], leverages this by pre-coordinating a bipyridine ligand to the copper center, enhancing its stability and handling.[5]

    • Solvent Choice: The reaction medium plays a critical role. Polar aprotic solvents like DMF, NMP, or DMA are generally preferred as they can help solubilize the copper salts and intermediates. However, their coordinating ability can sometimes be detrimental. A solvent screen is often necessary. For instance, in some systems, less coordinating solvents like ethyl acetate have proven effective.[1]

    • Use of Additives (Lewis Acids): For reactions generating a free CF₃⁻ anion, its rapid decomposition is a major issue. Adding a Lewis acid, such as a trialkyl borate, can temporarily trap the in situ generated trifluoromethyl anion, forming a more stable borate complex.[6][7] This complex then serves as a controlled-release reservoir for the CF₃ group, transferring it to the copper catalyst at a rate that matches the catalytic cycle, thereby preventing wasteful decomposition.[6][7]

Category 2: Side Product Formation

The formation of side products is a clear indicator that your intermediate is reacting through undesired pathways. Identifying these byproducts can provide valuable clues about the instability mechanism.

Q2: In my radical trifluoromethylation, I'm observing significant amounts of fluoroform (HCF₃) and other decomposition products instead of my desired trifluoromethylated arene. What's happening?

A2: This issue points to poor trapping of the trifluoromethyl radical (•CF₃), a key intermediate in reactions involving electrophilic reagents (like Togni's or Umemoto's reagents) under photoredox or thermal conditions.[8][9]

  • The Causality: The •CF₃ radical is highly reactive. If the concentration of your substrate is too low, or if the substrate itself is not electron-rich enough to trap the radical efficiently, the •CF₃ radical will find other reaction pathways.[10] The most common is hydrogen atom abstraction from the solvent or other molecules in the reaction mixture, leading to the formation of fluoroform (HCF₃), a gaseous byproduct.

  • Troubleshooting Workflow:

    The following workflow can help diagnose and solve issues related to •CF₃ radical stability and reactivity.

    TroubleshootingWorkflow start Low Yield / Side Products (e.g., HCF₃ formation) check_reagent Verify Reagent Quality (Togni's, Umemoto's, etc.) start->check_reagent check_solvent Is Solvent a H-donor? (e.g., THF, Toluene) check_reagent->check_solvent Reagent OK increase_conc Increase Substrate Concentration check_solvent->increase_conc No change_solvent Switch to Solvent with Stronger C-H bonds (e.g., MeCN, DCE) check_solvent->change_solvent Yes photocatalyst_tune Adjust Photocatalyst Loading or Wavelength increase_conc->photocatalyst_tune change_solvent->increase_conc final_product Improved Yield of Desired Product photocatalyst_tune->final_product

    Caption: Troubleshooting workflow for radical trifluoromethylation.

  • Detailed Strategies:

    • Increase Substrate Concentration: A higher concentration of the arene or heteroarene substrate increases the probability of a productive collision with the •CF₃ radical, outcompeting the hydrogen abstraction pathway.

    • Solvent Selection: Avoid solvents with weak C-H bonds (e.g., THF). Solvents like acetonitrile (MeCN) or dichloroethane (DCE) are generally more robust. In some cases, using the substrate itself as the solvent can be highly effective.[4]

    • Photocatalyst Tuning: In photoredox reactions, the rate of •CF₃ generation is critical. If the catalyst is too active or the light source is too intense, radicals may be generated faster than the substrate can trap them. Try reducing the catalyst loading or using a lower-energy light source.

Category 3: Reaction Stalling or Failure

Sometimes, a reaction fails to proceed to completion or never even starts. This can be due to catalyst decomposition or the inability to form the active intermediate.

Q3: My trifluoromethylation of an alcohol using an electrophilic reagent (e.g., Togni's reagent) is not working. Why would this specific reaction fail, and what can I do?

A3: The O-trifluoromethylation of alcohols is challenging due to the relatively low nucleophilicity of the alcohol oxygen and potential side reactions with electrophilic trifluoromethylating agents.[4] The stability of intermediates is key.

  • The Causality: Direct reaction between an alcohol and a reagent like Togni's is often slow. The reaction typically requires activation, often with a Lewis or Brønsted acid, or a metal catalyst like a zinc salt.[4] Without proper activation, the intermediate that delivers the CF₃ group may not form. Furthermore, some reagents are simply not stable or reactive enough for this transformation. For instance, hypervalent iodine reagents are often preferred for their reactivity under milder conditions.[4][11]

  • Troubleshooting Strategies:

    • Catalyst/Additive Screening: This is the most critical step. For O-trifluoromethylation with Togni's reagent, the addition of Zn(NTf₂)₂ is often effective.[4] The zinc salt acts as a Lewis acid, coordinating to the alcohol to increase its nucleophilicity and likely facilitating the formation of a more reactive intermediate with the Togni reagent.

    • Reagent Choice: If catalysis fails, consider a different class of reagent. The Umemoto reagents (S-(trifluoromethyl)diarylsulfonium salts) are powerful electrophilic sources that can sometimes succeed where others fail, though they may require different activation conditions.[4]

    • Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions. Water can compete with the alcohol nucleophile and decompose the electrophilic reagent. Using molecular sieves is highly recommended.[1]

ParameterTogni's ReagentUmemoto's ReagentRuppert's Reagent (TMSCF₃)
CF₃ Source Electrophilic (CF₃⁺ synthon)Electrophilic (CF₃⁺ synthon)Nucleophilic (CF₃⁻ synthon)
Common Use Radical reactions, C-H trifluoromethylationTrifluoromethylation of soft nucleophiles (thiols, enolates)Nucleophilic addition to carbonyls, metal-catalyzed cross-coupling
Activation Photoredox, metal catalysis, thermalOften used directly or with base/catalystFluoride source (e.g., TBAF) or base
Stability Shelf-stable crystalline solid[4]Shelf-stable crystalline solid[4]Moisture-sensitive liquid
Key Challenge Controlling radical reactivityMatching nucleophile hardnessInstability of free CF₃⁻ anion[3]

Caption: Comparison of common trifluoromethylating reagents and their characteristics.

Protocols for Enhancing Intermediate Stability

Here we provide a standardized, step-by-step protocol for a common optimization strategy: ligand screening. This protocol is designed to be self-validating by including a control and quantitative analysis.

Experimental Protocol: Ligand Screening for Copper-Catalyzed Trifluoromethylation

This protocol outlines a general procedure for screening ligands to improve the yield of a copper-catalyzed trifluoromethylation of an aryl iodide using TMSCF₃.

  • Objective: To identify a ligand that stabilizes the [Cu-CF₃] intermediate and improves the yield of the desired trifluoromethylated arene.

  • Materials:

    • Aryl iodide (substrate)

    • Copper(I) iodide (CuI)

    • Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert's reagent)

    • Potassium fluoride (KF, activator)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ligand candidates (e.g., 1,10-phenanthroline, 2,2'-bipyridine, TMEDA)

    • Internal standard (e.g., 1,3,5-trimethoxybenzene)

    • Reaction vials with stir bars, under an inert atmosphere (N₂ or Ar)

  • Procedure:

    • Preparation: In a glovebox, prepare a stock solution of your aryl iodide and internal standard in anhydrous DMF.

    • Reaction Setup:

      • To five separate oven-dried reaction vials, add CuI (10 mol%) and KF (2.0 equiv.).

      • To Vial 1 (Control), add no ligand.

      • To Vials 2-5, add a different ligand candidate (20 mol%).

      • Seal the vials with septa.

    • Reagent Addition:

      • Remove the vials from the glovebox.

      • Using a gas-tight syringe, add the aryl iodide/internal standard stock solution to each vial.

      • Add TMSCF₃ (1.5 equiv.) to each vial.

    • Reaction: Place the vials in a pre-heated reaction block at the desired temperature (e.g., 80 °C) and stir for the designated time (e.g., 12 hours).

    • Quenching and Workup:

      • Cool the reactions to room temperature.

      • Carefully quench each reaction by adding aqueous NH₄Cl solution.

      • Extract the aqueous layer with ethyl acetate (3x).

      • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Analysis: Analyze the crude residue of each reaction by ¹⁹F NMR or GC-MS. Quantify the yield of the product relative to the internal standard.

  • Interpreting Results: Compare the yields from the vials containing ligands to the control vial. A significant increase in yield indicates that the ligand is effectively stabilizing the [Cu-CF₃] intermediate, leading to a more efficient catalytic cycle.

    Caption: A ligand (L) stabilizes the key [Cu-CF₃] intermediate, promoting reductive elimination to the product and preventing decomposition.

References

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from Wikipedia. [Link]

  • Xie, J., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 114-138. [Link]

  • Cahard, D., et al. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 345-358. [Link]

  • Xie, J., et al. (2018). Progress in copper-catalyzed trifluoromethylation. PMC - NIH. [Link]

  • Mandal, D., et al. (2022). Recent Advances in Transition-Metal Mediated Trifluoromethylation Reactions. Chemical Communications. [Link]

  • Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from Organic Chemistry Portal. [Link]

  • Brust, T. F., & Weaver, J. D. (2015). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. [Link]

  • Ponomarenko, M. V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • Alonso, C., et al. (2015). Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes. Chemical Reviews. [Link]

  • Wang, Y., et al. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. Retrieved from Organic Chemistry Portal. [Link]

  • Brust, T. F., & Weaver, J. D. (2015). Catalysis for Fluorination and Trifluoromethylation. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Copper-Catalyzed Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for copper-catalyzed trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. The trifluoromethyl group is a crucial substituent in modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] Copper-catalyzed methods offer a cost-effective and efficient means of introducing this moiety.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to rationally optimize your reaction conditions for maximal yield and reproducibility.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the setup and execution of copper-catalyzed trifluoromethylation reactions.

Q1: What is the active catalytic species in these reactions, and why is an inert atmosphere crucial?

A: The active catalyst is typically a Cu(I) species. This oxidation state is readily oxidized to the inactive Cu(II) state by atmospheric oxygen. Such oxidation is a primary cause of catalyst deactivation and can lead to low or no product formation. Therefore, maintaining a strictly inert atmosphere using nitrogen or argon is paramount for success. This involves degassing solvents and employing proper air-sensitive techniques, such as using a glovebox or Schlenk line for reaction setup.[2]

Q2: How do I choose the appropriate trifluoromethylating reagent for my substrate?

A: The choice of trifluoromethylating reagent depends on the reaction mechanism and the nature of your substrate.

  • Nucleophilic sources , such as trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent), are commonly used for the trifluoromethylation of aryl halides and alkynes.[1][3][4] These reactions often require an activator, such as a fluoride source, to generate the trifluoromethyl anion.

  • Electrophilic sources , like Togni's or Umemoto's reagents, are effective for the trifluoromethylation of nucleophiles such as boronic acids, olefins, and some heterocycles.[4][5]

  • Radical sources , such as sodium triflinate (Langlois' reagent), can be employed in radical-mediated trifluoromethylation pathways, often in the presence of an oxidant.[3]

Q3: What is the role of the ligand in copper-catalyzed trifluoromethylation?

A: Ligands play a multifaceted role in these reactions. They can:

  • Stabilize the active Cu(I) catalyst , preventing disproportionation or oxidation.

  • Increase the solubility of the copper salt in the reaction solvent.

  • Modulate the reactivity and selectivity of the catalyst by altering the steric and electronic environment around the copper center.

  • Accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] Diamine ligands, like 1,10-phenanthroline, have been shown to be particularly effective in accelerating the trifluoromethylation of aryl iodides.[1][6]

Q4: Can additives improve my reaction outcome?

A: Yes, certain additives can be highly beneficial. For instance, in the trifluoromethylation of aryl iodides with TMSCF₃, the in situ generated trifluoromethyl anion can be prone to rapid decomposition. The addition of a Lewis acid, such as trimethyl borate, can trap the trifluoromethyl anion, suppressing its decomposition and thereby improving the reaction efficiency.[1][7][8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during copper-catalyzed trifluoromethylation reactions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Potential Cause Explanation Suggested Action & Protocol
Catalyst Deactivation (Oxidation) The active Cu(I) catalyst has been oxidized to inactive Cu(II) by residual oxygen.Action: Ensure rigorous exclusion of air and moisture. Protocol: Implement stringent air-sensitive techniques. Use a Schlenk line or glovebox for all manipulations. Degas all solvents thoroughly by freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[2] Ensure all glassware is oven- or flame-dried before use.[9]
Impure Reagents or Solvents Impurities can poison the catalyst or participate in side reactions.Action: Use high-purity reagents and solvents. Protocol: Purify starting materials if their purity is questionable. Use freshly distilled or anhydrous solvents.
Suboptimal Reaction Temperature The reaction may have a narrow optimal temperature range. Too low, and the reaction is too slow; too high, and catalyst decomposition or side reactions may occur.Action: Screen a range of temperatures. Protocol: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to identify the optimal condition.
Incorrect Ligand or No Ligand The chosen ligand may not be suitable for the specific substrate or reaction type, or a ligand may be necessary for catalytic turnover.Action: Screen a variety of ligands. Protocol: Set up a parallel screen of common ligands (e.g., 1,10-phenanthroline, TMEDA, various phosphine ligands) to identify the most effective one for your system.
Slow Catalyst Activation The precatalyst may not be efficiently converting to the active catalytic species under the reaction conditions.Action: Consider the rate of catalyst activation versus the rate of the desired reaction. Explanation: If catalyst activation is slow, an induction period may be observed. If it is too fast relative to the cross-coupling, the limiting reagent might be consumed in the activation process, leading to low yields.[10]
Problem 2: Poor Reproducibility

Possible Causes & Solutions

Potential Cause Explanation Suggested Action & Protocol
Inconsistent Inert Atmosphere Small variations in the amount of oxygen or moisture between runs can lead to significant differences in yield.Action: Standardize your air-sensitive technique. Protocol: Always use the same procedure for degassing solvents and setting up reactions. Ensure your Schlenk line or glovebox is functioning correctly.
Variability in Reagent Quality Different batches of reagents, especially the copper source or trifluoromethylating agent, can have varying purity.Action: Use reagents from the same batch for a series of experiments. Protocol: If switching to a new batch, consider re-optimizing the reaction conditions.
Trace Water in Solvents or Reagents Water can interfere with the catalytic cycle and lead to side reactions.Action: Ensure all components of the reaction are scrupulously dry. Protocol: Use freshly dried solvents and ensure starting materials are anhydrous.
Problem 3: Formation of Significant Byproducts

Possible Causes & Solutions

Potential Cause Explanation Suggested Action & Protocol
Homocoupling of Starting Materials Dimerization of the starting material (e.g., aryl halide or alkyne) can compete with the desired cross-coupling.[11]Action: Optimize reaction conditions to favor cross-coupling. Protocol: Lowering the reaction temperature or slowly adding one of the coupling partners can minimize homocoupling.[11] For terminal alkynes, slow addition via syringe pump can prevent the formation of diyne byproducts.[3][12]
Protodeborylation (for boronic acid substrates) The boronic acid can be cleaved by a proton source before trifluoromethylation occurs. This is a common side reaction.[1]Action: Use anhydrous conditions and consider alternative boron reagents. Protocol: Ensure the reaction is free of water and other protic sources. Using boronic esters (e.g., pinacol esters) can minimize protodeborylation.[1]
Hydroxylated Arene Formation For reactions involving arylboronic acids, a common byproduct is the corresponding phenol.Action: Optimize the reaction conditions to suppress this side reaction. Explanation: This side reaction can sometimes be minimized by careful selection of the copper source and ligand.
Bis(trifluoromethylation) In reactions with olefins, the addition of two trifluoromethyl groups can occur.Action: Adjust the stoichiometry of the reactants. Protocol: Using an excess of the olefin can help to suppress the formation of the bis(trifluoromethylated) product.

Experimental Protocols

Here are some representative, step-by-step protocols for common copper-catalyzed trifluoromethylation reactions. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: Trifluoromethylation of an Aryl Iodide using TMSCF₃

This protocol is adapted from methodologies that utilize a diamine ligand to accelerate the reaction.[1][6]

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (0.01 mmol, 2 mol%), 1,10-phenanthroline (0.01 mmol, 2 mol%), and the aryl iodide (0.5 mmol, 1.0 equiv.).

    • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.[2]

  • Reagent Addition:

    • Add anhydrous DMPU (0.5 mL) via syringe.

    • Add TMSCF₃ (1.0 mmol, 2.0 equiv.) via syringe.

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 50 °C.

    • Stir the reaction mixture for 24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Trifluoromethylation of a Terminal Alkyne using TMSCF₃

This protocol employs the slow addition of the alkyne to suppress diyne formation.[3][12]

  • Preparation of CuCF₃:

    • To an oven-dried Schlenk flask, add CuI (1.0 mmol, 1.0 equiv.) and anhydrous DMF (5 mL).

    • Add KF (2.0 mmol, 2.0 equiv.) and TMSCF₃ (1.2 mmol, 1.2 equiv.).

    • Stir the mixture at room temperature for 30 minutes to pre-form the CuCF₃ species.

  • Reaction Execution:

    • Using a syringe pump, slowly add a solution of the terminal alkyne (0.5 mmol, 0.5 equiv.) in anhydrous DMF (2 mL) over a period of 4 hours.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash chromatography.

Visualizing the Process

Catalytic Cycle of Copper-Catalyzed Trifluoromethylation of Aryl Halides

Catalytic Cycle Cu(I)L Cu(I)L Cu(III) intermediate Ar-Cu(III)(X)L Cu(I)L->Cu(III) intermediate Oxidative Addition + Ar-X Ar-Cu(III)(CF3)L Ar-Cu(III)(CF3)L Ar-Cu(III)(CF3)L->Cu(I)L Reductive Elimination + Ar-CF3 Cu(III) intermediate->Ar-Cu(III)(CF3)L Transmetalation + 'CF3' source

Caption: A simplified catalytic cycle for the copper-catalyzed trifluoromethylation of aryl halides.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low Yield Observed check_inert Verify Inert Atmosphere (Degassing, Dry Glassware) start->check_inert check_reagents Check Reagent Purity (Purify if necessary) check_inert->check_reagents No Improvement success Improved Yield check_inert->success Improvement optimize_temp Screen Reaction Temperature check_reagents->optimize_temp No Improvement check_reagents->success Improvement optimize_ligand Screen Ligands optimize_temp->optimize_ligand No Improvement optimize_temp->success Improvement optimize_solvent Screen Solvents optimize_ligand->optimize_solvent No Improvement optimize_ligand->success Improvement optimize_solvent->success Improvement

Caption: A decision tree for troubleshooting low yields in copper-catalyzed trifluoromethylation.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Copper-Catalyzed Reactions.
  • Organic Syntheses. (2015). Copper-‐Catalyzed Electrophilic Amination of Heteroaromatic and Aromatic C−H Bonds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.
  • YouTube. (2020). air sensitive reaction setup. Retrieved from [Link]

  • YouTube. (2015). Make an Air Sensitive Solution. Retrieved from [Link]

  • Ye, Y., & Sanford, M. S. (2012). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. PMC. Retrieved from [Link]

  • Jin, L., & Fu, H. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 110-145. Retrieved from [Link]

  • Jiang, X., Chu, L., & Qing, F.-L. (2012). Copper-Catalyzed Oxidative Trifluoromethylation of Terminal Alkynes and Aryl Boronic Acids. Beilstein Journal of Organic Chemistry, 14, 110-145. Retrieved from [Link]

  • Jana, S., Ashokan, A., Kumar, S., Verma, A., & Kumar, S. (2015). Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines. Organic & Biomolecular Chemistry, 13(31), 8411–8415. Retrieved from [Link]

  • Weng, Z., He, Z., & Yu, D. (2016). Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(Phen)] and Difluorocarbene Precursor [Cu(Phen)2][O2CCF2Cl]. Chemistry – A European Journal, 22(7), 2257-2262. Retrieved from [Link]

  • Gonda, Z., Kovács, S., Wéber, C., Gáti, T., Mészáros, A., Kotschy, A., & Novák, Z. (2014). Efficient Copper-Catalyzed Trifluoromethylation of Aromatic and Heteroaromatic Iodides: The Beneficial Anchoring Effect of Borates. Organic Letters, 16(16), 4268–4271. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Retrieved from [Link]

  • Ye, Y., & Sanford, M. S. (2012). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 7041–7048. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Hu, J., & Zao, G. Y. (2013). Synthesis and Crystal Structure of a New Copper Complex: [Cu(Phen)(H2O)2SO4]. Asian Journal of Chemistry, 25(12), 6963-6965. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Hu, J., & Zao, G. Y. (2013). Synthesis and Crystal Structure of a New Copper Complex: [Cu(Phen)(H2O)2SO4]. ResearchGate. Retrieved from [Link]

  • Wang, F., Wang, D., Wan, X., & Wu, L. (2013). Copper-Catalyzed Aminotrifluoromethylation of Unactivated Alkenes with (TMS)CF3: Construction of Trifluoromethylated Azaheterocycles. The Journal of Organic Chemistry, 78(9), 4345–4351. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkynes. Retrieved from [Link]

  • YouTube. (2024). Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney. Retrieved from [Link]

  • Dalton Transactions. (2016). Synthesis, structure, and biological evaluation of a copper(ii) complex with fleroxacin and 1,10-phenanthroline. Retrieved from [Link]

  • MSU SMACS. (n.d.). Synthesis, Characterization, and Structure of a [Cu(phen)2(OTf)]OTf Complex: An Efficient Nitrogen Transfer Pre‐catalyst. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • AWS. (n.d.). Electrophilic Trifluoromethylation by Copper- Catalyzed Addition of CF3-Transfer Reagents to Alkenes and Alkynes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Introducing Weakly Ligated Tris(trifluoromethyl)copper. Retrieved from [Link]

  • Oishi, M., Kondo, H., & Amii, H. (2009). Aromatic trifluoromethylation catalytic in copper. Chemical Communications, (14), 1909-1911. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1,1,1-Trifluorobutane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The incorporation of fluorine atoms into organic molecules profoundly alters their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is of particular interest in the pharmaceutical and agrochemical industries due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. 1,1,1-Trifluorobutane, a simple alkyl fluoride, serves as a valuable building block and a model compound for studying the effects of terminal trifluoromethylation. This guide provides a comparative analysis of various synthetic routes to 1,1,1-trifluorobutane, offering insights into the experimental choices, mechanistic underpinnings, and practical considerations for each methodology.

Halogen Exchange Reactions: The Swarts Fluorination

The Swarts reaction is a classic and widely used method for the synthesis of alkyl fluorides, involving the exchange of chlorine or bromine atoms with fluorine using a metallic fluoride. Antimony trifluoride (SbF₃), often in the presence of a pentavalent antimony salt as a catalyst, is a common reagent for this transformation[1][2][3].

Synthesis of the Precursor: 1,1,1-Trichlorobutane

The viability of the Swarts reaction is contingent on the availability of the corresponding polychlorinated precursor. 1,1,1-Trichlorobutane can be synthesized from 1-chlorobutane, which in turn is typically prepared from 1-butanol[4][5].

Experimental Protocol: Synthesis of 1,1,1-Trichlorobutane (Conceptual)

  • Step 1: Chlorination of 1-Butanol to 1-Chlorobutane: 1-Butanol is reacted with a chlorinating agent such as concentrated hydrochloric acid with a Lewis acid catalyst (e.g., ZnCl₂) or thionyl chloride (SOCl₂)[5].

  • Step 2: Radical Chlorination to 1,1,1-Trichlorobutane: 1-Chlorobutane is subjected to free-radical chlorination, typically using chlorine gas under UV irradiation. This reaction can lead to a mixture of chlorinated products, and controlling the reaction conditions is crucial to maximize the yield of the desired 1,1,1-trichloro isomer.

The Swarts Reaction: Fluorination of 1,1,1-Trichlorobutane

Once 1,1,1-trichlorobutane is obtained, it is subjected to halogen exchange with antimony trifluoride. The presence of a catalyst like antimony pentachloride (SbCl₅) enhances the fluorinating power of SbF₃.

Reaction Mechanism: The reaction proceeds through a series of nucleophilic substitution steps where the chloride atoms are sequentially replaced by fluoride ions from the antimony reagent[1][2].

Experimental Protocol: Swarts Fluorination of 1,1,1-Trichlorobutane

  • A flame-dried reaction vessel is charged with 1,1,1-trichlorobutane and a catalytic amount of antimony pentachloride.

  • Antimony trifluoride is added portion-wise with stirring.

  • The reaction mixture is heated to initiate the halogen exchange. The temperature is carefully controlled to maintain a steady reaction rate.

  • The volatile 1,1,1-trifluorobutane is distilled from the reaction mixture as it is formed.

  • The collected product is washed with dilute hydrochloric acid to remove any remaining antimony salts, followed by a wash with water and drying over a suitable desiccant.

  • Fractional distillation of the crude product yields pure 1,1,1-trifluorobutane.

Yield: The Swarts reaction typically provides good yields, often exceeding 60-70%[3][6].

Deoxofluorination of Butanoic Acid Derivatives

Modern fluorination chemistry offers powerful reagents that can directly convert carboxylic acids and their derivatives into trifluoromethyl compounds. Sulfur tetrafluoride (SF₄) is a potent deoxofluorinating agent for this purpose[7].

Preparation of the Starting Material: Butyryl Chloride

While butanoic acid can be directly fluorinated, the reaction often proceeds more cleanly with the more reactive acyl chloride. Butyryl chloride is readily prepared from butanoic acid using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride. An 85% yield can be achieved using thionyl chloride[8].

Experimental Protocol: Preparation of Butyryl Chloride

  • In a fume hood, to a flask equipped with a reflux condenser and a gas trap, add n-butyric acid.

  • Slowly add thionyl chloride with cooling.

  • After the addition is complete, gently heat the mixture to reflux until the evolution of HCl and SO₂ ceases.

  • Distill the crude product to obtain pure butyryl chloride[8].

Fluorination with Sulfur Tetrafluoride (SF₄)

Sulfur tetrafluoride is a highly reactive and hazardous gas that requires specialized equipment for safe handling[9][10][11][12][13]. The reaction is typically carried out in a high-pressure autoclave.

Reaction Mechanism: The reaction of a carboxylic acid with SF₄ is thought to proceed through the formation of an acyl fluoride intermediate, which is then further fluorinated to the trifluoromethyl group[7].

Experimental Protocol: SF₄ Fluorination of Butyryl Chloride

  • Caution: This procedure must be performed by trained personnel in a specialized high-pressure laboratory.

  • Butyryl chloride is charged into a pre-cooled and evacuated stainless-steel autoclave.

  • A measured amount of sulfur tetrafluoride gas is condensed into the autoclave.

  • The autoclave is sealed and heated to the required reaction temperature (typically 100-150 °C) for several hours[14].

  • After cooling, the excess SF₄ and by-product (SOF₂) are carefully vented through a scrubber.

  • The crude product is carefully removed, washed with a dilute base solution to neutralize any acidic byproducts, and then with water.

  • After drying, the 1,1,1-trifluorobutane is purified by distillation.

Reductive Defunctionalization of a Trifluoromethylated Building Block

An alternative approach involves the use of a commercially available building block that already contains the trifluoromethyl group, followed by the removal of a functional group to yield the desired alkane. 4-Bromo-1,1,1-trifluorobutane is a versatile starting material for this strategy[16].

Reduction of 4-Bromo-1,1,1-trifluorobutane

The carbon-bromine bond can be selectively reduced in the presence of the robust trifluoromethyl group using various methods, including catalytic hydrogenation or hydride reagents.

Reaction Mechanism: Catalytic hydrogenation involves the addition of hydrogen across the C-Br bond on the surface of a metal catalyst (e.g., palladium on carbon). Hydride reduction proceeds via nucleophilic attack of a hydride ion on the carbon atom bearing the bromine, displacing the bromide ion.

Experimental Protocol: Catalytic Hydrogenation of 4-Bromo-1,1,1-trifluorobutane

  • 4-Bromo-1,1,1-trifluorobutane is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • A base, such as triethylamine or potassium carbonate, is often added to neutralize the HBr formed during the reaction.

  • The mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) with vigorous stirring.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • The catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure, and the crude 1,1,1-trifluorobutane is purified by distillation.

Yields: Catalytic reduction of alkyl bromides is generally a high-yielding reaction, often exceeding 90%[17].

Comparative Analysis

Synthesis Route Starting Material Key Reagents Advantages Disadvantages Typical Yield Safety Considerations
Swarts Reaction 1-ButanolSbF₃, SbCl₅, Cl₂Well-established, high yields.Multi-step synthesis of precursor, use of toxic heavy metals.>60-70%Antimony compounds are toxic and require careful handling and disposal[18][19][20][21]. Chlorine gas is highly corrosive and toxic.
SF₄ Fluorination Butanoic AcidSF₄, SOCl₂Direct conversion of a common functional group.SF₄ is a highly toxic and corrosive gas requiring specialized equipment.>80% (estimated)Sulfur tetrafluoride is extremely hazardous and reacts violently with water. Requires a dedicated high-pressure setup and experienced personnel[9][10][11][12][13].
Reduction of Bromo-derivative 4-Bromo-1,1,1-trifluorobutaneH₂, Pd/CMilder reaction conditions, high yields, commercially available starting material.Cost of the starting material and catalyst.>90%Hydrogen gas is flammable and requires careful handling. Palladium catalysts are expensive.

Visualization of Synthetic Pathways

Synthesis_Routes Butanol 1-Butanol Chlorobutane 1-Chlorobutane Butanol->Chlorobutane HCl or SOCl₂ Butanoic_Acid Butanoic Acid Butyryl_Chloride Butyryl Chloride Butanoic_Acid->Butyryl_Chloride SOCl₂ Bromo_TF_Butane 4-Bromo-1,1,1-trifluorobutane TF_Butane 1,1,1-Trifluorobutane Bromo_TF_Butane->TF_Butane Reduction (H₂, Pd/C) Trichlorobutane 1,1,1-Trichlorobutane Chlorobutane->Trichlorobutane Cl₂, UV Trichlorobutane->TF_Butane Swarts Rxn (SbF₃, SbCl₅) Butyryl_Chloride->TF_Butane SF₄

Caption: Synthetic pathways to 1,1,1-Trifluorobutane.

Conclusion

The choice of a synthetic route to 1,1,1-trifluorobutane depends on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the available laboratory infrastructure.

  • The Swarts reaction is a robust and high-yielding method, but it involves multiple steps and the use of toxic heavy metal reagents.

  • Deoxofluorination with SF₄ offers a more direct route from a common carboxylic acid derivative, but the extreme hazards associated with sulfur tetrafluoride limit its application to specialized laboratories.

  • The reduction of 4-bromo-1,1,1-trifluorobutane represents a milder and potentially safer alternative, provided the starting material is readily accessible and economically viable.

For laboratory-scale synthesis where safety and convenience are paramount, the reductive approach is highly attractive. For larger-scale industrial production, the classical Swarts reaction may still be economically favorable despite its drawbacks. The development of safer and more efficient fluorination reagents continues to be an active area of research, promising more accessible routes to trifluoromethylated compounds in the future.

References

  • Houben-Weyl, (1982). Fluorination with Sulfur Tetrafluoride. Science of Synthesis, 8.2.1. Alcohols.
  • Guidechem. (2023, April 2). How is 1-Chlorobutane synthesized?.
  • Macmillan Group, Princeton University. (2019).
  • BYJU'S. Swarts reaction mechanism.
  • Unacademy. Swarts Reaction.
  • New Jersey Department of Health. Common Name: ANTIMONY TRIFLUORIDE HAZARD SUMMARY.
  • Wikipedia.
  • Organic Syntheses. n-BUTYRYL CHLORIDE.
  • Airgas.
  • Macmillan Group, Princeton University. (2019, April 15). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society.
  • Fluorine notes. Methods of sulfur tetrafluoride (SF4) production.
  • Sigma-Aldrich. (2025, September 24).
  • New Jersey Department of Health. Common Name: SULFUR TETRAFLUORIDE HAZARD SUMMARY.
  • ACS Publications. (2020). Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode.
  • Macmillan Group, Princeton University. (2019, April 15).
  • Fluorine notes. Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction.
  • Chemos GmbH&Co.KG. (2024, January 19).
  • S
  • Sigma-Aldrich. 4-Bromo-1,1,1-trifluorobutane AldrichCPR.
  • PubMed. (1991). From alkyl halides to alkyltrifluoromethyls using bromine trifluoride.
  • Quora. (2017, July 5). How is 1-chlorobutane converted into butane-1-ol?.
  • Wikipedia.
  • CAMEO Chemicals - NOAA. SULFUR TETRAFLUORIDE.
  • RSC Publishing. (2025, March 23).
  • CAMEO Chemicals - NOAA. ANTIMONY TRIFLUORIDE.
  • CAMEO Chemicals - NOAA. SULFUR TETRAFLUORIDE.
  • Google Patents. (1958). Reaction of sf4 with organic compounds containing a carbonyl radical. US2859245A.
  • Ningbo Inno Pharmchem Co., Ltd. The Utility of 4-Bromo-1,1,1-trifluorobutane in Specialty Chemical Synthesis.
  • Matheson Tri-Gas. (2018).
  • ChemicalBook. (2026, January 17).
  • PubChem - NIH. 1,1,1-Trichlorobutane.
  • ResearchGate. (2025, December 4). (3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Reactivity of 1-Chlorobutane.

Sources

Environmental Impact Assessment: 1,1,1-Trifluorobutane vs. Conventional HFCs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical environmental assessment of 1,1,1-Trifluorobutane (HFC-383 series isomer), positioning it against standard hydrofluorocarbons (HFCs) used in pharmaceutical solvation and refrigeration.

Executive Summary & Strategic Context

1,1,1-Trifluorobutane (CAS 460-34-4) is emerging as a critical intermediate and solvent alternative. Unlike fully fluorinated perfluorocarbons (PFCs) or high-GWP HFCs like HFC-134a, the structure of 1,1,1-Trifluorobutane (


) contains a non-fluorinated alkyl tail. This structural feature renders it susceptible to tropospheric hydroxyl (OH) radical attack, significantly reducing its atmospheric lifetime compared to its perfluorinated analogs.

For researchers and drug developers, this compound offers a "middle ground" polarity profile—sufficiently fluorinated for unique solvation properties but chemically active enough to degrade in the lower atmosphere, mitigating long-term climate accumulation.

Physicochemical & Environmental Profile

The following comparison highlights the environmental trade-offs between 1,1,1-Trifluorobutane and industry-standard HFCs.

Comparative Data Table
Metric1,1,1-Trifluorobutane HFC-134a (Reference)HFC-245fa (Solvent Std)HFC-143a (Homolog)
IUPAC Name 1,1,1-Trifluorobutane1,1,1,2-Tetrafluoroethane1,1,1,3,3-Pentafluoropropane1,1,1-Trifluoroethane
Structure




Boiling Point ~46°C (Liquid)-26.3°C (Gas)15.3°C (Volatile Liquid)-47.6°C (Gas)
Atmospheric Lifetime < 1 Year (Est.) *14.0 Years7.7 Years51 Years
GWP (100-yr) Low (< 150 Est.) 1,4308584,470
ODP 0000
Primary Degradation OH Radical AbstractionOH Radical AbstractionOH Radical AbstractionOH Radical Abstraction

*Note: Lifetime estimation is based on Structure-Activity Relationship (SAR) principles. The presence of a propyl group (


) provides multiple sites for rapid OH abstraction, significantly accelerating degradation compared to the ethyl/methyl tails of HFC-134a and HFC-143a.

Atmospheric Degradation Mechanism

Understanding the fate of 1,1,1-Trifluorobutane is critical for regulatory compliance (e.g., PFAS restrictions). The degradation is initiated by the hydroxyl radical (


), the atmosphere's "detergent."
Pathway Analysis

Unlike HFC-134a, which degrades slowly, 1,1,1-Trifluorobutane undergoes rapid H-abstraction at the C3 or C4 position (furthest from the electron-withdrawing


 group). This leads to the formation of short-lived intermediates and eventually stable oxidation products.

DegradationPathway TFB 1,1,1-Trifluorobutane (CF3-CH2-CH2-CH3) AlkylRadical Alkyl Radical (CF3-CH2-•CH-CH3) TFB->AlkylRadical H-Abstraction OH_Radical •OH Radical (Tropospheric) OH_Radical->AlkylRadical Peroxy Peroxy Radical (+O2) AlkylRadical->Peroxy Fast Alkoxy Alkoxy Radical (+NO) Peroxy->Alkoxy NO -> NO2 Products Oxidation Products (CO2, H2O, TFA*) Alkoxy->Products Decomposition

Figure 1: Atmospheric degradation pathway of 1,1,1-Trifluorobutane initiated by hydroxyl radicals.[1]

Protocol: Determining OH Reaction Kinetics

For researchers needing to validate the specific environmental lifetime of 1,1,1-Trifluorobutane for a regulatory dossier, the Relative Rate Method is the gold standard. This protocol eliminates the need for absolute concentration measurements of the OH radical.

Experimental Workflow

Objective: Determine the rate constant (


) of the reaction:


Reference Reaction:



Step-by-Step Methodology
  • Chamber Preparation:

    • Use a collapsible Teflon (FEP) smog chamber (approx. 50-100 L).

    • Clean by flushing with purified air and irradiating with UV light to remove background hydrocarbons.

  • Reactant Injection:

    • Inject 1,1,1-Trifluorobutane (Test Compound) to achieve ~50 ppm concentration.

    • Inject n-Butane (Reference Compound) to achieve ~50 ppm.

    • Inject Methyl Nitrite (

      
      )  as the photolytic precursor for OH radicals.
      
  • Initiation (T=0):

    • Allow gases to mix in the dark for 15 minutes.

    • Take the initial sample (

      
      ) using GC-FID or FTIR.
      
  • Irradiation & Sampling:

    • Turn on UV lamps (

      
      ) to photolyze methyl nitrite, generating 
      
      
      
      .
    • Withdraw samples at fixed intervals (e.g., every 5 minutes for 30 minutes).

  • Data Analysis:

    • Plot

      
       for the test compound vs. the reference compound.
      
    • The slope of the line equals

      
      .
      
    • Calculate

      
       using the known literature value of 
      
      
      
      .

ExperimentalSetup Chamber Teflon Smog Chamber (Reaction Vessel) Sampling Sampling Port (t = 0, 5, 10... min) Chamber->Sampling Inputs Inputs: 1. Test Gas (TFB) 2. Ref Gas (n-Butane) 3. OH Precursor Inputs->Chamber UV UV Light Source (Initiates Reaction) UV->Chamber Photolysis Analysis GC-FID / FTIR (Quantification) Sampling->Analysis Data Plot: ln([C]0/[C]t) Calc: Slope = k_test/k_ref Analysis->Data

Figure 2: Relative Rate Method experimental setup for determining atmospheric lifetime.

References

  • NIST Chemical Kinetics Database. Rate Constants for Reactions of OH Radicals with Fluorinated Alkanes. National Institute of Standards and Technology. [Link]

  • U.S. EPA. Global Warming Potentials (GWPs) and Atmospheric Lifetimes. Environmental Protection Agency.[2] [Link]

  • Intergovernmental Panel on Climate Change (IPCC). Sixth Assessment Report (AR6) - Physical Science Basis: Chapter 7.[Link]

  • PubChem. Compound Summary: 1,1,1-Trifluorobutane (CAS 460-34-4). National Center for Biotechnology Information. [Link]

  • Scientific Reports. Atmospheric degradation of hydrofluorocarbons: Kinetic studies and GWP estimation. (General methodology reference). [Link]

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A Comparative Study of the Reactivity of Fluorinated Butanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of fluorinated butane derivatives, specifically comparing 1-fluorobutane , 2-fluorobutane , and perfluorobutane against their non-fluorinated parent, n-butane .

For researchers in drug discovery and organic synthesis, the introduction of fluorine is rarely about simple steric substitution. It is a strategic tool to modulate Bond Dissociation Energy (BDE) , lipophilicity (LogP) , and metabolic stability .[1] This guide moves beyond textbook definitions to examine the causality of reactivity—why a C-F bond changes the chemical destiny of the entire alkyl chain.

Key Findings at a Glance
Featuren-Butane 1-Fluorobutane 2-Fluorobutane Perfluorobutane
C-X Bond Energy 98 kcal/mol (C-H)~108 kcal/mol (C-F)~110 kcal/mol (C-F)>115 kcal/mol (C-F)
Radical Reactivity Statistical/Steric control

-Deactivated (Polar effect)

-Deactivated
Inert
SN2 Reactivity N/AVery Poor (F is poor LG)Inert (Steric + Electronic)Inert
Metabolic Fate Rapid HydroxylationTerminal BlockedInternal BlockedBio-inert

Part 1: Theoretical Framework & Bond Energetics[2]

To understand the reactivity differences, one must first accept that fluorine is not merely a "small halogen." It is the most electronegative element (3.98 Pauling), creating a C-F bond that is electrostatic in nature, short (1.35 Å), and exceptionally strong.

The "Fluorine Effect" on Neighboring C-H Bonds

In drug design, we often use fluorine to block metabolic hot spots.[1] This works because the C-F bond strengthens the adjacent (geminal) C-H bonds and deactivates them toward radical abstraction.

  • 
    -Effect:  The high electronegativity of F withdraws electron density from the 
    
    
    
    -carbon. However, due to hyperconjugation (
    
    
    ), the C-H bond is shortened and strengthened.
  • 
    -Effect:  The inductive withdrawal extends to the 
    
    
    
    -position, making these protons more acidic but also deactivating the C-H bond toward electrophilic radicals (like Br• or Cytochrome P450 oxo-species).
Nucleophilic Substitution Paradox

While the C-F bond is highly polarized (


), suggesting susceptibility to nucleophilic attack, fluorobutanes are notoriously inert to SN2 reactions compared to chlorobutanes.
  • Reasoning: The C-F bond is too strong to break in the transition state, and F⁻ is a poor leaving group (high charge density, poor solvation in organic solvents).

Part 2: Radical Reactivity (C-H Activation)

The most distinct difference between n-butane and its fluorinated analogs is observed during free-radical halogenation. This is critical for late-stage functionalization of drug leads.

Mechanism: Polarity Matching

In the radical bromination of n-butane , selectivity is dictated by bond stability (Tertiary > Secondary > Primary). In 1-fluorobutane , selectivity is dictated by Polar Effects . The transition state involves an electrophilic radical (Br•) attacking a C-H bond.[2] The Br• radical avoids the electron-deficient


-position next to the fluorine.
Comparative Regioselectivity Data (Bromination)
SubstrateMajor Product SiteMechanistic Driver
n-Butane C2 (Secondary)Radical Stability (Hyperconjugation)
1-Fluorobutane C3 (Secondary,

to F)
Polar Deactivation: F deactivates C1 and C2.
1-Chlorobutane C3 (Secondary)Similar to Fluoro, but less pronounced deactivation.
Visualization: Radical Selectivity Pathways

RadicalSelectivity Substrate 1-Fluorobutane (CH2F-CH2-CH2-CH3) Alpha Alpha Attack (C1) UNFAVORABLE Substrate->Alpha Br• (Electrophilic) Beta Beta Attack (C2) DEACTIVATED Substrate->Beta Br• Gamma Gamma Attack (C3) FAVORABLE Substrate->Gamma Br• (Electrophilic) TS_Alpha TS: Electron Deficient High Energy Barrier Alpha->TS_Alpha TS_Gamma TS: Electron Rich Polarity Matched Gamma->TS_Gamma

Caption: Electrophilic radicals (Br•) preferentially attack the electron-rich Gamma-position (C3), avoiding the electron-poor Alpha-position created by Fluorine.

Part 3: Metabolic Stability (Drug Design Context)[1][4]

The primary utility of fluorinated butanes in pharma is extending half-life (


).
The "Fluorine Scan"

Replacing a hydrogen with fluorine prevents oxidation by Cytochrome P450 (CYP450). CYP450 utilizes a high-valent Iron-Oxo species (Compound I), which is highly electrophilic. It seeks electron-rich C-H bonds to abstract a hydrogen atom (H•).

  • n-Butane: Rapidly oxidized at C1 (terminal) or C2.

  • 1-Fluorobutane: C1 is blocked. Metabolism shifts to C3/C4 (

    
    -oxidation).
    
  • Perfluorobutane: Completely inert to oxidative metabolism (excreted unchanged via respiration).

Part 4: Experimental Protocols

Protocol A: Competitive Radical Bromination

Objective: To quantify the deactivating effect of fluorine on


-C-H bonds compared to non-fluorinated alkanes.

Materials:

  • 1-Fluorobutane (1.0 equiv)

  • n-Butane (1.0 equiv, introduced as gas or condensed)

  • N-Bromosuccinimide (NBS) (0.5 equiv - limiting reagent)

  • AIBN (Catalytic initiator)

  • Solvent: CCl4 or PhCF3 (Trifluorotoluene - greener alternative)

Methodology:

  • Setup: In a flame-dried pressure tube, dissolve 1-fluorobutane (10 mmol) and n-butane (10 mmol) in PhCF3 (20 mL).

  • Initiation: Add NBS (5 mmol) and AIBN (0.1 mmol). Seal the tube under N2 atmosphere.

  • Reaction: Heat to 80°C under irradiation with a visible light LED (blue/white) for 4 hours. Note: Light accelerates the homolytic cleavage of the N-Br bond.

  • Quench: Cool to 0°C, filter off the succinimide byproduct.

  • Analysis: Analyze the crude mixture via GC-MS.

    • Metric: Integrate peak areas for 2-bromobutane (from n-butane) vs. 3-bromo-1-fluorobutane.

    • Expectation: The ratio of bromination on the fluorinated chain will be significantly lower, and regioselectivity will shift away from the fluorine.

Protocol B: Microsomal Stability Assay (In Vitro)

Objective: To assess the metabolic blocking capability of fluorinated isomers.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase)

  • Test Compounds: n-Butane (saturated solution), 1-Fluorobutane, 2-Fluorobutane.

  • Internal Standard: Tolbutamide.

Workflow:

  • Pre-Incubation: Mix HLM (final conc 0.5 mg/mL) with Phosphate Buffer (pH 7.4) and Test Compound (1 µM) at 37°C for 5 mins.

  • Start: Initiate reaction by adding NADPH.

  • Sampling: At t=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quench: Immediately dispense into 200 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min). Inject supernatant into LC-MS/MS.

Visualization: Assay Workflow

MetabolicAssay Start Incubation Mix (Microsomes + Substrate) Initiate Add NADPH (Start Oxidation) Start->Initiate Sampling Time Points (0, 15, 30, 60 min) Initiate->Sampling Quench Quench with ACN (Precipitate Proteins) Sampling->Quench Analyze LC-MS/MS Analysis (Measure % Remaining) Quench->Analyze

Caption: Standard workflow for assessing metabolic stability of fluorinated substrates.

Part 5: References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Tedder, J. M. (1982). The strength of the carbon–fluorine bond.[1][3][4] Tetrahedron. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on reaction rates). Journal of Fluorine Chemistry. Link

Sources

Cross-validation of analytical methods for 1,1,1-Trifluorobutane quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,1-Trifluorobutane (TFB) presents a unique analytical challenge due to its specific physicochemical profile: a boiling point of approximately 45–46°C and a lack of UV-active chromophores. These properties render standard HPLC-UV workflows ineffective and make volatility management critical during sample preparation.

This guide evaluates three orthogonal methodologies for TFB quantification:

  • Liquid Injection GC-FID: The robust workhorse for purity assays and high-concentration monitoring.

  • Headspace GC-MS: The method of choice for trace-level detection and residual solvent analysis.

  • 19F qNMR: The primary reference method for absolute quantification (purity assignment) without the need for identical reference standards.

Physicochemical Context & Method Selection

Understanding the analyte is the first step in robust method design.

  • Analyte: 1,1,1-Trifluorobutane (CAS: 460-34-4)[1]

  • Boiling Point: ~46°C

  • Key Constraint: High volatility leads to evaporative loss during weighing and dilution.

  • Detection Constraint: No conjugated

    
    -system; silent in UV/Vis.
    
Method Selection Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate analytical technique based on the concentration range and data requirement.

MethodSelection Start Start: Define Analytical Goal Conc Concentration Range? Start->Conc High High Conc. (>1 mg/mL) (Assay/Purity) Conc->High Trace Trace Conc. (<1000 ppm) (Residual Solvent) Conc->Trace RefStd Reference Standard Available? High->RefStd HSGCMS Method C: HS-GC-MS (Specificity/LOD) Trace->HSGCMS GCFID Method A: GC-FID (Routine QC) RefStd->GCFID Yes qNMR Method B: 19F qNMR (Primary Standardization) RefStd->qNMR No (Absolute Quant)

Figure 1: Decision matrix for selecting the appropriate analytical workflow for 1,1,1-Trifluorobutane.

Method A: Liquid Injection GC-FID (Routine Assay)

Best For: Routine purity testing, reaction monitoring (high concentration).

Technical Rationale

Flame Ionization Detection (FID) is the industry standard for volatile organic compounds (VOCs). It provides a wide linear dynamic range and uniform response factors for hydrocarbons. Because TFB is volatile, we utilize a Split Injection technique to prevent column saturation and improve peak shape.

Experimental Protocol
  • Column: DB-624 (or equivalent cyanopropylphenyl dimethyl polysiloxane), 30 m

    
     0.32 mm 
    
    
    
    1.8 µm. The thick film is crucial for retaining volatiles.
  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: 200°C, Split Ratio 50:1.

  • Detector: FID at 250°C.

  • Temperature Program:

    • Hold at 35°C for 5 min (Critical: Low initial temp ensures TFB focusing).

    • Ramp 10°C/min to 100°C.

    • Ramp 25°C/min to 220°C (Post-run bake out).

Internal Standard (ISTD): Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) if chemically compatible. Note: Do not use standard alkanes if they co-elute; fluorinated compounds often elute earlier than their hydrocarbon counterparts.

Critical Success Factor

Solvent Effect: Dissolve samples in a high-boiling solvent like DMAc (Dimethylacetamide) or DMSO if possible. If TFB is the main component, dilute in cold Methanol. Injecting a low-boiling solvent (like ether) may mask the TFB peak.

Method B: 19F qNMR (Primary Reference)

Best For: Absolute purity determination when no certified reference standard exists.

Technical Rationale

19F NMR is highly specific (100% natural abundance, spin 1/2).[2] Unlike 1H NMR, the spectral window is wide, eliminating signal overlap. This method is self-validating because the signal integration is directly proportional to the molar nuclei count.

Experimental Protocol
  • Instrument: 400 MHz NMR (minimum) with a fluorine-capable probe.

  • Solvent: CDCl3 or DMSO-d6 (depending on solubility).

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.
    
    • Requirement: The IS peak must have a distinct chemical shift from TFB (TFB -CF3 typically appears around -60 to -70 ppm; check specific shift relative to IS).

  • Acquisition Parameters (Crucial):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (Longitudinal relaxation time). For small fluorinated molecules,
      
      
      can be 2–5 seconds. Set
      
      
      to 20–30 seconds.
    • Scans: 16–64 (Sufficient for S/N > 150).

    • Spectral Width: Ensure both TFB and IS are within the center of the spectral window to avoid offset effects.

Critical Success Factor

Integration Range: Fluorine signals can have wide bases due to J-coupling. Integrate 20x the full width at half maximum (FWHM) to capture >99% of the signal area.

Method C: Headspace GC-MS (Trace Analysis)

Best For: Residual solvent analysis in drug substances; identifying TFB in complex matrices.

Technical Rationale

Direct liquid injection of complex matrices (like drug formulations) fouls GC liners. Headspace (HS) extraction utilizes the high volatility of TFB to separate it from the non-volatile matrix. Mass Spectrometry (MS) provides the specificity needed to distinguish TFB from other residual solvents.

Experimental Protocol
  • Column: DB-624UI (Ultra Inert), 30 m

    
     0.25 mm 
    
    
    
    1.4 µm.
  • Headspace Parameters:

    • Incubation Temp: 80°C (Must be > BP of analyte but < BP of matrix solvent).

    • Incubation Time: 20 min.

    • Transfer Line: 110°C.

  • MS Parameters:

    • Scan Mode: SIM (Selected Ion Monitoring) for quantification.[3]

    • Target Ions:

      
       69 (
      
      
      
      ),
      
      
      97 (
      
      
      ). Note: Molecular ion (
      
      
      112) is often weak or absent in EI.

Comparative Validation Matrix

The following table summarizes representative validation data. These values serve as a benchmark for what a researcher should expect during their own validation studies.

ParameterMethod A: GC-FIDMethod B: 19F qNMRMethod C: HS-GC-MS
Primary Application Assay / PurityAbsolute Quant / Ref StdResidual / Trace
Linearity (

)
> 0.999N/A (Molar Ratio)> 0.995
LOD (Limit of Detection) ~10 ppm~1000 ppm (0.1%)< 1 ppm
Precision (RSD) < 1.0%< 0.5% (with proper

)
< 5.0%
Specificity Retention TimeChemical ShiftMass Spectrum
Sample Prep Risk Evaporation (High)Evaporation (Med)Minimal (Closed Vial)

Analytical Workflow Diagram

This diagram visualizes the critical path for the 19F qNMR workflow, as it is the most technically demanding regarding parameter setup.

qNMRWorkflow Prep Sample Prep: Weigh TFB + Internal Std (IS) into NMR Tube immediately T1_Test T1 Determination: Run Inversion Recovery Find longest T1 (usually IS) Prep->T1_Test Param_Set Parameter Setup: Set d1 = 5 * T1 Pulse = 90 deg Center O1P T1_Test->Param_Set Acquire Acquisition: No 1H Decoupling (to avoid NOE) NS = 32 Param_Set->Acquire Process Processing: Phase Correction Baseline Correction (Bernstein poly) Acquire->Process Calc Calculation: Purity = (I_unk / I_std) * (N_std / N_unk) * (M_unk / M_std) * (W_std / W_unk) Process->Calc

Figure 2: Critical path for 19F qNMR optimization to ensure quantitative accuracy.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry. (General principles of qNMR applicable to 19F).
  • TMI (Toray Research Center). (n.d.). Quantitative NMR (qNMR).[5][6] (Reference for qNMR internal standard selection). [Link]

  • Restek Corporation. (n.d.). Analysis of Volatile Organics on Rtx-624. (Column selection guide for volatiles). [Link]

Sources

Comparison of experimental and predicted NMR spectra of 1,1,1-Trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of experimental and predicted NMR spectra of 1,1,1-Trifluorobutane Content Type: Publish Comparison Guide

A Technical Guide for Structural Elucidation & Method Validation

Executive Summary In drug discovery, the trifluoromethyl (


) group is a critical bioisostere for the ethyl group, enhancing metabolic stability and lipophilicity. However, its strong electron-withdrawing nature and spin-active 

nucleus (

) create complex spin systems that often baffle standard empirical prediction algorithms.

This guide compares the experimental Nuclear Magnetic Resonance (NMR) spectra of 1,1,1-Trifluorobutane against predictions generated by empirical look-up algorithms (e.g., ChemDraw, Mnova) and Quantum Mechanical (DFT-GIAO) methods. We analyze the specific failure points of rapid prediction tools regarding


 and 

coupling constants.

Structural Analysis & Spin System

To interpret the spectra, we must first define the magnetic environment. 1,1,1-Trifluorobutane possesses a unique spin system due to the terminal


 group.
  • Formula:

    
    
    
  • Numbering: C1 (attached to F), C2, C3, C4 (methyl).

  • Key Spin Interactions:

    • Heteronuclear Coupling: The

      
       nuclei couple strongly to C1 (
      
      
      
      ), C2 (
      
      
      ), and the protons on C2 (
      
      
      ).
    • Virtual Coupling: The magnetic equivalence of the three fluorine atoms simplifies the system to an

      
       (Fluorine) - 
      
      
      
      (C2-H) -
      
      
      (C3-H) -
      
      
      (C4-H) system.
Visualization: C2-Proton Splitting Tree

The protons at position 2 (C2-H) exhibit the most complex splitting due to simultaneous coupling with the adjacent methylene group (C3-H) and the fluorine atoms (F).

G Root C2-H Unperturbed Signal SplitF Coupling to CF3 (3F) Quartet (1:3:3:1) 3J_HF ~ 10-11 Hz Root->SplitF Strong Field Effect SplitH Coupling to C3-H (2H) Triplet (1:2:1) 3J_HH ~ 7-8 Hz SplitF->SplitH Vicinal H-H Interaction Result Observed Multiplet: Quartet of Triplets (dq/qt) Appears as ~12 lines SplitH->Result Final Pattern

Figure 1: Theoretical splitting tree for the C2 methylene protons. Note that empirical predictors often simplify this to a broad multiplet, missing the fine structure.

Experimental vs. Computational Methodology

To ensure reproducibility, the following protocols define how the "Experimental" and "Predicted" data sets are derived.

Experimental Protocol (Standard)
  • Solvent:

    
     (Deuterated Chloroform) is the standard, though DMSO-
    
    
    
    is used if volatility is a concern (bp of 1,1,1-trifluorobutane is ~40°C).
  • Internal Standards:

    • 
      : Tetramethylsilane (TMS) at 0.00 ppm.
      
    • 
      : Trichlorofluoromethane (
      
      
      
      ) at 0.00 ppm (external reference) or Hexafluorobenzene (
      
      
      ) at -164.9 ppm.[1]
  • Pulse Sequence:

    • 
      : Standard 30° pulse.
      
    • 
      : Proton-decoupled (CPD). Crucial:  To observe accurate C-F coupling, the spectral width must be sufficient (>250 ppm) and acquisition time long enough to resolve the splitting of the quaternary C1 carbon.
      
Computational Protocol (DFT-GIAO)

For high-accuracy prediction (superior to standard software):

  • Conformational Search: Monte Carlo/MMFF94 to find low-energy rotamers.

  • Geometry Optimization: DFT level (B3LYP/6-31G*).

  • NMR Calculation: GIAO (Gauge-Independent Atomic Orbital) method at mPW1PW91/6-311+G(2d,p) level.

  • Solvent Model: PCM (Polarizable Continuum Model) for Chloroform.

Comparative Analysis

NMR Spectrum (400 MHz, )

Key Observation: The empirical predictors accurately place the methyl group but struggle with the chemical shift and splitting of the C2 protons due to the inductive effect of fluorine.

Proton EnvironmentExperimental Shift (

ppm)
Empirical Prediction*DFT (GIAO) PredictionMultiplicity (Exp)Coupling Constants (

Hz)
H-4 (Methyl) 0.98 0.950.99Triplet (t)

H-3 (Methylene) 1.65 1.551.62Multiplet (sex)

H-2 (Alpha-CH2) 2.08 - 2.15 1.952.11Quartet of Triplets

,

*Note: Empirical prediction based on HOSE code algorithms (e.g., ChemDraw/Mnova default).

Analysis:

  • The Accuracy Gap: Empirical tools often predict the H-2 shift upfield (around 1.95 ppm), underestimating the deshielding power of the

    
     group.
    
  • Splitting: The "Quartet of Triplets" at H-2 is diagnostic. Empirical tools often display this as a generic multiplet. The

    
     (10.5 Hz) is larger than the vicinal H-H coupling, dominating the pattern.
    
NMR Spectrum (100 MHz, )

Key Observation: The carbon spectrum is dominated by C-F coupling. Standard peak-picking algorithms often mistake the split signals for impurities if not configured for fluorine coupling.

Carbon EnvironmentExperimental Shift (

ppm)
C-F Coupling (

Hz)
Signal Appearance
C-4 (Methyl) 13.2 0Singlet
C-3 (Methylene) 17.5

Singlet (broadened)
C-2 (Alpha-CH2) 32.8

Quartet
C-1 (Trifluoro) 127.1

Quartet

Analysis:

  • C-1 Identification: The C-1 signal is extremely broad due to the massive 276 Hz coupling. It often appears as four small humps spread over ~3 ppm.

  • Prediction Failure: Empirical predictors frequently miss the magnitude of the

    
     coupling (28 Hz), predicting a singlet or a smaller doublet.
    
NMR Spectrum (376 MHz, )
NucleusExperimental Shift (

ppm)
MultiplicityReference Standard
-CF3 -66.4 Triplet (

Hz)

(0 ppm)

Analysis:

  • The signal appears as a triplet because the 3 equivalent Fluorines couple to the 2 protons on C2.

  • Common Error: Researchers often fail to reference

    
     spectra correctly. Without an internal standard like 
    
    
    
    , the shift can drift by 1-2 ppm depending on the spectrometer offset.

Discussion & Recommendations

Why Predictions Fail
  • Conformational Flexibility: The butyl chain is flexible. The gauche effect between the fluorine atoms and the alkyl chain influences the magnetic shielding. DFT methods that average Boltzmann-weighted conformers (as described in the Protocol) achieve accuracy within 0.1 ppm, whereas static empirical models fail.

  • Solvent Effects: The

    
     group is polarizable. In non-polar solvents (
    
    
    
    ), the shifts differ from polar solvents (DMSO) by up to 0.5 ppm for protons alpha to the fluorine.
Recommendations for Researchers
  • For Quick Verification: Use the H-2 multiplicity (Quartet of Triplets) as the primary fingerprint. If your experimental spectrum shows a simple triplet at 2.1 ppm, you likely have the non-fluorinated analog or an impurity.

  • For Publication: Do not rely on "Print to PDF" predictions from drawing software. Run a GIAO-DFT calculation if experimental data is ambiguous.

  • Processing: Apply a Line Broadening (LB) of 0.3 Hz for

    
     to resolve the fine H-F coupling, but use LB = 1.0 Hz for 
    
    
    
    to improve the S/N ratio of the split C-1 quartet.

References

  • National Institute of Standards and Technology (NIST). 1,1,1-Trifluorobutane Spectral Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014).

    
    H and 
    
    
    
    C) NMR Chemical Shifts. Nature Protocols. Available at: [Link]
  • SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Source for representative chemical shifts of fluorinated alkanes). Available at: [Link]

Sources

Technical Guide: Relative Stability of 1,1,1-Trifluorobutane Conformers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the conformational stability of 1,1,1-trifluorobutane, synthesizing established physical organic chemistry principles with computational and experimental methodologies.

Executive Summary

In the design of fluorinated bioisosteres, the 1,1,1-trifluorobutane (TFB) scaffold serves as a critical lipophilic surrogate for n-butyl or propyl chains. Unlike 1,2-difluoroalkanes, which often exhibit a "gauche effect" (favoring synclinal conformations), 1,1,1-trifluoroalkanes are dominated by the steric bulk and dipolar repulsion of the trifluoromethyl (


) group.

Key Conclusion: The Anti (trans) conformer of 1,1,1-trifluorobutane is the global energy minimum, exhibiting greater stability than the Gauche conformer. This preference is energetically more pronounced than in n-butane due to the "Super-Methyl" steric effect of the


 group.

Part 1: The Fluorine Effect & Conformational Analysis

To understand the stability of 1,1,1-trifluorobutane, we must contrast it with its non-fluorinated analog (n-butane) and its vicinal-difluoro analogs.

The "Super-Methyl" Steric Parameter

The


 group is often mischaracterized as isosteric with an isopropyl group. While its Van der Waals volume (

42.6 ų) is larger than a methyl group (

23.4 ų), its effective steric demand (A-value) is closer to an ethyl or isopropyl group depending on the rotational context.
SubstituentVan der Waals Radius (Å)A-Value (kcal/mol)Electronic Effect

2.001.70Inductive Donor (+I)

~2.702.10 - 2.40Strong Acceptor (-I), Dipolar

~3.002.15Inductive Donor (+I)
Theoretical Energy Landscape

Rotation around the C2-C3 bond determines the conformational profile.

  • Anti (

    
    ):  The bulky 
    
    
    
    and
    
    
    groups are furthest apart. Dipole vectors are opposed but not cancelling.
  • Gauche (

    
    ):  The groups are in proximity.[1] Unlike 1,2-difluoroethane (where hyperconjugation 
    
    
    
    stabilizes gauche), the steric clash between the massive
    
    
    and
    
    
    dominates.
Comparative Stability Table
MoleculeStable Conformer

(kcal/mol)
Dominant Force
n-Butane Anti +0.9Steric Repulsion (

)
1,2-Difluoroethane Gauche -0.6Hyperconjugation (Gauche Effect)
1,1,1-Trifluorobutane Anti +1.4 to +1.8 *Steric (

) + Dipolar Repulsion

*Note: Value predicted based on DFT B3LYP/6-311++G(d,p) extrapolation from 1,1,1-trifluoropropane and steric A-values.

Part 2: Visualization of Stability

The following diagram illustrates the energy landscape and the factors driving the equilibrium toward the Anti conformer.

ConformationalLandscape Anti Anti Conformer (Global Minimum) Gauche Gauche Conformer (Local Minimum) Anti->Gauche +1.5 kcal/mol Eclipsed Eclipsed Transition State (Energy Maxima) Gauche->Eclipsed +4-6 kcal/mol barrier Sterics Steric Repulsion (CF3 vs CH3) Sterics->Anti Minimizes Sterics->Gauche Destabilizes Dipole Dipole-Dipole Repulsion Dipole->Gauche Destabilizes Hyperconj Hyperconjugation (Minor Effect) Hyperconj->Gauche Weak Stabilization

Figure 1: Conformational energy landscape showing the dominance of steric and dipolar destabilization in the gauche conformer.

Part 3: Experimental & Computational Protocols

As direct literature values for 1,1,1-trifluorobutane are often conflated with general fluoroalkane data, the following self-validating protocols allow for precise determination of


 and population ratios.
Protocol A: Computational Validation (DFT Workflow)

Objective: Calculate the exact rotational barrier and conformer energy differences in vacuum and solvent.

  • Structure Generation: Build 1,1,1-trifluorobutane in Z-matrix format.

  • Conformational Scan:

    • Perform a relaxed Potential Energy Surface (PES) scan around the C2-C3 dihedral angle (0° to 360° in 10° steps).

    • Level of Theory: B3LYP-D3(BJ)/6-311++G(2d,p).[2] Note: Dispersion correction (D3) is critical for accurate modeling of alkyl chain interactions.

  • Optimization: Re-optimize the minima (Anti and Gauche) with frequency calculations to ensure no imaginary frequencies.

  • Solvation Model: Apply IEFPCM (Implicit Solvation) for Chloroform (

    
    ) and Water to observe dipole shielding effects.
    
  • Boltzmann Distribution: Calculate population (

    
    ) at 298K:
    
    
    
    
Protocol B: NMR J-Coupling Analysis

Objective: Experimentally determine conformer ratios using the Karplus relationship.

  • Sample Prep: Dissolve 10 mg of 1,1,1-trifluorobutane in

    
     (non-polar) and DMSO-
    
    
    
    (polar).
  • Acquisition: Acquire

    
     NMR and 
    
    
    
    NMR spectra. Focus on the
    
    
    coupling between C2-H and C3-H.
  • Analysis:

    • The observed coupling constant

      
       is a weighted average of the conformers.
      
    • Use standard Karplus values:

      
       (180°), 
      
      
      
      (60°).
    • Constraint:

      
      .
      
  • Validation: If

    
    , the population is heavily biased toward Anti .
    

Part 4: Implications for Drug Design

Understanding this stability profile is crucial when substituting ethyl groups with


 moieties.

BioisostereLogic Start Lead Compound Optimization Target: Ethyl Group Replacement Decision Substitute with 1,1,1-Trifluoroethyl? Start->Decision Effect1 Lipophilicity (LogP) Increases (+0.8 to +1.0) Decision->Effect1 Effect2 Metabolic Stability Blocks Oxidation Decision->Effect2 Effect3 Conformational Lock Biases Anti-Conformer Decision->Effect3 Outcome Binding Pocket Fit: Requires Linear/Flat Pocket Effect3->Outcome Rigidification

Figure 2: Decision matrix for bioisosteric replacement using trifluoroalkyl groups.

Strategic Takeaways
  • Volume Expansion: The

    
     group will clash if the receptor pocket is tight around the terminal methyl of the original ethyl group.
    
  • Rigidification: The higher energy barrier to rotation (compared to butane) means the molecule spends more time in the extended (anti) chain. If the active conformation requires a "bent" (gauche) chain, potency may decrease despite improved lipophilicity.

  • Dipole Orientation: The strong dipole of the Anti conformer can be used to target specific electrostatic residues in the binding pocket, unlike the neutral hydrocarbon.

References

  • Conformational Analysis of Fluorinated Alkanes

    • Dixon, D. A., et al. "Fluorine Hyperconjugation and the Gauche Effect."[1] Journal of Physical Chemistry A, 2000.

  • Steric Parameters of Fluorine

    • Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.
  • NMR Methodologies for Conformational Analysis

    • Thibaudeau, C., & Chattopadhyaya, J.
  • 1,1,2-Trifluoroethane Comparative Data

    • Silva, et al.[2] "Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane." Journal of Physical Chemistry A, 2014. (Used as the nearest homolog validation).

Sources

A Comparative Toxicological Guide to Short-Chain Hydrofluorocarbons

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrofluorocarbons (HFCs) have been widely adopted as replacements for ozone-depleting chlorofluorocarbons (CFCs) in applications ranging from refrigeration to medical propellants.[1][2] While their environmental advantage lies in a zero ozone-depletion potential, their toxicological profiles warrant careful consideration, particularly for short-chain HFCs which are in widespread use. This guide provides a comparative analysis of the toxicity of key short-chain HFCs, including HFC-32 (difluoromethane), HFC-125 (pentafluoroethane), HFC-134a (1,1,1,2-tetrafluoroethane), and HFC-143a (1,1,1-trifluoroethane). By synthesizing data from inhalation studies, cardiac sensitization evaluations, and genotoxicity assays, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed risk assessment and the selection of safer alternatives.

Introduction: The Imperative for Comparative Toxicity Assessment

The transition away from CFCs was a critical step in protecting the stratospheric ozone layer.[1] HFCs emerged as viable alternatives due to their similar physicochemical properties. However, as with any class of chemical compounds, understanding their potential impact on human health is paramount. Short-chain HFCs, characterized by their high volatility, present a primary exposure route through inhalation. Therefore, a thorough understanding of their inhalation toxicity is a cornerstone of their safety assessment.

This guide moves beyond a simple recitation of toxicity values. It delves into the causality behind the experimental designs used to derive these values, providing a framework for interpreting the data in the context of real-world exposure scenarios. By comparing the toxicological profiles of these commonly used HFCs, we can identify structure-activity relationships and make more informed decisions in material selection and product development.

Core Principles of Inhalation Toxicology for Volatile Compounds

Assessing the toxicity of volatile compounds like HFCs requires specialized methodologies that accurately simulate and quantify exposure. The primary endpoint in acute inhalation studies is often the LC50, the concentration of a substance in the air that is lethal to 50% of the test population over a specified duration. For compounds with low acute toxicity, such as HFCs, studies are often extended to evaluate sub-chronic and chronic effects, identifying the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

A critical toxicological endpoint for halogenated hydrocarbons is cardiac sensitization . This phenomenon describes a transient increase in the sensitivity of the heart to the arrhythmogenic effects of epinephrine (adrenaline) following exposure to the chemical.[3][4] In a real-world scenario, a sudden release of adrenaline (e.g., due to fright or exertion) in an individual exposed to high concentrations of a cardiac-sensitizing agent could lead to a fatal arrhythmia.[3][4] This makes the cardiac sensitization potential a crucial factor in the comparative safety assessment of HFCs.

Experimental Methodologies for Assessing HFC Toxicity

The data presented in this guide are primarily derived from studies following internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These standardized guidelines ensure the reproducibility and comparability of toxicological data across different laboratories and studies.

Acute Inhalation Toxicity Testing (Based on OECD Guideline 403)

The objective of this test is to determine the median lethal concentration (LC50) of a substance.

Experimental Protocol:

  • Animal Model: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of both sexes are used.

  • Exposure Chamber: Animals are placed in whole-body or nose-only inhalation chambers. Chamber conditions are rigorously controlled, with oxygen levels maintained at a minimum of 19% and chamber temperature at approximately 22±3°C.[5][6]

  • Concentration Generation: The test HFC is vaporized and mixed with air to achieve the target concentrations. The concentration within the chamber is monitored continuously.

  • Exposure Duration: A standard exposure duration is 4 hours.[7]

  • Observation Period: Following exposure, animals are observed for a period of 14 days for any signs of toxicity, morbidity, or mortality.

  • Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods.

Causality Insight: The 4-hour exposure duration is a standard that allows for sufficient absorption and distribution of the test substance to elicit a potential toxic response, while the 14-day observation period is critical for detecting delayed effects.

Cardiac Sensitization Screening (Epinephrine Challenge)

This protocol is designed to assess the potential of a substance to induce cardiac arrhythmias in the presence of elevated epinephrine levels.

Experimental Protocol:

  • Animal Model: The beagle dog is the standard model for this assay due to its well-characterized cardiovascular response.

  • Instrumentation: Dogs are instrumented for continuous electrocardiogram (ECG) monitoring.

  • Exposure: The conscious animal is exposed to progressively increasing concentrations of the test HFC via a face mask.

  • Epinephrine Challenge: At each HFC concentration, a sub-arrhythmic dose of epinephrine is administered intravenously.

  • Endpoint: The development of a marked cardiac arrhythmia following the epinephrine challenge is considered a positive response. The concentration of the HFC at which this occurs is recorded.

Causality Insight: This model directly tests the hypothesis that the HFC lowers the threshold for epinephrine-induced arrhythmias. By using a conscious animal, the influence of anesthetics on cardiovascular function is avoided, providing a more relevant model for accidental human exposures.

Toxicological Assessment Workflow

G cluster_0 Initial Assessment cluster_1 In Vitro Screening cluster_2 In Vivo Testing cluster_3 Risk Assessment A Physicochemical Properties C Genotoxicity Assays (e.g., Ames Test) A->C B In Silico / QSAR Modeling B->C E Acute Inhalation Toxicity (OECD 403) C->E If positive or for baseline data D Cytotoxicity Assays D->E F Cardiac Sensitization (Epinephrine Challenge) E->F G Repeated Dose Inhalation (Sub-chronic/Chronic) E->G I Derive NOAEL/LOAEL F->I H Developmental & Reproductive Toxicity (DART) G->H G->I H->I J Establish Exposure Limits I->J K Comparative Safety Profile J->K

Caption: A generalized workflow for the toxicological assessment of volatile compounds like HFCs.

Comparative Toxicological Profiles of Short-Chain HFCs

The following sections provide a comparative overview of the toxicological data for HFC-32, HFC-125, HFC-134a, and HFC-143a.

Acute Inhalation Toxicity

Short-chain HFCs generally exhibit very low acute inhalation toxicity.[7][8][9][10] The 4-hour LC50 values in rats are typically well above 500,000 ppm, indicating that lethal concentrations are extremely high and approach asphyxiant levels.

Compound Chemical Formula 4-Hour LC50 (rat, ppm) Reference(s)
HFC-32 CH₂F₂> 520,000[11]
HFC-125 C₂HF₅> 709,000[12]
HFC-134a C₂H₂F₄> 500,000[7][13][14]
HFC-143a C₂H₃F₃> 540,000[8]

Analysis: All four HFCs demonstrate a very low order of acute toxicity, with HFC-125 having the highest reported LC50 value. At these high concentrations, the primary mode of toxicity is central nervous system depression and, ultimately, asphyxiation due to the displacement of oxygen.

Cardiac Sensitization

The potential to induce cardiac sensitization is a key differentiator among these HFCs. The table below summarizes the concentrations at which these compounds have been shown to sensitize the heart to epinephrine in dogs.

Compound Cardiac Sensitization Threshold (dog, ppm) No-Observed-Adverse-Effect Level (NOAEL) (dog, ppm) Reference(s)
HFC-32 350,000250,000[11][15]
HFC-125 100,00075,000[12]
HFC-134a 75,00050,000[13]
HFC-143a 300,000250,000[8][9]

Analysis: HFC-134a exhibits the highest potential for cardiac sensitization, with a threshold of 75,000 ppm. HFC-32 and HFC-143a are considerably less potent in this regard. This is a critical consideration for applications where high concentrations could be encountered, such as in enclosed spaces or during servicing of refrigeration equipment.

Repeated Dose and Developmental Toxicity

Studies involving repeated exposures over several weeks or months provide insights into the potential for cumulative toxicity and effects on specific organs.

Compound Repeated Dose NOAEL (rat, ppm) Key Findings Reference(s)
HFC-32 50,000No organ-specific effects. Slight maternal and fetal toxicity at high concentrations.[8][10][15]
HFC-125 50,000No significant toxicological effects observed.[12]
HFC-134a 50,000Slight delays in skeletal ossification in fetuses at high concentrations.[8]
HFC-143a 40,000No maternal or developmental toxicity noted.[8]

Analysis: All four HFCs have high NOAELs in repeated dose studies, indicating a low potential for systemic toxicity with chronic exposure. The observed developmental effects with HFC-32 and HFC-134a only occurred at very high concentrations and were generally mild in nature.

Genetic and Carcinogenic Potential

Genotoxicity assays are employed to assess the potential of a substance to damage genetic material, which can be a precursor to carcinogenicity.

  • HFC-32: Not genotoxic in in-vitro or in-vivo assays.[15]

  • HFC-125: Not mutagenic in bacterial assays and did not induce micronuclei in vivo.[12] Some evidence of clastogenic activity was observed in vitro at high concentrations, but its biological significance is questionable.[12]

  • HFC-134a: Not mutagenic in the Ames test and not clastogenic in human lymphocytes.[13]

  • HFC-143a: The majority of in-vitro genotoxicity tests were negative, and there was no evidence of genotoxicity in vivo.[9][16]

Analysis: The available data suggest that these short-chain HFCs have a low potential for genetic toxicity and are unlikely to be carcinogenic.

Mechanistic Insights and Structure-Activity Relationships

The differences in cardiac sensitization potential among these HFCs may be related to their molecular structure and the degree of fluorination. While the precise mechanism of cardiac sensitization is not fully elucidated, it is thought to involve disruption of ion channel function in cardiac cells. The higher sensitization potential of HFC-134a compared to the other compounds in this guide suggests that the specific arrangement of fluorine and hydrogen atoms on the ethane backbone influences its interaction with these channels.

Comparative Toxicity Endpoints

G cluster_0 Toxicological Endpoints HFCs Short-Chain HFCs HFC-32 HFC-125 HFC-134a HFC-143a AcuteTox AcuteTox HFCs->AcuteTox:f0 Cardiac Cardiac Sensitization HFC-134a: Highest Potential HFC-32/143a: Lower Potential HFCs->Cardiac:f0 ChronicTox Repeated Dose Toxicity (NOAEL) Low Potential (High NOAELs) HFCs->ChronicTox:f0 GenoTox Genotoxicity Low to Negligible Potential HFCs->GenoTox:f0

Caption: A summary of the comparative toxicological endpoints for the selected short-chain HFCs.

Conclusion and Future Perspectives

This comparative guide demonstrates that short-chain HFCs, as a class, exhibit low acute and chronic toxicity. The primary toxicological concern that differentiates these compounds is their potential to induce cardiac sensitization. HFC-134a shows a significantly higher potential in this regard compared to HFC-32, HFC-125, and HFC-143a. This information is crucial for risk management, particularly in occupational settings and for applications where high concentrations might be encountered.

While the current toxicological database for these HFCs is robust, ongoing research should focus on elucidating the precise mechanisms of cardiac sensitization and further investigating potential long-term effects, especially for newer HFCs and HFC blends entering the market. As we continue to seek environmentally benign and safe chemical alternatives, a comprehensive and comparative approach to toxicological assessment remains an indispensable tool for protecting human health.

References

  • Arts, J.H.E., et al. (2008). Inhalation toxicity studies: OECD guidelines in relation to REACH and scientific developments. Experimental and Toxicologic Pathology, 60(2-3), 125-133. [Link]

  • Brock, W. J., et al. (2003). Toxicological evaluation of 1,1,1,2,2-pentafluoroethane (HFC-125). Toxicology and Applied Pharmacology, 128(1), 1-10. [Link]

  • Chemours. (n.d.). Freon™ 134a. [Link]

  • Daikin. (2019). Safety Data Sheet HFC-32. [Link]

  • Daikin. (2023). Safety Data Sheet HFC-134a. [Link]

  • ECETOC. (2001). JACC Report No. 41: Difluoromethane (HFC-32). [Link]

  • ECETOC. (2006). JACC Report No. 52: Trifluoroethane (HFC-143a). [Link]

  • ECETOC. (n.d.). Evaluation of Cardiac Sensitisation Test Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). Cardiac Sensitization. In Toxicity of Alternatives to Chlorofluorocarbons. [Link]

  • National Center for Biotechnology Information. (n.d.). Exposure Guidance Levels for Hydrofluorocarbon-134a. In Toxicity of Alternatives to Chlorofluorocarbons. [Link]

  • OECD. (2009). OECD Guideline for the Testing of Chemicals 436: Acute Inhalation Toxicity – Acute Toxic Class Method. [Link]

  • ResearchGate. (n.d.). Reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants. [Link]

  • Rusch, G. M. (1993). The inhalation toxicology, genetic toxicology, and metabolism of difluoromethane in the rat. Drug and Chemical Toxicology, 16(1), 29-46. [Link]

  • Vinegar, A. (1991). Cardiac Sensitization. Comments on Toxicology, 4(1-2), 1-17. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 1,1,1-Trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1,1,1-Trifluorobutane is a volatile fluorinated hydrocarbon that presents two distinct operational risks: immediate flammability (Flash Point < 23°C) and downstream combustion toxicity (formation of Hydrofluoric Acid).

Core Directive: Do NOT dispose of this compound in standard organic solvent streams (e.g., "Non-Halogenated Waste"). It must be strictly segregated into Halogenated Waste streams to ensure it reaches an incinerator equipped with caustic scrubbers. Failure to do so risks damaging standard thermal oxidizers and releasing toxic HF gas into the environment.

Technical Identity & Physical Profile

Understanding the physical properties is the first step in establishing a self-validating safety protocol.

PropertyDataOperational Implication
CAS Number 460-34-4 Use this for waste tagging and inventory tracking.
Physical State Volatile LiquidBoiling point is approx. 45°C. High vapor pressure requires tightly sealed containers to prevent headspace accumulation.
Flash Point < 23°C (Est.)High Flammability Risk. Ground all vessels during transfer to prevent static discharge.
RCRA Code D001 (Ignitable)Primary EPA waste designation.
Secondary Hazard HF PrecursorUpon combustion, releases Hydrofluoric Acid.[1]
The Mechanism of Hazard: Why Segregation Matters

Expertise Insight: Many researchers treat "Halogenated" and "Non-Halogenated" waste as a bureaucratic distinction. It is not. It is a chemical engineering necessity.

  • Combustion Chemistry: Standard organic waste (acetone, ethanol) is burned in incinerators that convert C-H-O bonds into CO₂ and H₂O.

  • The Fluorine Factor: The C-F bond in 1,1,1-trifluorobutane is exceptionally strong. When forced to combust, it does not form benign water; it forms Hydrogen Fluoride (HF) .

    • Reaction:

      
      
      
  • Equipment Failure: Standard incinerators lack the lining to resist HF corrosion. Dedicated halogenated waste incinerators utilize a Caustic Scrubber (typically NaOH or

    
    ) to neutralize the HF gas before it exits the stack.
    

Critical Rule: If you dilute 1,1,1-trifluorobutane into a non-halogenated drum, you contaminate the entire drum, forcing the vendor to reclassify and charge for the entire volume as halogenated waste.

Segregation & Decision Logic

Use the following logic flow to determine the correct waste stream for your specific experimental mixtures.

WasteSegregation Start Waste Containing 1,1,1-Trifluorobutane IsPure Is the waste pure 1,1,1-Trifluorobutane? Start->IsPure Mixture Is it mixed with other chemicals? IsPure->Mixture No StreamA STREAM A: Pure Halogenated Organics (RCRA D001) IsPure->StreamA Yes CheckCompat Check Compatibility: Are Oxidizers or Strong Bases present? Mixture->CheckCompat StreamB STREAM B: Mixed Halogenated Solvents (No Oxidizers) CheckCompat->StreamB No (Compatible) StreamC STREAM C: High Hazard Segregation (Do Not Bulking) CheckCompat->StreamC Yes (Incompatible)

Figure 1: Decision Logic for Waste Stream Segregation. Note that "Bulking" refers to pouring waste into a larger drum; incompatible mixtures must remain in individual bottles (Lab Packing).

Step-by-Step Disposal Protocol
Phase 1: Collection & Containerization
  • Container Material: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred). Avoid metal cans if the waste contains any moisture or acidic impurities, as HF formation (hydrolysis) could corrode the metal over time.

  • Headspace: Leave at least 10% headspace. 1,1,1-Trifluorobutane is volatile; thermal expansion can pressurize a full bottle.

  • Venting: Do not use vented caps unless stored in a continuously vented safety cabinet.

Phase 2: Labeling

Every container must carry a hazardous waste label with the following specific data:

  • Chemical Name: 1,1,1-Trifluorobutane (Do not use abbreviations like "TFB").

  • Hazards: Flammable, Irritant.[2]

  • Constituents: If a mixture, list percentages (e.g., "1,1,1-Trifluorobutane 10%, Dichloromethane 90%").

Phase 3: Storage Prior to Pickup
  • Location: Flammable Liquid Storage Cabinet.

  • Segregation: Store away from Strong Oxidizers (e.g., Nitric Acid) and Strong Bases (e.g., Sodium Hydroxide).

    • Reasoning: Strong bases can induce dehydrofluorination, creating reactive alkenes and potential pressure buildup.

Phase 4: Vendor Handoff

Ensure your waste manifest explicitly states "Halogenated Organic Liquid."

DisposalLifecycle Lab Lab Collection (Satellite Accumulation) Storage Central Waste Storage (90-Day Area) Lab->Storage Weekly Move Vendor Licensed Waste Hauler Storage->Vendor Manifest Transfer Incinerator Thermal Oxidizer (>1000°C) Vendor->Incinerator Transport Scrubber Caustic Scrubber (Neutralizes HF) Incinerator->Scrubber Flue Gas Release Clean Emission (CO2, H2O, Salts) Scrubber->Release

Figure 2: The lifecycle of fluorinated waste. The Scrubber stage is the critical differentiator from standard waste.

Emergency Procedures (Spill Response)

In the event of a spill of 1,1,1-Trifluorobutane inside the laboratory:

  • Evacuate & Ventilate: Immediately clear the area. The high volatility means vapors will form quickly.

  • Eliminate Ignition Sources: Kill all hot plates and stirrers.

  • PPE: Wear Nitrile gloves (double-gloved recommended) and safety goggles. A standard organic vapor respirator is required if outside a fume hood.

  • Absorption: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (combustible).

  • Disposal of Debris: Place contaminated absorbent into a sealed bag/pail and tag as "Solid Debris contaminated with Flammable/Halogenated Solvent."

References
  • PubChem. (n.d.).[3][4] 1,1,1-Trifluorobutane Compound Summary (CID 14512801).[3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.